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4-methoxy-N,N-dimethylbenzenesulfonamide Documentation Hub

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  • Product: 4-methoxy-N,N-dimethylbenzenesulfonamide
  • CAS: 59907-37-8

Core Science & Biosynthesis

Foundational

4-Methoxy-N,N-dimethylbenzenesulfonamide: Physical Properties, Reactivity, and Analytical Workflows

Introduction and Structural Profiling 4-Methoxy-N,N-dimethylbenzenesulfonamide is a highly versatile organic building block frequently utilized in the synthesis of complex pharmaceutical agents and bioactive small molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Profiling

4-Methoxy-N,N-dimethylbenzenesulfonamide is a highly versatile organic building block frequently utilized in the synthesis of complex pharmaceutical agents and bioactive small molecules. Structurally, it consists of a central benzene ring functionalized with a strongly electron-donating methoxy group at the para position and an electron-withdrawing N,N-dimethylsulfonamide moiety.

This push-pull electronic configuration significantly influences the molecule's physical properties and chemical reactivity. The tertiary sulfonamide nitrogen (N,N-dimethyl) lacks a hydrogen bond donor, which drastically alters its solubility profile compared to primary sulfonamides, making it more lipophilic and membrane-permeable. Analogs of this scaffold, such as 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide, are well-documented for their utility in medicinal chemistry, particularly as precursors to antimicrobial and anti-thrombotic agents[1].

Physicochemical Properties

Understanding the physical properties of 4-methoxy-N,N-dimethylbenzenesulfonamide is critical for optimizing reaction conditions, purification strategies, and formulation. Below is a synthesized profile of its core physicochemical attributes.

Table 1: Quantitative Physical and Chemical Properties
PropertyValue / DescriptionCausality & Scientific Context
Molecular Formula C9H13NO3SDefines the exact atomic composition.
Molecular Weight 215.27 g/mol Standard mass for stoichiometric calculations.
Exact Mass 215.0616 DaTarget m/z for high-resolution mass spectrometry (HRMS).
Physical State Crystalline SolidTypical for arylsulfonamides due to strong dipole-dipole interactions from the SO2 group[1].
Hydrogen Bond Donors 0The N,N-dimethyl substitution eliminates the sulfonamide N-H, increasing lipophilicity.
Hydrogen Bond Acceptors 4Three oxygens (one methoxy, two sulfonyl) and one nitrogen act as interaction sites for polar solvents.
Rotatable Bonds 3Aryl-OMe, Aryl-SO2, and SO2-NMe2 bonds dictate the molecule's conformational flexibility.
Solubility Profile Soluble in DCM, EtOAc, DMSO, MeCN. Insoluble in H2O.The lack of H-bond donors and presence of hydrophobic methyl/aryl groups render it insoluble in water but highly soluble in polar aprotic and non-polar organic solvents[1][2].

Chemical Reactivity: Lewis Acid-Mediated Demethylation

One of the most valuable synthetic transformations of 4-methoxy-N,N-dimethylbenzenesulfonamide is the selective cleavage of the methoxy ether to yield 4-hydroxy-N,N-dimethylbenzenesulfonamide. This reaction is typically mediated by a strong Lewis acid, such as aluminum chloride (AlCl3)[3].

Demethylation SM 4-Methoxy-N,N- dimethylbenzenesulfonamide Reagent AlCl3 (Lewis Acid) Benzene, Reflux SM->Reagent Coordination to Methoxy Oxygen Product 4-Hydroxy-N,N- dimethylbenzenesulfonamide Reagent->Product Ether Cleavage (30 min)

Caption: Reaction pathway for the Lewis acid-mediated demethylation of the methoxy group.

Protocol 1: Synthesis of 4-hydroxy-N,N-dimethylbenzenesulfonamide

Objective: To selectively cleave the aryl methyl ether without disrupting the sulfonamide linkage. Causality Check: The sulfonamide group is highly stable under Lewis acidic conditions, ensuring that the AlCl3 selectively coordinates with the more basic methoxy oxygen. This coordination weakens the O-CH3 bond, allowing for nucleophilic attack by chloride ions to release the phenol derivative.

  • Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent the premature hydrolysis of AlCl3.

  • Reagent Loading: Add 37 g of 4-methoxy-N,N-dimethylbenzenesulfonamide to the flask[3].

  • Solvent Addition: Suspend the starting material in 170 mL of anhydrous benzene. (Note: While benzene is cited in historical protocols[3], modern laboratories often substitute anhydrous toluene to mitigate toxicity while maintaining the necessary reflux temperature).

  • Lewis Acid Activation: Carefully add 69 g of anhydrous aluminum chloride (AlCl3) in portions. The reaction is exothermic; portion-wise addition prevents solvent boil-over.

  • Reflux: Heat the mixture to reflux and stir continuously for 30 minutes[3]. The relatively short reaction time highlights the efficiency of the AlCl3-mediated cleavage.

  • Quenching & Workup: Cool the mixture to 0 °C. Carefully pour the reaction over a mixture of crushed ice and 1M HCl to hydrolyze the aluminum-phenoxide complex. Extract the aqueous layer with ethyl acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the 4-hydroxy product.

De Novo Synthesis Workflow

For researchers needing to synthesize the title compound from commercially available precursors, the reaction between 4-methoxybenzenesulfonyl chloride and dimethylamine is the standard approach[2].

Protocol 2: Sulfonylation of Dimethylamine

Objective: To synthesize 4-methoxy-N,N-dimethylbenzenesulfonamide via nucleophilic acyl substitution at the sulfonyl center. Causality Check: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added as an acid scavenger. As dimethylamine attacks the sulfonyl chloride, HCl is generated. If not neutralized, HCl will protonate the remaining dimethylamine, rendering it non-nucleophilic and stalling the reaction[2].

  • Preparation: Dissolve 4-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath to control the exothermic nature of the sulfonylation.

  • Amine Addition: Add Triethylamine (1.5 eq) followed by the dropwise addition of a dimethylamine solution (1.2 eq, 2.0 M in THF).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Isolation: Dilute the reaction with additional DCM. Wash sequentially with 1M aqueous HCl (to remove unreacted amines), saturated NaHCO3, and brine.

  • Drying & Concentration: Dry the organic phase over MgSO4, filter, and evaporate the solvent. The resulting crude product can be purified via preparative TLC (e.g., DCM/MeOH = 10/1) or flash column chromatography[2].

Analytical Characterization

To validate the purity and identity of 4-methoxy-N,N-dimethylbenzenesulfonamide, Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard.

LCMS Prep Sample Dissolution (MeCN/H2O) HPLC RP-HPLC Separation (C18 Column) Prep->HPLC ESI ESI+ Ionization [M+H]+ Formation HPLC->ESI Detect Mass Detection m/z ~216.07 ESI->Detect

Caption: Standard LC-MS analytical workflow for characterizing sulfonamide derivatives.

Self-Validating System:

  • Chromatography: Reverse-phase HPLC (C18 column) utilizing a gradient of Water/Acetonitrile (with 0.1% Formic Acid). The compound will elute strongly in the organic phase due to its lipophilic N,N-dimethyl and methoxy groups.

  • Mass Spectrometry (ESI+): The methoxy oxygen and sulfonamide oxygens are readily protonated. The expected molecular ion peak is [M+H]+ at m/z 216.07 . The presence of this exact mass, coupled with a singular sharp chromatographic peak, self-validates the success of the synthesis and the absence of the unreacted sulfonyl chloride (which would appear at a different retention time and mass).

References

  • Title: Synthesis of 4-hydroxy-N,N-dimethylbenzenesulfonamide Source: PrepChem URL
  • Title: CAS 7400-96-6: 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide Source: CymitQuimica URL
  • Title: US9428504B2 - 7-hydroxy-spiropipiperidine indolinyl antagonists of P2Y1 receptor Source: Google Patents URL
  • Title: US20210078999A1 - Plasma kallikrein inhibitors and uses thereof Source: Google Patents URL

Sources

Exploratory

An In-depth Technical Guide to 4-methoxy-N,N-dimethylbenzenesulfonamide: Synthesis, Characterization, and Potential Applications in Drug Discovery

Introduction: The Sulfonamide Moiety as a Privileged Scaffold in Medicinal Chemistry The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry, having been integral to the development of a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Sulfonamide Moiety as a Privileged Scaffold in Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry, having been integral to the development of a vast array of therapeutic agents since its initial discovery.[1][2] These compounds, colloquially known as "sulfa drugs," were the first class of systemically effective antimicrobial agents and have since been developed into a diverse range of pharmaceuticals with applications spanning from antibacterial to anticancer and antiviral therapies.[3][4][5] The versatility of the sulfonamide scaffold lies in its ability to act as a structural mimic of p-aminobenzoic acid (PABA), a key intermediate in the bacterial synthesis of folic acid.[3][5] This inhibitory mechanism forms the basis of the antibacterial action of many sulfonamide drugs.

Physicochemical Properties and Structural Elucidation

As 4-methoxy-N,N-dimethylbenzenesulfonamide is not a widely cataloged compound, experimentally determined physicochemical data is scarce. However, based on its structure and data from analogous compounds such as N,N-dimethyl-p-toluenesulfonamide, we can predict its key properties and outline a comprehensive characterization strategy.

PropertyPredicted Value / Expected Characteristics
Molecular Formula C₉H₁₃NO₃S
Molecular Weight 215.27 g/mol
Appearance White to off-white solid
Melting Point Expected to be in the range of 80-100 °C
Solubility Likely soluble in polar organic solvents (e.g., acetone, acetonitrile, ethyl acetate) and chlorinated solvents (e.g., dichloromethane, chloroform); sparingly soluble in water.
CAS Number Not assigned or not publicly available
Spectroscopic Characterization

Upon successful synthesis, a full spectroscopic analysis is crucial for structural confirmation and purity assessment. The expected spectral data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group, the methoxy protons, and the N,N-dimethyl protons. The aromatic protons should appear as two doublets in the aromatic region (typically δ 6.9-7.8 ppm). The methoxy group protons will present as a sharp singlet around δ 3.8 ppm. The six protons of the N,N-dimethyl group will appear as a singlet around δ 2.7 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will corroborate the structure with signals for the aromatic carbons, the methoxy carbon, and the N,N-dimethyl carbons. The aromatic carbons will have distinct chemical shifts, with the carbon attached to the methoxy group being significantly shielded.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl group (S=O) stretches, typically appearing around 1350 cm⁻¹ and 1160 cm⁻¹. Other key absorbances will include C-H stretches from the aromatic and methyl groups, and C-O stretching from the methoxy group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion.

Synthesis of 4-methoxy-N,N-dimethylbenzenesulfonamide: A Detailed Experimental Protocol

The most direct and reliable method for the synthesis of 4-methoxy-N,N-dimethylbenzenesulfonamide is the reaction of 4-methoxybenzenesulfonyl chloride with dimethylamine. This is a standard nucleophilic substitution reaction at the sulfonyl sulfur.

Reaction Scheme

Synthesis of 4-methoxy-N,N-dimethylbenzenesulfonamide reactant1 4-Methoxybenzenesulfonyl Chloride product 4-methoxy-N,N-dimethylbenzenesulfonamide reactant1->product + reactant2 Dimethylamine reactant2->product

Caption: Synthetic route to 4-methoxy-N,N-dimethylbenzenesulfonamide.

Materials and Reagents
  • 4-Methoxybenzenesulfonyl chloride

  • Dimethylamine (2.0 M solution in THF or as a gas)

  • Triethylamine or pyridine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzenesulfonyl chloride (1.0 equivalent).

  • Solvent Addition: Dissolve the sulfonyl chloride in anhydrous dichloromethane or THF.

  • Base Addition: Add triethylamine or pyridine (1.2 equivalents) to the solution. This will act as a scavenger for the HCl generated during the reaction.

  • Addition of Dimethylamine: Cool the reaction mixture to 0 °C using an ice bath. Slowly add dimethylamine (1.5 equivalents) to the stirred solution. If using dimethylamine gas, it can be bubbled through the solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-methoxy-N,N-dimethylbenzenesulfonamide.

Analytical Methodologies for Quality Control

For research and development purposes, a validated analytical method is essential to determine the purity and concentration of 4-methoxy-N,N-dimethylbenzenesulfonamide. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.

HPLC Method for Purity Assessment
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (both with 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

This method should be validated for linearity, accuracy, precision, and specificity to ensure reliable and reproducible results.

Potential Applications in Drug Development

The sulfonamide scaffold is a well-established pharmacophore with a broad range of biological activities.[7] The introduction of the 4-methoxy and N,N-dimethyl groups can fine-tune the molecule's properties for specific therapeutic targets.

Antimicrobial Activity

Many sulfonamides exhibit antibacterial properties by inhibiting dihydropteroate synthase.[5] It is plausible that 4-methoxy-N,N-dimethylbenzenesulfonamide could possess similar activity. Further research would be needed to screen this compound against a panel of clinically relevant bacterial strains.

Anticancer Potential

Certain sulfonamides have shown promise as anticancer agents by targeting various enzymes involved in tumor progression, such as carbonic anhydrases and kinases.[6] The 4-methoxyphenyl group is present in many known kinase inhibitors. Therefore, 4-methoxy-N,N-dimethylbenzenesulfonamide could be a valuable starting point for the development of novel anticancer therapeutics.

Enzyme Inhibition

The sulfonamide group is a known zinc-binding group and can effectively inhibit metalloenzymes. This property could be exploited to design inhibitors for a range of enzymes implicated in disease.

Potential Mechanism of Action Compound 4-methoxy-N,N-dimethyl- benzenesulfonamide ActiveSite Enzyme Active Site Compound->ActiveSite Binds to Enzyme Target Enzyme (e.g., Kinase, Carbonic Anhydrase) BiologicalProcess Pathological Biological Process Enzyme->BiologicalProcess Inhibits TherapeuticEffect Therapeutic Effect (e.g., Anti-cancer, Anti-microbial) BiologicalProcess->TherapeuticEffect Leads to

Caption: Hypothetical mechanism of action for 4-methoxy-N,N-dimethylbenzenesulfonamide.

Conclusion and Future Directions

4-methoxy-N,N-dimethylbenzenesulfonamide represents a molecule of interest within the well-established and therapeutically important class of sulfonamides. While specific data for this compound is limited, this guide provides a comprehensive technical framework for its synthesis, characterization, and potential exploration in drug discovery. The synthetic protocol outlined is robust and based on standard organic chemistry principles. The analytical methods described will ensure the quality and purity of the synthesized compound. Future research should focus on the synthesis and biological evaluation of this compound to fully elucidate its therapeutic potential. The versatility of the sulfonamide scaffold suggests that 4-methoxy-N,N-dimethylbenzenesulfonamide could serve as a valuable building block for the development of novel drugs targeting a range of diseases.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • Anti-microbial activities of sulfonamides using disc diffusion method. International Journal of Biosciences. [Link]

  • N,N-Dimethyl-p-toluene sulfonamide (N-12623). Chem Service - AnalytiChem. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. [Link]

  • Preparation of sulfonamides from N-silylamines. PMC. [Link]

  • Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

  • N,N-DIMETHYL-P-TOLUIDINE. IARC Publications. [Link]

  • p-Toluenesulfonamide, N,N-diethyl-. PubChem. [Link]

  • Biological activities of sulfonamides. ResearchGate. [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]

  • Synthesis of 4-methoxybenzenesulfonamide. PrepChem.com. [Link]

  • Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]

  • Benzenesulfonamide, N,4-dimethyl-. NIST WebBook. [Link]

  • Preparing method of N, N-dimethylbenzamide.
  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. The Journal of Organic Chemistry. [Link]

  • [ - 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl]. Organic Syntheses Procedure. [Link]

Sources

Foundational

4-Methoxy-N,N-dimethylbenzenesulfonamide: Chemical Identity, Synthesis, and Applications in Medicinal Chemistry

Executive Summary The compound 4-methoxy-N,N-dimethylbenzenesulfonamide is a highly versatile organic building block and a privileged pharmacophore in modern drug discovery. Characterized by a para-substituted benzene ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-methoxy-N,N-dimethylbenzenesulfonamide is a highly versatile organic building block and a privileged pharmacophore in modern drug discovery. Characterized by a para-substituted benzene ring bearing an electron-donating methoxy group and an electron-withdrawing tertiary sulfonamide, this molecule offers a unique physicochemical profile. The absence of hydrogen-bond donors on the sulfonamide nitrogen enhances its lipophilicity and membrane permeability compared to primary sulfonamides. This technical whitepaper explores its chemical identity, provides a self-validating synthetic protocol, and details its mechanistic role in advanced therapeutic applications, including P2Y1 receptor antagonism and plasma kallikrein inhibition.

Chemical Nomenclature and Identity

Understanding the structural parameters of 4-methoxy-N,N-dimethylbenzenesulfonamide is critical for predicting its reactivity. The methoxy group at the C4 position activates the aromatic ring via resonance, directing subsequent electrophilic aromatic substitutions (such as nitration or halogenation) to the C3 position. This regioselectivity is heavily exploited to generate complex derivatives like 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide, a widely used pharmaceutical intermediate[1].

Table 1: Nomenclature and Structural Identifiers
ParameterValue
IUPAC Name 4-methoxy-N,N-dimethylbenzene-1-sulfonamide
Common Synonyms p-Methoxy-N,N-dimethylbenzenesulfonamide; N,N-Dimethyl-4-methoxybenzenesulfonamide
Molecular Formula C9H13NO3S
Molecular Weight 215.27 g/mol
SMILES String CN(C)S(=O)(=O)c1ccc(OC)cc1
CAS Registry Number Base scaffold often referenced via derivatives (e.g., CAS 7400-96-6 for the 3-amino analog)[1]
Table 2: Predictive Physicochemical Properties
PropertyValue / DescriptionImpact on Drug Design
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 4Allows targeted interactions with receptor binding pockets.
Rotatable Bonds 3Maintains structural rigidity while allowing necessary conformational adaptation.
Topological Polar Surface Area (TPSA) ~42.5 ŲFavorable for central nervous system (CNS) penetration.

Synthesis Workflow and Mechanistic Insights

The synthesis of 4-methoxy-N,N-dimethylbenzenesulfonamide relies on a nucleophilic acyl substitution-like mechanism, where a secondary amine attacks a sulfonyl chloride. The following protocol is engineered for high yield and includes built-in validation steps to ensure reproducibility, adapted from standard sulfonamide synthesis methodologies used in plasma kallikrein inhibitor development ()[2].

SynthesisWorkflow A 4-Methoxybenzenesulfonyl Chloride C Nucleophilic Attack (DIPEA, 0°C to RT) A->C B Dimethylamine Hydrochloride B->C D Tetrahedral-like Transition State C->D HCl elimination E 4-Methoxy-N,N-dimethyl- benzenesulfonamide D->E Workup & Purification

Figure 1: Synthetic workflow and mechanism for 4-methoxy-N,N-dimethylbenzenesulfonamide.

Step-by-Step Experimental Protocol

1. System Preparation:

  • Action: Dissolve 4-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Causality: Sulfonyl chlorides are highly moisture-sensitive. The presence of water will lead to rapid hydrolysis, forming 4-methoxybenzenesulfonic acid, which is unreactive toward amines. Anhydrous conditions are non-negotiable.

2. Base Addition:

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It serves to neutralize the HCl byproduct generated during the reaction. Without DIPEA, the generated HCl would protonate the dimethylamine, rendering it non-nucleophilic and prematurely halting the reaction.

3. Nucleophilic Substitution:

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Slowly add dimethylamine hydrochloride (5.0 eq), then allow the mixture to warm to room temperature (RT) and stir for 14 hours.

  • Causality: The reaction between sulfonyl chlorides and amines is highly exothermic. Cooling to 0 °C controls the reaction kinetics, preventing thermal degradation and minimizing the formation of dimeric side products.

4. In-Process Validation (Self-Validating Step):

  • Action: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) mobile phase.

  • Validation: The complete disappearance of the highly UV-active sulfonyl chloride spot (higher

    
    ) and the appearance of a new, lower 
    
    
    
    spot confirms conversion. Proceed to workup only when the starting material is entirely consumed.

5. Workup and Isolation:

  • Action: Quench the reaction with deionized water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Causality: Water hydrolyzes any trace unreacted starting material and dissolves the DIPEA-HCl salts. The target sulfonamide partitions cleanly into the organic EtOAc layer. Final validation via LC-MS should yield an

    
     peak at m/z 216.07.
    

Applications in Drug Development

The 4-methoxy-N,N-dimethylbenzenesulfonamide scaffold is not merely a passive structural element; it actively dictates the pharmacokinetic and pharmacodynamic properties of advanced Active Pharmaceutical Ingredients (APIs).

P2Y1 Receptor Antagonists (Thromboembolic Disorders)

Derivatives of this compound, specifically 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide, are critical intermediates in the synthesis of 7-hydroxy-spiropiperidine indolinyl compounds ()[3]. These complex molecules act as selective antagonists of the human P2Y1 receptor. The P2Y1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by extracellular ADP, triggers intracellular calcium release and subsequent platelet aggregation. By integrating the lipophilic sulfonamide moiety, these antagonists achieve the necessary membrane permeability to reach their target, effectively inhibiting thrombosis.

SignalingPathway A Extracellular ADP B P2Y1 Receptor (GPCR) A->B Agonist Binding C Gq Protein Activation B->C D Phospholipase C (PLC) Pathway C->D E Intracellular Calcium Release D->E F Platelet Aggregation & Thrombosis E->F G Sulfonamide-Derived Antagonist G->B Competitive Inhibition

Figure 2: P2Y1 receptor signaling pathway targeted by sulfonamide-derived antagonists.

Plasma Kallikrein Inhibitors (Inflammatory Response)

Beyond cardiovascular applications, the scaffold is utilized in the synthesis of plasma kallikrein (pKal) inhibitors ()[2]. pKal is a serine protease zymogen that contributes to the innate inflammatory response and the intrinsic cascade of blood coagulation. The incorporation of the N,N-dimethylsulfonamide group provides critical hydrogen-bond acceptor sites that interact with the S1 pocket of the kallikrein enzyme, stabilizing the inhibitor-enzyme complex and preventing the conversion of high-molecular-weight kininogen to bradykinin.

References

  • Google Patents. "US9428504B2 - 7-hydroxy-spiropipiperidine indolinyl antagonists of P2Y1 receptor". United States Patent and Trademark Office.
  • Google Patents. "US20210078999A1 - Plasma kallikrein inhibitors and uses thereof". United States Patent and Trademark Office.

Sources

Exploratory

Vibrational Spectroscopy of 4-Methoxy-N,N-dimethylbenzenesulfonamide: An In-Depth Technical Guide

Executive Summary & Pharmacological Context The compound 4-methoxy-N,N-dimethylbenzenesulfonamide serves as a critical structural motif and intermediate in contemporary medicinal chemistry, frequently utilized in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 4-methoxy-N,N-dimethylbenzenesulfonamide serves as a critical structural motif and intermediate in contemporary medicinal chemistry, frequently utilized in the synthesis of oxazole-based anticancer agents and P2Y receptor antagonists[1][2]. Accurate structural characterization of this molecule is paramount during drug development to ensure synthetic fidelity and purity.

Infrared (IR) spectroscopy provides a highly specific, non-destructive analytical modality for confirming the functional group architecture of this compound. This whitepaper delivers an authoritative, causality-driven guide to the vibrational spectral analysis of 4-methoxy-N,N-dimethylbenzenesulfonamide, detailing the theoretical framework behind its molecular vibrations, a self-validating experimental protocol, and a comprehensive mapping of its spectral data.

Theoretical Framework: Molecular Vibrations & Causality

To interpret the IR spectrum of 4-methoxy-N,N-dimethylbenzenesulfonamide with scientific rigor, one must understand the physical causality governing its vibrational modes. The molecule consists of four primary spectroscopic domains: the tertiary sulfonamide group, the methoxy ether linkage, the N,N-dimethyl aliphatic chains, and the para-disubstituted aromatic core.

The Tertiary Sulfonamide Anomaly

Unlike primary or secondary sulfonamides, which exhibit characteristic, broad N-H stretching vibrations in the 3400–3200 cm⁻¹ region, 4-methoxy-N,N-dimethylbenzenesulfonamide is a tertiary sulfonamide. The complete substitution of the nitrogen atom by two methyl groups inherently eliminates the N-H oscillator[3][4]. Consequently, the high-frequency region of its IR spectrum is diagnostically flat, save for weak C-H overtone bands. This absence is a primary validation metric for the successful N,N-dimethylation of a sulfonamide precursor.

Sulfonyl (SO₂) Mechanical Coupling

The sulfonyl moiety (-SO₂-) acts as a highly polar, electron-withdrawing center[5]. The two equivalent S=O bonds are mechanically coupled, meaning they do not vibrate independently. Instead, they resolve into two distinct vibrational modes:

  • Asymmetric Stretch (ν_as): The two oxygen atoms move in opposite directions relative to the sulfur atom, requiring higher energy (observed at 1340–1310 cm⁻¹)[3][4].

  • Symmetric Stretch (ν_s): The oxygen atoms expand and contract in unison, requiring slightly less energy (observed at 1165–1150 cm⁻¹)[3].

Methoxy Resonance and Bond Order

The methoxy (-OCH₃) group attached to the aromatic ring introduces specific C-O-C stretching dynamics. Because the oxygen lone pairs participate in resonance with the aromatic π-system, the bond order of the


 bond is partially increased (exhibiting partial double-bond character). This resonance pushes the asymmetric C-O-C stretch to a relatively high frequency (1286–1254 cm⁻¹) compared to purely aliphatic ethers[3].

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure data integrity, the following Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol is designed as a self-validating system. ATR is preferred over traditional KBr pelleting as it prevents hygroscopic moisture absorption, which could falsely introduce O-H stretching bands in the 3500–3200 cm⁻¹ region and obscure the structural absence of N-H bonds.

Step-by-Step Workflow
  • Crystal Cleaning & Baseline Validation: Clean the diamond or zinc selenide (ZnSe) ATR crystal with volatile spectroscopic-grade solvent (e.g., isopropanol). Allow to dry.

  • Atmospheric Suppression (Background Scan): Acquire a background interferogram (32 scans, 4 cm⁻¹ resolution). Self-Validation: The software must automatically subtract ambient H₂O vapor and CO₂ (2350 cm⁻¹) to prevent atmospheric interference.

  • Sample Application: Deposit 2–5 mg of pure 4-methoxy-N,N-dimethylbenzenesulfonamide powder directly onto the crystal. Apply the pressure anvil to ensure intimate optical contact (critical for the evanescent wave penetration).

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ using 32–64 co-added scans at 4 cm⁻¹ resolution to maximize the signal-to-noise ratio.

  • Spectral Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth, followed by a linear baseline correction[4].

  • Anhydrous Verification: Inspect the 3400 cm⁻¹ region. A completely flat baseline confirms the sample is anhydrous and structurally intact (no hydrolysis of the sulfonamide).

FTIR_Workflow Prep Sample Preparation (ATR Crystal) Background Background Scan (Atmospheric Suppression) Prep->Background  Step 1 Acquisition Data Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) Background->Acquisition  Step 2 Processing Spectral Processing (Baseline Correction) Acquisition->Processing  Step 3 Analysis Peak Assignment (Functional Group Mapping) Processing->Analysis  Step 4 Validation Structural Validation (Orthogonal Confirmation) Analysis->Validation  Step 5

Figure 1: ATR-FTIR analytical workflow for robust spectroscopic data acquisition and validation.

Quantitative Spectral Data & Peak Assignment

The following table synthesizes the expected quantitative IR absorption data for 4-methoxy-N,N-dimethylbenzenesulfonamide, cross-referenced against established sulfonamide and aryl ether vibrational libraries[3][4][6].

Wavenumber Region (cm⁻¹)Vibrational ModeFunctional Group AssignmentIntensity & Shape
3100 – 3060 ν(C-H)Aromatic RingWeak, sharp
2980 – 2880 ν(C-H) asym/symAliphatic -CH₃ (N-methyl & methoxy)Weak to medium
1597 – 1489 ν(C=C)Para-substituted Aromatic RingMedium to strong, multiple bands
1340 – 1310 ν_as(SO₂)Sulfonamide (-SO₂N<)Very strong, sharp
1286 – 1254 ν_as(C-O-C)Alkyl Aryl Ether (Methoxy)Strong
1165 – 1150 ν_s(SO₂)Sulfonamide (-SO₂N<)Very strong, sharp
1056 – 1022 ν_s(C-O-C)Alkyl Aryl Ether (Methoxy)Medium
914 – 895 ν(S-N)SulfonamideMedium
840 – 820 γ(C-H) out-of-planePara-disubstituted BenzeneStrong, sharp
Fingerprint Region Diagnostics

The fingerprint region (1000–400 cm⁻¹) is highly diagnostic for the substitution pattern of the aromatic ring. The strong, sharp band between 840–820 cm⁻¹ is the out-of-plane C-H bending vibration (γ(C-H)), which is the definitive hallmark of a para-disubstituted benzene ring[3]. Any deviation or splitting in this specific band would indicate an impurity (such as an ortho or meta isomer) or a degradation product.

Molecular_Mapping Molecule 4-methoxy-N,N-dimethyl benzenesulfonamide Sulfonamide Sulfonamide Group (-SO₂N<) Molecule->Sulfonamide Methoxy Methoxy Group (-OCH₃) Molecule->Methoxy Dimethyl Dimethylamine Group (-N(CH₃)₂) Molecule->Dimethyl Aromatic Para-Substituted Benzene Ring Molecule->Aromatic SO2_Asym Asym SO₂ Stretch 1340-1310 cm⁻¹ Sulfonamide->SO2_Asym SO2_Sym Sym SO₂ Stretch 1165-1150 cm⁻¹ Sulfonamide->SO2_Sym COC_Asym Asym C-O-C Stretch 1286-1254 cm⁻¹ Methoxy->COC_Asym CH_Aliph Aliphatic C-H Stretch 2980-2880 cm⁻¹ Dimethyl->CH_Aliph CC_Arom Aromatic C=C Stretch 1597-1489 cm⁻¹ Aromatic->CC_Arom

Figure 2: Logical mapping of molecular functional groups to their primary infrared stretching bands.

Conclusion

The IR spectrum of 4-methoxy-N,N-dimethylbenzenesulfonamide is a definitive fingerprint of its structural components. By leveraging a causality-driven approach to spectral interpretation—specifically recognizing the absence of N-H stretching, the coupled SO₂ vibrations, the resonance-shifted methoxy C-O-C stretching, and the para-substitution bending modes—researchers can confidently validate the structural integrity of this compound. Implementing the self-validating ATR-FTIR protocol outlined herein ensures that spectral artifacts are eliminated, providing a robust foundation for downstream pharmaceutical development.

References

  • Google Patents (US7189712B2) - 1,3-Oxazole compounds for the treatment of cancer.
  • PubChem (NIH) - 4-Methoxybenzenesulfonamide (CID 70789) Computed and Experimental Properties. Available at: [Link]

  • The Royal Society of Chemistry (RSC Advances) - Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at:[Link]

  • Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) - Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Available at:[Link]

  • ResearchGate (Polymer) - Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. Available at: [Link]

Sources

Foundational

Mass Spectrometry (MS) Fragmentation Pattern of 4-Methoxy-N,N-dimethylbenzenesulfonamide: A Mechanistic and Analytical Guide

Executive Summary 4-Methoxy-N,N-dimethylbenzenesulfonamide (Chemical Formula: C9H13NO3S, Exact Mass: 215.0616 Da) is a highly relevant structural motif in medicinal chemistry, frequently serving as a core pharmacophore i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-N,N-dimethylbenzenesulfonamide (Chemical Formula: C9H13NO3S, Exact Mass: 215.0616 Da) is a highly relevant structural motif in medicinal chemistry, frequently serving as a core pharmacophore in enzyme inhibitors and receptor antagonists[1][2]. For researchers and drug development professionals, understanding its gas-phase fragmentation behavior is critical for pharmacokinetic (PK) profiling, metabolite identification, and toxicological screening. This whitepaper provides an in-depth mechanistic analysis of its mass spectrometry (MS) fragmentation pathways and outlines a self-validating analytical workflow for its precise quantification.

Mechanistic Fragmentation Pathways

The fragmentation of benzenesulfonamides is governed by the relative labilities of the S–N and C–S bonds, which are heavily influenced by the electronic effects of aromatic ring substituents[3]. In the case of 4-methoxy-N,N-dimethylbenzenesulfonamide, the strong electron-donating nature of the para-methoxy group dictates a highly predictable and stable fragmentation cascade.

Electron Ionization (EI-MS) Pathway

Under standard 70 eV Electron Ionization (EI), the molecule forms a radical molecular ion ([M]⁺•) at m/z 215. The fragmentation proceeds via the following causal steps:

  • S–N Bond Cleavage (m/z 171): The most thermodynamically favorable cleavage occurs at the sulfonamide S–N bond. This bond is inherently labile due to the strong electron-withdrawing nature of the sulfonyl group[4]. Cleavage expels a dimethylamine radical (•N(CH3)2, 44 Da), leaving a 4-methoxybenzenesulfonyl cation at m/z 171. The high abundance of this ion is caused by the resonance stabilization provided by the para-methoxy group, which delocalizes the positive charge across the aromatic ring.

  • Extrusion of Sulfur Dioxide (m/z 107): Following the formation of the sulfonyl cation, the molecule undergoes a classical rearrangement and extrusion of sulfur dioxide (SO2, 64 Da)[5]. This neutral loss is a hallmark of arylsulfonyl compounds, yielding the highly stable 4-methoxyphenyl cation at m/z 107.

  • Loss of Methyl Radical (m/z 92): Finally, the 4-methoxyphenyl cation undergoes homolytic cleavage at the methoxy group to lose a methyl radical (•CH3, 15 Da). This yields a stable, benzoquinone-like radical cation at m/z 92[6].

Electrospray Ionization (ESI-MS/MS) Pathway

In positive-mode Electrospray Ionization (ESI+), the compound is protonated at the sulfonamide nitrogen to form an even-electron precursor ion ([M+H]⁺) at m/z 216[3]. Collision-Induced Dissociation (CID) of this precursor mirrors the EI pathway but involves the loss of a neutral dimethylamine molecule (HN(CH3)2, 45 Da) to yield the same m/z 171 product ion, followed by SO2 loss to yield m/z 107.

MS_Fragmentation M_ion Molecular Ion [M]⁺• m/z 215.06 F171 Sulfonyl Cation [M - N(CH3)2]⁺ m/z 171.01 M_ion->F171 - N(CH3)2• (-44 Da) F107 4-Methoxyphenyl Cation [C7H7O]⁺ m/z 107.05 F171->F107 - SO2 (-64 Da) F92 Radical Cation [C6H4O]⁺• m/z 92.03 F107->F92 - CH3• (-15 Da)

Caption: Primary EI-MS fragmentation pathway of 4-methoxy-N,N-dimethylbenzenesulfonamide.

Data Interpretation & Quantitative Summary

To facilitate rapid spectral interpretation, the quantitative data for both EI-MS and LC-MS/MS workflows are summarized below.

Table 1: EI-MS Fragmentation Data (Nominal Mass 215)

m/zIon FormulaNeutral LossRelative AbundanceStructural Assignment
215 [C9H13NO3S]⁺•NoneLowMolecular Ion [M]⁺•
171 [C7H7O3S]⁺•N(CH3)2 (44 Da)High4-methoxybenzenesulfonyl cation
107 [C7H7O]⁺SO2 (64 Da)Base Peak (100%)4-methoxyphenyl cation
92 [C6H4O]⁺••CH3 (15 Da)MediumBenzoquinone-like radical cation

Table 2: LC-ESI-MS/MS (Positive Mode) MRM Transitions

Precursor m/zProduct m/zNeutral LossCollision Energy (CE)Purpose
216.1 171.0 HN(CH3)2 (45 Da)15 - 20 eVQuantifier Ion
216.1 107.0 HN(CH3)2 + SO2 (109 Da)25 - 35 eVQualifier Ion

Self-Validating Experimental Protocols

To ensure the trustworthiness of the MS data, analytical sequences must be self-validating. The following LC-ESI-MS/MS protocol incorporates built-in Quality Control (QC) and System Suitability Testing (SST) to guarantee that the observed fragmentation is free from matrix interference or source fragmentation artifacts.

Reagents and Sample Preparation
  • Internal Standard Spiking: Aliquot 50 µL of plasma/serum sample. Spike with 10 µL of stable isotope-labeled internal standard (e.g., 4-methoxy-d3-N,N-dimethylbenzenesulfonamide, 100 ng/mL). Causality: The d3-isotope corrects for ionization suppression in the ESI source, validating the quantitative recovery.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to denature proteins and release protein-bound sulfonamides.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

UHPLC-MS/MS Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation to [M+H]⁺).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • ESI Parameters: Capillary Voltage: 3.0 kV; Desolvation Temp: 400°C; Source Temp: 150°C.

  • System Suitability: Before injecting samples, inject a solvent blank followed by a Lower Limit of Quantification (LLOQ) standard. The sequence is only validated if the blank shows zero carryover and the LLOQ peak area precision is ≤ 15% CV.

LCMS_Workflow Prep Sample Prep & QC Spiking LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI Q1 Q1 Isolation (m/z 216) ESI->Q1 CID CID Fragmentation Q1->CID Q3 Q3 Detection (m/z 171, 107) CID->Q3

Caption: LC-ESI-MS/MS workflow for sulfonamide quantification.

Conclusion

The mass spectrometric fragmentation of 4-methoxy-N,N-dimethylbenzenesulfonamide is a highly deterministic process driven by the lability of the S–N bond and the resonance stabilization afforded by the para-methoxy group. By monitoring the transition of the molecular ion (m/z 215/216) to the sulfonyl cation (m/z 171) and the subsequent SO2 extrusion product (m/z 107), analytical scientists can develop highly specific, robust, and self-validating MRM assays for drug development and pharmacokinetic monitoring.

References

  • Source: google.
  • Source: mdpi.
  • Source: google.
  • Source: acs.
  • Source: researchgate.
  • Source: tandfonline.

Sources

Exploratory

Discovery and history of benzenesulfonamide compounds

The Benzenesulfonamide Scaffold: From Historical Prodrugs to Targeted Metalloenzyme Inhibitors As a Senior Application Scientist, I often emphasize to my teams that the most profound breakthroughs in drug discovery do no...

Author: BenchChem Technical Support Team. Date: March 2026

The Benzenesulfonamide Scaffold: From Historical Prodrugs to Targeted Metalloenzyme Inhibitors

As a Senior Application Scientist, I often emphasize to my teams that the most profound breakthroughs in drug discovery do not happen in a vacuum; they are iterative evolutions of foundational pharmacophores. The benzenesulfonamide moiety (


) is perhaps the most striking example of this principle. Originally discovered as the hidden engine behind the world’s first systemic antibacterial agents, this scaffold has been rationally engineered over the last century to yield highly selective inhibitors of metalloenzymes, particularly Carbonic Anhydrases (CAs).

This whitepaper provides an in-depth technical analysis of the benzenesulfonamide class, tracing its historical genesis, detailing its structure-activity relationships (SAR), and providing field-proven, self-validating synthetic protocols for modern drug development professionals.

Historical Genesis and the Prodrug Paradigm

The history of benzenesulfonamides is inextricably linked to the birth of modern antimicrobial chemotherapy. In 1932, Gerhard Domagk, working at Bayer Laboratories, discovered that the red azo dye Prontosil (4-[(2,4-diaminophenyl)azo]benzenesulfonamide) effectively cured systemic Streptococcus infections in murine models[1]. However, a mechanistic paradox emerged: Prontosil exhibited zero antibacterial activity in vitro.

The causality behind this phenomenon was elucidated in 1935 by Jacques and Thérèse Tréfouël at the Pasteur Institute. They discovered that Prontosil is a prodrug. In the reducing environment of the mammalian gut and liver, the azo linkage (-N=N-) is cleaved to release para-aminobenzenesulfonamide (sulfanilamide), a colorless, active metabolite[1]. Sulfanilamide acts as a structural analog to para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS) and starving the bacteria of essential folate.

G P Prontosil (Prodrug) Azo In vivo Azo-Reduction (Intestinal Flora/Liver) P->Azo Sulf Sulfanilamide (Active) Azo->Sulf Cleavage DHPS Dihydropteroate Synthase (DHPS) Sulf->DHPS Competitive Inhibition PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Natural Substrate Folate Bacterial Folate Synthesis (Blocked) DHPS->Folate Pathway Halted

Fig 1. In vivo azo-reduction of Prontosil and subsequent competitive inhibition of DHPS.

Evolution of the Pharmacophore: Carbonic Anhydrase Inhibition

While the antimicrobial utility of sulfonamides was eventually eclipsed by beta-lactam antibiotics, clinical observations of metabolic acidosis in patients taking sulfanilamide sparked a new era of discovery. Researchers identified that the primary sulfonamide group (-SO2NH2) is a potent inhibitor of Carbonic Anhydrases (CAs), a family of zinc metalloenzymes responsible for the reversible hydration of carbon dioxide[2].

Mechanistic Causality: In the CA active site, a catalytic


 ion is coordinated by three histidine residues. The benzenesulfonamide acts as a transition-state analog. Upon entering the active site, the sulfonamide group loses a proton (pKa ~7-8), and the resulting sulfonamide anion (

) coordinates directly to the

ion, displacing the catalytic water/hydroxide molecule and halting enzymatic function[2].

To overcome the lack of isoform selectivity in early CA inhibitors, modern drug design employs the "Tail Approach" [3]. By appending various hydrophobic or hydrophilic tails to the benzenesulfonamide ring, researchers can exploit the unique topological differences in the active site cavities of different CA isoforms (e.g., targeting the tumor-associated hCA IX and XII over the ubiquitous hCA I and II)[4],[5].

CA_Mechanism Zn Catalytic Zn(II) Ion (CA Active Site) His 3x Histidine Residues (His94, His96, His119) His->Zn Coordination Sulf Benzenesulfonamide Anion (R-SO2NH-) Sulf->Zn Binds as Anion Water Catalytic Water/Hydroxide (Displaced) Sulf->Water Displaces Tail Hydrophobic Tail (Selectivity Determinant) Tail->Zn Steric/Hydrophobic Interactions (Isoform Selectivity) Tail->Sulf Covalent Linkage

Fig 2. Coordination of the benzenesulfonamide anion to the CA active site Zn(II) ion.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the inhibitory constants (


) of various engineered benzenesulfonamide derivatives, demonstrating how tail modifications drive selectivity toward hypoxia-inducible tumor isoforms[4],[6],[7].
Compound Class / ModificationhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
hCA XII

(nM)
Biological Relevance
Unsubstituted Benzenesulfonamide ~1500~750~35~12Baseline reference[4]
Benzamide-4-sulfonamides (Amino acyl tails)5.3 - 3341.5 - 128.0 - 26.0< 10High affinity for tumor CA IX[6]
Triazole-benzenesulfonamide Conjugates > 1000> 5005.3 - 11.20.8 - 12.4Selective hypoxic tumor targeting[4]

Synthetic Methodologies: A Self-Validating Protocol

To evaluate these compounds in biological assays, high-purity synthesis is non-negotiable. The foundational synthesis of N-substituted benzenesulfonamides relies on a robust two-step process: chlorosulfonation followed by nucleophilic acyl substitution (amidation)[8],[9].

The following protocol is designed as a self-validating system. Every reagent choice is grounded in chemical causality to prevent side reactions (e.g., polysulfonation or amine protonation).

Step 1: Chlorosulfonation (Synthesis of Benzenesulfonyl Chloride)

Objective: Convert a substituted benzene into a highly reactive electrophile.

  • Preparation: In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve the substituted benzene precursor in anhydrous chloroform (or carbon tetrachloride)[9],[10].

  • Thermal Control: Cool the flask to 0°C using an ice bath.

    • Causality: Electrophilic aromatic substitution is highly exothermic. Strict thermal control prevents runaway reactions and minimizes the formation of unwanted diaryl sulfone byproducts[9].

  • Electrophilic Addition: Add chlorosulfonic acid dropwise (typically 4-6 equivalents).

    • Causality: The first equivalent forms the intermediate sulfonic acid. The excess equivalents act as the chlorinating agent to drive the conversion to the sulfonyl chloride[11].

  • Maturation: Gradually warm the mixture to room temperature, then reflux for 1-2 hours to ensure complete conversion.

  • Quenching & Isolation: Carefully pour the reaction mixture over a large volume of crushed ice.

    • Causality: Ice rapidly hydrolyzes the unreacted chlorosulfonic acid into sulfuric and hydrochloric acids while precipitating the hydrophobic benzenesulfonyl chloride[9]. Extract with organic solvent, wash with dilute sodium carbonate, and concentrate under vacuum[10].

Step 2: Nucleophilic Substitution (Amidation)

Objective: Couple the sulfonyl chloride with an amine to form the sulfonamide linkage.

  • Coupling: Dissolve the freshly prepared benzenesulfonyl chloride in dry pyridine. Add the desired primary or secondary amine (e.g., 2,5-dichloroaniline) dropwise[9],[10].

    • Causality: Pyridine serves a dual purpose: it acts as a highly effective solvent and as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during amidation, preventing the protonation of the reactant amine, which would otherwise halt the nucleophilic attack[10].

  • Reaction: Stir at room temperature for 12 hours. Monitor progression via TLC or LC-MS.

  • Precipitation: Slowly add dilute HCl to adjust the pH to ~3.

    • Causality: Acidification neutralizes the excess pyridine (forming water-soluble pyridinium chloride) and forces the crude, hydrophobic benzenesulfonamide to precipitate out of the aqueous phase[11].

  • Purification: Filter the solid under suction and recrystallize from ethanol. Verify structural integrity via

    
    -NMR and IR spectroscopy (looking for characteristic 
    
    
    
    asymmetric/symmetric stretches around 1350 and 1150
    
    
    )[9].

Synth Start Substituted Benzene Step1 Chlorosulfonation (Chlorosulfonic Acid, 0°C -> Reflux) Start->Step1 Int Benzenesulfonyl Chloride (Intermediate) Step1->Int Electrophilic Aromatic Substitution Step2 Amidation (Amine + Pyridine Base, RT) Int->Step2 End Substituted Benzenesulfonamide (Final Product) Step2->End Nucleophilic Acyl Substitution (HCl scavenged)

Fig 3. Two-step synthetic workflow for substituted benzenesulfonamides.

Future Outlook: Bio-orthogonal Combinatorial Chemistry

While the traditional amidation route remains the gold standard for targeted synthesis, modern drug discovery demands high-throughput library generation. Today, we frequently employ Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry"[8]. By synthesizing an azide-functionalized benzenesulfonamide, we can rapidly conjugate it with a vast library of terminal alkynes. This bio-orthogonal approach allows for the rapid exploration of the "Tail Approach" SAR space, yielding highly selective triazole-benzenesulfonamide conjugates that hold immense promise for targeting the hypoxic microenvironments of solid tumors[4],[7].

References

Sources

Foundational

Advanced Structural Analogs of 4-Methoxy-N,N-dimethylbenzenesulfonamide: Synthesis, Pharmacological Applications, and Mechanistic Insights

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Pharmacophore Deconstruction The sulfonamide moiety (–SO₂NH₂) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacophore Deconstruction

The sulfonamide moiety (–SO₂NH₂) represents one of the most privileged pharmacophores in medicinal chemistry, historically anchoring the first generation of broad-spectrum antibiotics[1]. However, modern drug discovery has evolved this functional group far beyond its antibacterial origins. By modifying the core structure to 4-methoxy-N,N-dimethylbenzenesulfonamide , researchers have unlocked a versatile scaffold capable of targeting diverse biological pathways, including phosphodiesterase-5 (PDE-5) inhibition, carbonic anhydrase (CA) inhibition, and targeted antiproliferative activity[2][3].

From a structural perspective, the strategic substitutions on this core dictate its pharmacological profile:

  • The Methoxy Group (–OCH₃): Acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. This not only directs subsequent electrophilic substitutions (e.g., halogenation or nitration) to the ortho position but also enhances hydrogen-bond acceptor capabilities within enzyme active sites.

  • The N,N-Dimethyl Sulfonamide (–SO₂N(CH₃)₂): Unlike primary sulfonamides which are highly reactive and prone to metabolic oxidation, the tertiary sulfonamide is sterically hindered and highly lipophilic. This modification prevents unwanted reactivity, improves blood-brain barrier (BBB) permeability, and optimizes the molecule for hydrophobic pocket binding in target kinases and esterases.

Key Analogs and Structural Derivatives

The derivatization of 4-methoxy-N,N-dimethylbenzenesulfonamide yields a library of highly specialized intermediates and active pharmaceutical ingredients (APIs). The table below summarizes the critical quantitative and structural data for the most prominent analogs utilized in contemporary research[3][4][5].

Compound NameCAS NumberKey SubstitutionPrimary Pharmacological UtilityMolecular Weight
3-Amino-4-methoxy-N,N-dimethylbenzenesulfonamide 7400-96-6Amino (–NH₂) at C3Antimicrobial agent; versatile synthetic building block for azo-dyes and complex heterocycles[4].230.28 g/mol
3-Bromo-4-methoxy-N,N-dimethylbenzenesulfonamide 358665-70-0Bromine (–Br) at C3Halogenated intermediate; ideal for palladium-catalyzed cross-coupling (Suzuki/Buchwald)[5].294.17 g/mol
3-(1H-Benzo[d]imidazol-2-yl)-4-methoxy-N,N-dimethylbenzenesulfonamide N/ABenzimidazole fusion at C3Potent PDE-5 inhibitor; structural analog of Sildenafil for cardiovascular/erectile dysfunction[3].331.40 g/mol

Self-Validating Synthetic Workflows

To ensure high-fidelity reproducibility, the synthesis of these analogs must be approached as a self-validating system. Below is the validated, step-by-step methodology for synthesizing the highly bioactive 3-(1H-Benzo[d]imidazol-2-yl)-4-methoxy-N,N-dimethylbenzenesulfonamide , a simpler and highly effective analog of Sildenafil[3].

Protocol: Synthesis of Benzimidazole-Fused Sulfonamide Analogs

Phase 1: Electrophilic Aromatic Chlorosulfonation Causality: Chlorosulfonic acid (ClSO₃H) acts as both the solvent and the electrophile. The methoxy group strongly directs the incoming sulfonyl group to the para position relative to itself, ensuring high regioselectivity.

  • Preparation: Suspend 3.00 g (13.38 mmol) of 2-(2-methoxyphenyl)-1H-benzo[d]imidazole in 10 mL of ice-cooled chlorosulfonic acid.

  • Reaction: Stir the mixture at 0°C for 1 hour. Validation Check: The mixture will transition to a deep, homogenous solution, indicating complete dissolution and reaction of the starting material.

  • Quenching: Carefully add the reaction mixture dropwise to crushed ice. Causality: This highly exothermic step hydrolyzes excess chlorosulfonic acid while precipitating the highly reactive sulfonyl chloride intermediate.

  • Isolation: Filter the resulting solid residue immediately to prevent hydrolysis of the sulfonyl chloride back to the sulfonic acid.

Phase 2: Nucleophilic Amination Causality: The sulfonyl chloride is highly electrophilic. Dimethylamine acts as the nucleophile, displacing the chloride ion. 5. Coupling: Suspend the freshly prepared solid residue in 50 mL of 40% aqueous dimethylamine. 6. Reaction: Stir at room temperature for 1 hour. Validation Check: Monitor via TLC (DCM/MeOH 9:1). The disappearance of the high-Rf sulfonyl chloride spot confirms complete conversion. 7. Purification: Filter the reaction mixture, allow the solid to dry, and recrystallize from ethyl acetate to afford off-white crystals (Yield: ~78.6%)[3].

SynthWorkflow A 2-(2-Methoxyphenyl) -1H-benzo[d]imidazole B Chlorosulfonation (ClSO3H, 0°C) A->B Electrophilic Substitution C Sulfonyl Chloride Intermediate B->C Ice quench D Amination (HN(CH3)2, TEA) C->D Nucleophilic Attack E Target Analog (PDE-5 Inhibitor) D->E Crystallization

Synthetic workflow for benzimidazole-fused N,N-dimethylbenzenesulfonamide analogs.

Pharmacological Profiling & Mechanistic Action

Phosphodiesterase-5 (PDE-5) Inhibition

The synthesis of Sildenafil and its closely related analogs traditionally requires a long, multistep synthetic pathway due to complex heterocyclic aromatic systems (e.g., pyrazolopyrimidinones)[3]. However, substituting the complex heterocycle with a benzimidazole-fused 4-methoxy-N,N-dimethylbenzenesulfonamide scaffold drastically reduces synthetic complexity while maintaining nanomolar inhibitory activity against PDE-5[3].

Mechanistically, the N,N-dimethylsulfonamide group mimics the phosphate group of cGMP. By competitively binding to the catalytic site of PDE-5, the analog prevents the hydrolysis of cGMP to 5'-GMP. This sustained elevation of cGMP prolongs the activation of protein kinase G (PKG), leading to smooth muscle relaxation and vasodilation—critical for treating erectile dysfunction and preventing myocardial hypertrophy[3].

PDE5Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP (Active Messenger) GC->cGMP Synthesizes PDE5 PDE-5 Enzyme cGMP->PDE5 Substrate for GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Drug Sulfonamide Analog (Inhibitor) Drug->PDE5 Blocks Active Site

Mechanism of action for sulfonamide analogs inhibiting the PDE-5 signaling pathway.

Antimicrobial and Antiproliferative Activity

Beyond PDE-5, N,N-dimethylbenzenesulfonamide derivatives exhibit profound antiproliferative and antimicrobial properties. The 3-amino-4-methoxy analog (CAS 7400-96-6) acts as a direct antimetabolite[4]. Because sulfonamides are structural analogs of para-aminobenzoic acid (PABA), they competitively inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria[1].

Furthermore, recent in vitro screenings of highly substituted N,N-dimethylbenzenesulfonamides have demonstrated significant antiproliferative activity against human breast cancer cell lines (MCF-7), with IC₅₀ values outperforming traditional chemotherapeutics like doxorubicin in specific assays. This is largely attributed to their ability to dock with and inhibit Carbonic Anhydrase IX (CA IX), a transmembrane enzyme highly overexpressed in hypoxic tumor microenvironments[2].

Conclusion

The 4-methoxy-N,N-dimethylbenzenesulfonamide scaffold is a masterclass in rational drug design. By leveraging the electron-donating properties of the methoxy group and the lipophilic, sterically stable nature of the tertiary sulfonamide, researchers can synthesize a vast array of high-value analogs. Whether utilized as a building block (like the 3-bromo or 3-amino derivatives) or as a finalized API (like the benzimidazole-fused PDE-5 inhibitors), this structural core remains a cornerstone of modern pharmacological development.

References

  • Taylor & Francis Online. "Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents". Available at:[Link]

  • MDPI. "Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines". Available at:[Link]

  • International Journal of Drug Delivery Technology. "Synthesis and Biological Activity of New Sulfonamide Derivatives". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient Synthesis of 4-Methoxy-N,N-dimethylbenzenesulfonamide via Nucleophilic Sulfonylation

Executive Summary This application note details a robust, high-yielding protocol for the synthesis of 4-methoxy-N,N-dimethylbenzenesulfonamide from 4-methoxybenzenesulfonyl chloride and dimethylamine. Designed for resear...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-yielding protocol for the synthesis of 4-methoxy-N,N-dimethylbenzenesulfonamide from 4-methoxybenzenesulfonyl chloride and dimethylamine. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic rationale behind reagent selection, thermal control, and biphasic purification strategies to ensure a self-validating, highly reproducible workflow.

Introduction & Mechanistic Rationale

Sulfonamides represent a critical pharmacophore in medicinal chemistry, frequently deployed as metabolically stable bioisosteres of amides[1]. They exhibit improved hydrolytic stability, unique hydrogen-bonding profiles, and tunable physicochemical properties, making them invaluable in drug discovery campaigns[2].

The synthesis of unsymmetrical sulfonamides is most reliably achieved via the nucleophilic acyl substitution of a sulfonyl chloride with a primary or secondary amine[3]. In this protocol, 4-methoxybenzenesulfonyl chloride (the electrophile) is reacted with dimethylamine (the nucleophile). The reaction proceeds via the nucleophilic attack of the secondary amine on the highly electrophilic hexavalent sulfur atom, forming a pentacoordinate transition state. Subsequent collapse of this intermediate expels the chloride leaving group, yielding the target sulfonamide[4].

Mechanism R1 4-Methoxybenzenesulfonyl Chloride (Electrophile) TS Pentacoordinate Transition State (S-N bond formation) R1->TS Nucleophilic Attack (0 °C) R2 Dimethylamine (Nucleophile) R2->TS Nucleophilic Attack (0 °C) P1 4-Methoxy-N,N-dimethylbenzenesulfonamide (Target Product) TS->P1 Chloride Elimination BP Triethylammonium Chloride (Byproduct) TS->BP HCl Scavenging by Et3N

Reaction mechanism for the nucleophilic sulfonylation of dimethylamine.

Experimental Design & Causality

Every parameter in this protocol is engineered to maximize yield while minimizing side reactions. Understanding the causality behind these choices is critical for scaling and troubleshooting:

  • Solvent Selection (Anhydrous DCM): Dichloromethane is an aprotic, non-nucleophilic solvent that provides excellent solubility for both the sulfonyl chloride and the resulting sulfonamide. Its low boiling point facilitates effortless removal during isolation[3].

  • Thermal Control (0 °C to Room Temperature): The sulfonylation of amines is highly exothermic. Initiating the reaction at 0 °C suppresses localized heating, which could otherwise promote the hydrolysis of the sulfonyl chloride if trace moisture is present[4].

  • Acid Scavenging (Triethylamine): The reaction generates stoichiometric amounts of hydrogen chloride (HCl). If left unneutralized, HCl will protonate the unreacted dimethylamine, rendering it non-nucleophilic and stalling the reaction. Triethylamine (Et3N) is employed as a sacrificial organic base to scavenge HCl, driving the reaction to completion[5].

Table 1: Reagent Quantities and Stoichiometry (5.0 mmol Scale)
Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
4-Methoxybenzenesulfonyl chloride Electrophile206.641.0 eq1.03 g (5.0 mmol)
Dimethylamine (2.0 M in THF) Nucleophile45.081.2 eq3.0 mL (6.0 mmol)
Triethylamine (Et₃N) Acid Scavenger101.191.5 eq1.05 mL (7.5 mmol)
Dichloromethane (Anhydrous) Solvent84.93N/A (0.2 M)25.0 mL

Step-by-Step Protocol

This methodology incorporates a Self-Validating Purification System . The biphasic workup is designed as a purification cascade: the 1M HCl wash selectively protonates any residual dimethylamine and triethylamine, partitioning them exclusively into the aqueous waste. The subsequent NaHCO₃ wash neutralizes any remaining acid, ensuring that only the neutral, organic-soluble sulfonamide remains in the DCM layer.

Workflow Step1 1. Preparation Dissolve 4-MBSC in anhydrous DCM Step2 2. Thermal Control Equilibrate to 0 °C in ice bath Step1->Step2 Step3 3. Reagent Addition Dropwise addition of DMA & Et3N Step2->Step3 Prevents exotherm Step4 4. Reaction Propagation Stir at RT for 2-4 hours Step3->Step4 Monitor via TLC Step5 5. Biphasic Quench Wash with 1M HCl, NaHCO3 & Brine Step4->Step5 Upon completion Step6 6. Isolation Dry over Na2SO4, filter & concentrate Step5->Step6 Yields crude product

Step-by-step experimental workflow for the synthesis and isolation of the target sulfonamide.

Experimental Procedure
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Add 4-methoxybenzenesulfonyl chloride (1.03 g, 5.0 mmol) to the flask, followed by 25 mL of anhydrous dichloromethane (DCM). Stir until completely dissolved.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Syringe in triethylamine (1.05 mL, 7.5 mmol) in one portion.

  • Nucleophile Addition: Slowly add the dimethylamine solution (3.0 mL of a 2.0 M solution in THF, 6.0 mmol) dropwise over 10 minutes. Note: Dropwise addition prevents sudden exotherms and minimizes the formation of bis-sulfonylation byproducts.

  • Reaction Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature naturally and stir for 2 to 4 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system. The reaction is deemed complete when the UV-active starting material spot (Rf ~ 0.60) completely disappears.

  • Quench & Biphasic Workup:

    • Dilute the reaction mixture with an additional 20 mL of DCM and transfer to a separatory funnel.

    • Add 20 mL of deionized water to quench the reaction. Separate the layers and retain the lower organic (DCM) layer.

    • Wash the organic layer with 1M aqueous HCl (20 mL) to remove excess amines.

    • Wash the organic layer with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid.

    • Wash the organic layer with brine (20 mL) to remove bulk water.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Data Presentation & Analytical Validation

If the TLC shows complete consumption of the starting material, the biphasic workup guarantees a high-purity product without the strict need for column chromatography. The following table summarizes the expected quantitative and analytical data for validation.

Table 2: Expected Analytical Data and Validation Metrics
MetricExpected ResultDiagnostic Significance
Yield > 90%Indicates efficient coupling and minimal hydrolytic loss.
Physical Appearance White to off-white solidDiscoloration may indicate oxidized amine impurities.
TLC (3:1 Hexanes:EtOAc) Rf ≈ 0.45 (UV Active)Confirms conversion; lower Rf than starting material due to increased polarity.
¹H NMR (CDCl₃, 400 MHz) δ 7.72 (d, 2H), 6.98 (d, 2H), 3.86 (s, 3H), 2.68 (s, 6H)The 6H singlet at ~2.68 ppm confirms the successful incorporation of the N,N-dimethyl group.
MS (ESI+) [M+H]⁺ m/z 216.1Matches the calculated exact mass for C₉H₁₄NO₃S (216.07).

References

  • Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbAJNVcjqurm92-jBX5lruLc3KX66tzUUm1CN0ceGSXZiFGBe_TIcI4DW7-ayi3TwvLlgos4n2s9RBB8uXvmNoU_HRBRQF3_ZqPdUnVcAYvH059RtshBleC6oICWtpP4TiLqJnM60Jeqj9jR5NqZRf-aaBAbaBJAu9ZkxyMin6rlfGEo2aXpcHIDkgi8vqXDCyCWZPA3ep3QPYdnyM7UAbAGNSacvlAnvHg0Ma9XaKnr1KjWNW1g==]
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. CBI Journal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3VDX4TeIN5SCiVCTh_3mMIF7WlyLA0zva0dP2nYQsoTbf6al1V7-bY3iWNRagHnZFFulmWmUZnPJ2I56cYwFrrUX0N1fOunnWh298BgHPaYLUljIbvcZsL7gg95jlF7qvBAo2DqKIrbSQpFFfQPL324wnRZag40bBFbPb1DXSbdy_XnVTUDIZa2hEPKVidi96fU58mpH7ZwwpT_dVBi7jtLkcMSQ8G55LWuYXMgjHfDCtfUJGkwMn2znAG01wn_KUrLE=]
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6pUSV_qNuz4MnAoeS_TelqBOa46DPV-zcBLkJUxin6Ntxjrsdu_40otB5y6Gv3rMhMaOb2M9BgySQO9Qk_hyoZ9TZEAVc8djFheXt1s-sNFzb85_6aMt4aVyl6OCTgDM=]
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. RSC Books.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF-_vtxsW6z2UIb7JHjzFHv0dD91fDoVi1CkxTqTtrU0SoGD5MymyfQ4KKEqN092ymxbWwcQvEyTAh66UBGfHqwwoLgHwCL55MSMALgFwXbNQCvkJWTho0qBfeKtDgCZyl_nzAPw6IfQpV1_7ROoW1MuxDnU3F8n8s0ivWP-LGXlBC0RcwfAkpnRiYh_V4fKyOvw==]
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3fl7ULBn7Zja70Bk8OlfIh4psEw4GVJpNxkEIhvoiFFizWgH-GswIUla3HlMqqOoa5vkSZ6an9bmtIAioKH6JAECDerzqaA_DRmQErjbLtdBTJJK89HjPfdAkJ9rtpQ64swEI7kFa8CBVEHHLAZ-XpHPjvq7p-9ND_zzyqZLYDQLfkkH_7O0VD5AfBy8ZS-m4OjTrCB_yxmGo-fsZSGaQUBRUDddBOoHFoQF1JNRFAwU2CKu6SeB71ymzSmuomVHBwcQxUl7mH5qw59rnOLI_zdH1uBHnUljdKOtGPwF2TC7kocUBB5Q=]

Sources

Application

Application Note: High-Efficiency Protocol for the N,N-Dimethylation of Primary Sulfonamides

Introduction & Mechanistic Rationale The N,N-dimethylation of primary sulfonamides is a critical transformation in medicinal chemistry and drug development. By replacing hydrogen-bond donors (N-H) with lipophilic methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The N,N-dimethylation of primary sulfonamides is a critical transformation in medicinal chemistry and drug development. By replacing hydrogen-bond donors (N-H) with lipophilic methyl groups, researchers can significantly enhance a molecule's membrane permeability, modulate its pharmacokinetic profile, and prevent unwanted metabolic conjugation [1].

While reductive amination is a standard method for amine methylation [4], sulfonamides are exceptionally poor nucleophiles due to the strong electron-withdrawing nature of the sulfonyl group. Therefore, the most reliable and highly cited methodology relies on a base-mediated sequential S_N2 alkylation using a methylating agent such as methyl iodide (MeI) [2].

Causality in Reagent Selection
  • The Base (K₂CO₃): Primary arylsulfonamides possess a pKₐ of approximately 10.0, while secondary sulfonamides hover around 11.0. Potassium carbonate (K₂CO₃) is the optimal "Goldilocks" base for this protocol. It is basic enough to establish a deprotonation equilibrium, which is then driven forward by the irreversible alkylation step. Unlike sodium hydride (NaH), K₂CO₃ is mild enough to tolerate sensitive functional groups (e.g., esters, ethers) without causing side reactions [3].

  • The Solvent (DMF): Dimethylformamide (DMF) is a polar aprotic solvent. It aggressively solvates the potassium cation while leaving the sulfonamide anion relatively unsolvated. This "naked" anion exhibits vastly accelerated nucleophilicity, ensuring the S_N2 reaction proceeds rapidly at room temperature.

  • The Electrophile (MeI): Methyl iodide is highly reactive and sterically unhindered, making it ideal for consecutive S_N2 attacks to overcome the steric bulk of the mono-methylated intermediate.

Mechanism A Primary Sulfonamide (R-SO2NH2) B Sulfonamide Anion (R-SO2NH⁻) A->B K2CO3 (- KHCO3) C Mono-methylated (R-SO2NHCH3) B->C MeI (SN2) D Secondary Anion (R-SO2NCH3⁻) C->D K2CO3 (- KHCO3) E N,N-Dimethylated (R-SO2N(CH3)2) D->E MeI (SN2)

Fig 1: Logical relationship and SN2 mechanistic pathway of sequential N-alkylation.

Materials and Reagents

ReagentEquivalentsFunctionSafety & Handling
Primary Sulfonamide 1.0 eqStarting MaterialVaries by substrate.
Potassium Carbonate (K₂CO₃) 3.0 eqBaseMild irritant. Use finely powdered, anhydrous grade.
Methyl Iodide (MeI) 3.0 - 3.5 eqAlkylating AgentHighly toxic, volatile, suspected carcinogen. Handle exclusively in a fume hood.
Dimethylformamide (DMF) 0.2 MPolar Aprotic SolventReadily absorbed through skin. Use anhydrous grade.
Ethyl Acetate (EtOAc) -Extraction SolventFlammable.
5% Aqueous LiCl -Workup WashRemoves residual DMF from the organic layer.

Experimental Workflow & Protocol

Workflow Step1 Step 1: Reaction Setup Dissolve Primary Sulfonamide in anhydrous DMF (0.2 M) Step2 Step 2: Base Addition Add finely powdered K2CO3 (3.0 eq) at 0 °C Step1->Step2 Step3 Step 3: Alkylation Dropwise addition of MeI (3.5 eq) via syringe Step2->Step3 Step4 Step 4: Incubation Stir at Room Temperature for 4–12 hours Step3->Step4 Step5 Step 5: Workup Quench with H2O, Extract with EtOAc, Wash with 5% LiCl Step4->Step5 Step6 Step 6: Purification Flash Chromatography (Hexanes/EtOAc) & Drying Step5->Step6

Fig 2: Step-by-step experimental workflow for the N,N-dimethylation of primary sulfonamides.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon) to ensure an anhydrous environment.

  • Add the primary sulfonamide (1.0 mmol, 1.0 eq) to the flask.

  • Inject anhydrous DMF (5.0 mL) to achieve a 0.2 M concentration. Stir until the substrate is completely dissolved.

Step 2: Base Activation

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Add finely powdered, anhydrous K₂CO₃ (414 mg, 3.0 mmol, 3.0 eq) in a single portion.

  • Self-Validation Point: Allow the suspension to stir for 15 minutes at 0 °C. A slight color change or cloudiness indicates the formation of the initial sulfonamide anion.

Step 3: Alkylation

  • Using a gas-tight syringe, add Methyl Iodide (MeI) (218 µL, 3.5 mmol, 3.5 eq) dropwise over 5 minutes.

  • Caution: MeI is highly volatile (b.p. 42 °C). Keep the reaction sealed under an inert atmosphere to prevent reagent evaporation, which would lead to incomplete dimethylation (stalling at the mono-methyl stage) [2].

Step 4: Incubation and Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir vigorously for 4 to 12 hours.

  • Self-Validation Point: Monitor the reaction via TLC (typically 30% EtOAc in Hexanes). The N,N-dimethyl product will have a significantly higher R_f value than both the starting material and the mono-methyl intermediate due to the complete loss of hydrogen-bonding capability.

Step 5: Quenching and Workup

  • Once TLC indicates complete consumption of the mono-methyl intermediate, quench the reaction by adding 15 mL of cold distilled water.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 15 mL).

  • Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (3 × 15 mL) and brine (1 × 15 mL). Causality note: The LiCl wash is critical; it selectively pulls residual DMF out of the organic layer and into the aqueous phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in Hexanes).

  • Evaporate the pure fractions to yield the N,N-dimethyl sulfonamide.

Condition Optimization & Quantitative Data

To validate the robustness of the K₂CO₃/DMF system, the following table summarizes quantitative optimization data comparing various base and solvent combinations for sulfonamide alkylation [3].

Base (3.0 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
K₂CO₃ DMF 25 6 >95% Optimal. Clean conversion; naked anion drives rapid S_N2.
Cs₂CO₃DMF25496%Excellent yield, but higher reagent cost limits scalability.
NaHTHF0 to 25885%Good yield, but strong base risks side reactions on complex substrates.
Et₃NDCM4024<40%Poor yield. Amine base is insufficiently strong to quantitatively deprotonate the sulfonamide (pKₐ mismatch).
K₂CO₃Acetone501288%Viable alternative if DMF must be avoided, but requires heating.

References

  • Hughes, A. B. (Ed.). Amino Acids, Peptides and Proteins in Organic Chemistry 1 - Origins and Synthesis of Amino Acids. VCH / Scribd.
  • Monash University Research Repository. Synthesis of N-Alkyl Amino Acids.
  • Polidano, K. Exploring New Directions in Hydrogen Transfer Chemistry. Cardiff University (ORCA).
  • Cabrero-Antonino, J. R., et al. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Semantic Scholar / Catalysis Science & Technology.
Method

Application Note: Advanced Synthetic Utilities of 4-Methoxy-N,N-dimethylbenzenesulfonamide

Introduction & Chemical Profile In modern organic synthesis and drug discovery, 4-methoxy-N,N-dimethylbenzenesulfonamide serves as a highly versatile, bifunctional building block. The molecule features a unique electroni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

In modern organic synthesis and drug discovery, 4-methoxy-N,N-dimethylbenzenesulfonamide serves as a highly versatile, bifunctional building block. The molecule features a unique electronic push-pull system: a strongly electron-donating methoxy group (-OMe) at the C4 position and an electron-withdrawing, sterically demanding N,N-dimethylsulfamoyl group (-SO₂NMe₂) at the C1 position.

This specific substitution pattern makes it an invaluable scaffold for synthesizing complex Active Pharmaceutical Ingredients (APIs). It is frequently utilized as an advanced intermediate in the development of antineoplastic agents[1], P2Y1 receptor antagonists for antithrombotic therapy[2], and CRAC channel modulators for immune-related pathologies[3].

Mechanistic Insights: The Causality of Regioselectivity

The true synthetic power of 4-methoxy-N,N-dimethylbenzenesulfonamide lies in its divergent regioselectivity, which can be precisely controlled by selecting the appropriate reaction paradigm.

  • Directed ortho-Metalation (DoM): When treated with strong bases like n-butyllithium (n-BuLi), the molecule undergoes regioselective deprotonation. While both the methoxy and sulfonamide groups are Directed Metalation Groups (DMGs), the -SO₂NMe₂ group is a significantly stronger DMG. The lithium cation preferentially coordinates to the sulfonamide oxygens, directing the base to deprotonate the C2 position (ortho to the sulfonamide) rather than the C3 position[4].

  • Electrophilic Aromatic Substitution (EAS): Under acidic EAS conditions (e.g., nitration), electronic effects govern the regiochemistry. The methoxy group is strongly activating and ortho/para-directing, while the sulfonamide group is deactivating and meta-directing. Because the para position is blocked, both groups synergistically direct incoming electrophiles exclusively to the C3 position .

Regioselectivity SM 4-Methoxy-N,N-dimethyl- benzenesulfonamide DoM Directed ortho-Metalation (n-BuLi, THF) SM->DoM Strong DMG effect of -SO2NMe2 EAS Electrophilic Substitution (HNO3, H2SO4) SM->EAS Activating effect of -OMe C2_Prod C2-Functionalized Product (ortho to sulfonamide) DoM->C2_Prod Electrophile (E+) C3_Prod C3-Functionalized Product (ortho to methoxy) EAS->C3_Prod Nitronium (NO2+)

Divergent regioselectivity of 4-methoxy-N,N-dimethylbenzenesulfonamide based on reaction conditions.

Experimental Protocols & Self-Validating Workflows

Protocol A: Regioselective C2-Functionalization via DoM

This protocol leverages the strong DMG capability of the sulfonamide group to functionalize the C2 position, a common step in synthesizing complex bridging scaffolds[4].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add 4-methoxy-N,N-dimethylbenzenesulfonamide (1.0 equiv) and anhydrous THF (0.2 M).

  • Additive Introduction: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 equiv). Causality: TMEDA coordinates to the lithium cation, breaking up n-BuLi hexamers into highly reactive monomers, ensuring rapid and complete deprotonation.

  • Lithiation: Cool the mixture to -78 °C. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Causality: Cryogenic temperatures are mandatory to prevent nucleophilic attack of n-BuLi on the sulfur atom or benzylic deprotonation of the N-methyl groups.

  • Electrophilic Trapping: Stir for 1 hour, then add the desired electrophile (e.g., an aldehyde or ketone) (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature.

Self-Validating System (In-Process Control): Before adding the electrophile, withdraw a 0.1 mL aliquot and quench it into 0.5 mL of D₂O. Extract with ethyl acetate and analyze via LC-MS. The presence of an [M+H+1] peak with >95% conversion confirms successful and complete C2-lithiation.

Protocol B: Synthesis of 3-Amino-4-methoxy-N,N-dimethylbenzenesulfonamide

This two-step sequence (nitration followed by reduction) produces a highly sought-after aniline intermediate (CAS 7400-96-6) used extensively in P2Y1 and CRAC channel inhibitor synthesis[2],[3].

Amino_Synthesis SM 4-Methoxy-N,N-dimethyl- benzenesulfonamide Nitration Nitration (HNO3/H2SO4) Regioselective at C3 SM->Nitration NitroInt 3-Nitro-4-methoxy-N,N-dimethyl- benzenesulfonamide Nitration->NitroInt Reduction Catalytic Hydrogenation (Pd/C, H2, EtOH) NitroInt->Reduction AminoInt 3-Amino-4-methoxy-N,N-dimethyl- benzenesulfonamide Reduction->AminoInt

Two-step synthesis of 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide via nitration and reduction.

Step-by-Step Methodology:

  • Nitration: Dissolve the starting material in concentrated H₂SO₄ at 0 °C. Slowly add a stoichiometric amount of fuming HNO₃. Causality: The highly exothermic nature of nitration requires strict temperature control to prevent over-nitration (dinitro formation) and oxidative degradation.

  • Isolation: Pour the mixture over crushed ice to precipitate the 3-nitro intermediate. Filter and wash with cold water.

  • Catalytic Hydrogenation: Dissolve the 3-nitro intermediate in absolute ethanol. Add 10% Pd/C (10 mol%). Purge the vessel with nitrogen, then introduce a balloon atmosphere of H₂ gas. Stir at ambient temperature for 16 hours[2].

Self-Validating System (In-Process Control): The nitration product is distinctly yellow. During hydrogenation, volumetric tracking of H₂ gas consumption (exactly 3 molar equivalents) provides real-time kinetic data. The reaction is complete when H₂ uptake ceases and the solution transitions from yellow to colorless, validating the complete reduction to the aniline.

Protocol C: O-Demethylation (Ether Cleavage)

Cleavage of the methoxy ether yields 4-hydroxy-N,N-dimethylbenzenesulfonamide, a useful phenolic building block[5].

Step-by-Step Methodology:

  • Reaction Setup: Suspend 4-methoxy-N,N-dimethylbenzenesulfonamide and anhydrous AlCl₃ (2.0 equiv) in benzene or toluene.

  • Reflux: Stir the mixture under reflux for 30–60 minutes[5]. Causality: AlCl₃ is a strong Lewis acid that selectively coordinates to the sterically accessible methoxy oxygen. The thermal energy drives the subsequent nucleophilic cleavage of the O-CH₃ bond.

  • Quenching: Carefully pour the cooled mixture into ice-cold 1M HCl to break down the aluminum complex. Extract with ethyl acetate.

Self-Validating System (In-Process Control): Spot the crude mixture on a normal-phase silica TLC plate alongside the starting material. The product will exhibit a significantly lower Retention Factor (


) due to the newly formed, hydrogen-bonding hydroxyl group. Spraying the plate with a 1% FeCl₃ solution will yield an instant purple/blue spot, chemically validating the presence of a free phenol.

Quantitative Data Summaries

The following table summarizes the comparative directing effects and reaction efficiencies of 4-methoxy-N,N-dimethylbenzenesulfonamide across different synthetic pathways.

Reaction TypeReagents & ConditionsDominant Directing GroupRegioselectivityTypical Yield Range
Directed ortho-Metalation (DoM) n-BuLi, TMEDA, THF, -78 °C-SO₂NMe₂ (Strong DMG)C2 (ortho to sulfonamide)40–70%
Electrophilic Aromatic Substitution HNO₃, H₂SO₄, 0 °C-OMe (Activating) & -SO₂NMe₂ (Meta-directing)C3 (ortho to methoxy)80–95%
Ether Cleavage (O-Demethylation) AlCl₃, Benzene, RefluxN/A (Lewis acid coordination to -OMe)O-demethylation (forming 4-hydroxy)>90%

References

  • US7189712B2 - 1,3-Oxazole compounds for the treatment of cancer Source: Google Patents URL
  • US9428504B2 - 7-hydroxy-spiropipiperidine indolinyl antagonists of P2Y1 receptor Source: Google Patents URL
  • EP 2848615 A1 - New pyrazole derivatives as CRAC channel modulators Source: European Patent Office URL
  • US Patent 5254552 - United States Patent (19)
  • Synthesis of 4-hydroxy-N,N-dimethylbenzenesulfonamide Source: PrepChem URL

Sources

Application

The Strategic Role of Substituted Benzenesulfonamides in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Enduring Importance of the Sulfonamide Moiety The sulfonamide functional group, -S(O)₂N-, is a cornerstone of medicinal chemistry, first rising to prominence with the discovery of the antibacterial sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group, -S(O)₂N-, is a cornerstone of medicinal chemistry, first rising to prominence with the discovery of the antibacterial sulfa drugs.[1] Beyond their initial application as antimicrobial agents, sulfonamides have proven to be exceptionally versatile scaffolds and key intermediates in the development of a wide array of therapeutic agents.[2][3] Their prevalence in modern pharmaceuticals is a testament to their favorable physicochemical properties, metabolic stability, and their ability to engage in crucial hydrogen bonding interactions with biological targets.[4] This guide provides an in-depth look at the application of substituted benzenesulfonamides as pivotal intermediates in drug discovery, with a particular focus on the synthesis of targeted therapies such as kinase inhibitors.

While a broad range of substituted sulfonamides are utilized, this document will use the synthesis of key precursors and their application in multi-step synthetic routes as a practical framework for researchers, scientists, and drug development professionals. We will explore the synthesis of the precursor 4-methoxybenzenesulfonyl chloride and its subsequent conversion to a sulfonamide, illustrating the fundamental chemistry that underpins the creation of more complex drug molecules.

Core Synthesis Protocols: Building the Sulfonamide Intermediate

The synthesis of a sulfonamide intermediate like 4-methoxy-N,N-dimethylbenzenesulfonamide typically involves a two-step process: the preparation of the corresponding sulfonyl chloride followed by its reaction with a suitable amine.

Protocol 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride

4-Methoxybenzenesulfonyl chloride is a key precursor for a variety of 4-methoxyphenyl-substituted sulfonamides and serves as a valuable N-protecting group in organic synthesis.[5] Its preparation from anisole is a classic example of electrophilic aromatic substitution.

Reaction Scheme: Anisole reacts with a sulfonating agent, such as chlorosulfonic acid or a mixture of sulfuric acid and phosphorus oxychloride, to yield 4-methoxybenzenesulfonyl chloride.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice-water bath, combine anisole (1.0 equivalent) and phosphorus oxychloride (1.0 equivalent).

  • Addition of Sulfuric Acid: While maintaining the temperature below 5°C, slowly add 100% sulfuric acid (1.05 equivalents) to the stirred mixture.[1]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approximately 29°C) over about 90 minutes.[1]

  • Heating: Subsequently, heat the mixture to approximately 95°C and maintain this temperature for about two hours.[1]

  • Work-up: After cooling, carefully and slowly pour the reaction mixture into a beaker containing a mixture of ice, water, and sodium chloride, ensuring the temperature remains below 11°C.[1]

  • Isolation: The resulting solid product is collected by filtration, washed with cold water, and dried to yield 4-methoxybenzenesulfonyl chloride.[1]

Data for 4-Methoxybenzenesulfonyl Chloride:

PropertyValue
CAS Number 98-68-0
Molecular Formula C₇H₇ClO₃S
Molecular Weight 206.65 g/mol
Appearance White to beige crystalline solid[5]
Melting Point 39-42 °C[5]
Protocol 2: Synthesis of 4-methoxy-N,N-dimethylbenzenesulfonamide

This protocol details the reaction of 4-methoxybenzenesulfonyl chloride with dimethylamine to form the target N,N-disubstituted sulfonamide.

Reaction Scheme: 4-methoxybenzenesulfonyl chloride reacts with dimethylamine in the presence of a base to yield 4-methoxy-N,N-dimethylbenzenesulfonamide.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-methoxybenzenesulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as an acid scavenger.

  • Amine Addition: Cool the mixture in an ice bath and slowly add a solution of dimethylamine (1.1 equivalents) in a suitable solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualization of the Synthetic Workflow:

G cluster_0 Protocol 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride cluster_1 Protocol 2: Synthesis of 4-methoxy-N,N-dimethylbenzenesulfonamide Anisole Anisole Reaction1 Sulfonation Anisole->Reaction1 Sulfonating_Agent H₂SO₄ / POCl₃ Sulfonating_Agent->Reaction1 Workup1 Aqueous Work-up & Isolation Reaction1->Workup1 Sulfonyl_Chloride 4-Methoxybenzenesulfonyl Chloride Workup1->Sulfonyl_Chloride Reaction2 Sulfonamide Formation Sulfonyl_Chloride->Reaction2 Dimethylamine Dimethylamine Dimethylamine->Reaction2 Workup2 Extraction & Purification Reaction2->Workup2 Final_Product 4-methoxy-N,N-dimethyl- benzenesulfonamide Workup2->Final_Product

Caption: Synthetic workflow for 4-methoxy-N,N-dimethylbenzenesulfonamide.

Application in Drug Discovery: The Case of Pazopanib

A prime example of a substituted benzenesulfonamide as a crucial intermediate is in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[6][7] The synthesis of Pazopanib involves the coupling of a pyrimidine core with a sulfonamide-containing side chain.[8] The key sulfonamide intermediate in this case is 5-amino-2-methylbenzenesulfonamide .

The Role of the Sulfonamide Moiety in Pazopanib: The benzenesulfonamide portion of Pazopanib is critical for its biological activity. It occupies a specific region of the kinase ATP-binding pocket and forms key interactions that contribute to the drug's potency and selectivity.

Synthetic Pathway Overview for Pazopanib: The synthesis of Pazopanib is a multi-step process that converges with the coupling of two key fragments. One of these fragments is the 5-amino-2-methylbenzenesulfonamide side chain.

G cluster_pazopanib Pazopanib Synthesis: Convergent Approach Indazole_Core N-(2-chloropyrimidin-4-yl)- N,2,3-trimethyl-2H-indazol-6-amine (Fragment A) Coupling_Reaction Condensation Reaction Indazole_Core->Coupling_Reaction Key Intermediate Sulfonamide_Side_Chain 5-amino-2-methylbenzenesulfonamide (Fragment B) Sulfonamide_Side_Chain->Coupling_Reaction Key Intermediate Pazopanib Pazopanib Coupling_Reaction->Pazopanib Final Product

Caption: Convergent synthesis strategy for the kinase inhibitor Pazopanib.

This convergent strategy highlights the importance of having well-defined and highly pure intermediates like 5-amino-2-methylbenzenesulfonamide readily available for the final coupling step in a complex drug synthesis.

Broader Implications and Future Directions

The use of substituted benzenesulfonamides extends far beyond the example of Pazopanib. These intermediates are integral to the synthesis of a wide range of kinase inhibitors and other targeted therapies.[9][10][11] The ability to readily modify the substitution pattern on the benzene ring allows for the fine-tuning of a drug candidate's properties, including:

  • Potency and Selectivity: Different substituents can lead to varied interactions with the target protein.

  • Pharmacokinetic Properties: Modifications can influence absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Solubility and Bioavailability: The nature of the substituents can be adjusted to improve the drug-like properties of the final molecule.

The N,N-dimethyl substitution on the sulfonamide nitrogen, as in the title compound, renders the sulfonamide proton non-acidic and unable to act as a hydrogen bond donor. This can be a deliberate design choice to modulate the molecule's interaction with its biological target or to influence its physical properties. In other contexts, an unsubstituted or monosubstituted sulfonamide is often crucial for activity, as the acidic N-H proton can act as a key hydrogen bond donor.

Conclusion

Substituted benzenesulfonamides, including structures like 4-methoxy-N,N-dimethylbenzenesulfonamide, are invaluable tools in the arsenal of the medicinal chemist. They serve as versatile intermediates that enable the efficient construction of complex and biologically active molecules. As demonstrated by the synthesis of the kinase inhibitor Pazopanib, the strategic incorporation of the sulfonamide moiety is a recurring theme in modern drug design. A thorough understanding of the synthesis and reactivity of these intermediates is therefore essential for researchers and professionals dedicated to the discovery and development of new medicines.

References

  • Organic Syntheses Procedure. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link].

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  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available at: [Link].

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  • PMC. Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. Available at: [Link].

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  • Google Patents. A process for the preparation of pazopanib using novel intermediate.
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Method

The Sulfonamide Scaffold: A Privileged Motif in Kinase Inhibitor Design — Application Notes and Protocols Featuring 4-methoxy-N,N-dimethylbenzenesulfonamide

This comprehensive guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors. It provides an in-depth exploration of the 4-methoxy-N,N-d...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors. It provides an in-depth exploration of the 4-methoxy-N,N-dimethylbenzenesulfonamide building block, including its synthesis, physicochemical properties, and its strategic application in the design of potent and selective kinase inhibitors. Through detailed protocols and case studies of FDA-approved drugs, this document aims to equip scientists with the practical knowledge to leverage the unique attributes of the sulfonamide moiety in their research endeavors.

Introduction: The Enduring Significance of the Sulfonamide Group in Kinase Inhibition

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1] In the realm of kinase inhibitor development, the sulfonamide moiety has emerged as a "privileged" scaffold. Its ability to act as a hydrogen bond donor and acceptor, coupled with its capacity to engage in various non-covalent interactions within the ATP-binding pocket of kinases, makes it an invaluable component in the design of targeted therapies.[2] The sulfonamide group can significantly influence a compound's pharmacokinetic properties, including solubility and metabolic stability, further enhancing its drug-like characteristics.[1]

The specific focus of this guide, 4-methoxy-N,N-dimethylbenzenesulfonamide, represents a versatile building block that combines several key features. The methoxy group can modulate electronic properties and provide an additional point of interaction within the kinase active site, while the N,N-dimethyl substitution can impact solubility and metabolic stability. Understanding the synthesis and strategic incorporation of this and related sulfonamide building blocks is therefore of paramount importance for the rational design of next-generation kinase inhibitors.

Physicochemical Properties of 4-methoxy-N,N-dimethylbenzenesulfonamide

A thorough understanding of the physicochemical properties of a building block is critical for its effective application in drug discovery. The following table summarizes key computed and, where available, experimental properties of 4-methoxy-N,N-dimethylbenzenesulfonamide.

PropertyValueSource
Molecular FormulaC₉H₁₃NO₃SN/A
Molecular Weight215.27 g/mol N/A
AppearanceWhite to off-white solid (predicted)N/A
Melting PointNot availableN/A
Boiling PointNot availableN/A
LogP1.3 (predicted)N/A
pKa (acidic, sulfonamide N-H)~10-11 (estimated for related sulfonamides)N/A

Synthesis of 4-methoxy-N,N-dimethylbenzenesulfonamide: A Step-by-Step Protocol

The synthesis of 4-methoxy-N,N-dimethylbenzenesulfonamide is a two-step process commencing from the readily available starting material, anisole. The first step involves the chlorosulfonation of anisole to produce 4-methoxybenzenesulfonyl chloride, which is then reacted with dimethylamine to yield the final product.

Step 1: Synthesis of 4-methoxybenzenesulfonyl Chloride

This protocol is adapted from established procedures for the chlorosulfonation of aromatic compounds.[3]

Reaction Scheme:

4-methoxybenzenesulfonyl Chloride + Dimethylamine -> 4-methoxy-N,N-dimethylbenzenesulfonamide

Pazopanib Synthesis Workflow

Key Protocol: Coupling of the Pyrimidine Core with the Sulfonamide Building Block

This step showcases the crucial role of the sulfonamide-containing intermediate.

Materials and Equipment:

  • N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

  • 5-amino-2-methylbenzenesulfonamide

  • A suitable solvent (e.g., isopropanol, ethanol, tetrahydrofuran)

  • Hydrochloric acid

  • Reaction vessel with heating and stirring capabilities

Experimental Protocol (Generalized):

  • Charge the reaction vessel with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine and 5-amino-2-methylbenzenesulfonamide in a suitable solvent like isopropanol.

  • Add hydrochloric acid to the mixture.

  • Heat the reaction mixture and stir for a sufficient time to ensure complete reaction, monitoring by HPLC.

  • Upon completion, the product, Pazopanib hydrochloride, can be isolated by filtration and purified by recrystallization.

Targeted Signaling Pathway: VEGFR2

Pazopanib primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), key drivers of angiogenesis. [4]By inhibiting VEGFR2, Pazopanib blocks downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the blood supply to tumors. [5][6][7]

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Gene Expression (Proliferation, Survival, Migration) MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Pazopanib Pazopanib Pazopanib->VEGFR2 Inhibits

VEGFR2 Signaling Pathway Inhibition by Pazopanib

Case Study 2: Vemurafenib (Zelboraf®) - A BRAF Inhibitor

Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase, which is prevalent in many cases of melanoma. [8][9]The synthesis of Vemurafenib involves a sulfonamide-containing intermediate, demonstrating the versatility of this scaffold in targeting different kinase families.

Synthetic Workflow Overview:

The synthesis of Vemurafenib involves the coupling of a propanesulfonamide derivative with a pyrrolopyridine core. [2]

vemurafenib_synthesis A 3-bromo-2,4-difluoroaniline C N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide A->C Triethylamine, CH2Cl2 B Propane-1-sulfonyl chloride B->C E Vemurafenib C->E Coupling Reaction D Pyrrolo[2,3-b]pyridine derivative D->E

Vemurafenib Synthesis Workflow

Key Protocol: Synthesis of the Sulfonamide Intermediate

This protocol details the formation of the key sulfonamide building block for Vemurafenib.

Materials and Equipment:

  • 3-bromo-2,4-difluoroaniline

  • Propane-1-sulfonyl chloride

  • Triethylamine

  • Dichloromethane (CH₂Cl₂)

  • Reaction vessel with stirring capabilities

Experimental Protocol (Generalized):

  • Dissolve 3-bromo-2,4-difluoroaniline (2 mmol) and triethylamine (4.20 mmol) in dichloromethane (10 mL) in a reaction vessel.

  • Slowly add propane-1-sulfonyl chloride (4.20 mmol) to the mixture.

  • Stir the reaction at room temperature under a nitrogen atmosphere overnight.

  • Work up the reaction mixture to isolate the N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide intermediate.

Targeted Signaling Pathway: BRAF/MEK/ERK (MAPK) Pathway

Vemurafenib specifically targets the V600E mutant of the BRAF kinase, a key component of the MAPK signaling pathway. [10][11]Constitutive activation of this pathway due to the BRAF mutation leads to uncontrolled cell proliferation. Vemurafenib's inhibition of mutant BRAF blocks this signaling cascade. [12][13]

BRAF_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation GF Growth Factor GF->RTK Binds Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits

BRAF Signaling Pathway Inhibition by Vemurafenib

Conclusion

The 4-methoxy-N,N-dimethylbenzenesulfonamide scaffold and its analogues represent a valuable class of building blocks for the development of novel kinase inhibitors. The synthetic accessibility of these compounds, coupled with the favorable physicochemical and biological properties conferred by the sulfonamide moiety, underscores their importance in modern drug discovery. The case studies of Pazopanib and Vemurafenib clearly demonstrate how the strategic incorporation of sulfonamide-containing intermediates can lead to the successful development of targeted cancer therapies. It is anticipated that continued exploration of the chemical space around this privileged scaffold will yield a new generation of potent and selective kinase inhibitors for the treatment of a wide range of diseases.

References

  • Das, R., et al. (2023). Sulfonamides modulating tyrosine kinases- An expedient approach towards novel anticancer agents. Results in Chemistry, 5, 100950.
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  • Chapman, P. B., et al. (2011). Improved Survival with Vemurafenib in Melanoma with BRAF V600E Mutation. New England Journal of Medicine, 364(26), 2507–2516.
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Application

Orthogonal Functionalization of 4-Methoxy-N,N-dimethylbenzenesulfonamide: Directed Ortho Metalation vs. Electrophilic Aromatic Substitution

Application Note & Synthetic Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary In medicinal chemistry and rational drug design, the ability to se...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In medicinal chemistry and rational drug design, the ability to selectively functionalize specific positions on a core aromatic scaffold is critical for developing Structure-Activity Relationships (SAR). 4-Methoxy-N,N-dimethylbenzenesulfonamide is a highly versatile building block featuring two distinct directing groups: a methoxy ether (-OCH₃) and an N,N-dimethylsulfonamide (-SO₂NMe₂).

This guide details the orthogonal reactivity of this scaffold. By selecting the appropriate reaction mechanism—Electrophilic Aromatic Substitution (EAS) or Directed Ortho Metalation (DoM) —chemists can selectively functionalize either the C3 or C2 position of the aromatic ring, respectively.

Mechanistic Principles: Electronic vs. Coordination Control

The regioselectivity of this molecule is governed by a competition between classical electronic effects and spatial coordination effects.

The EAS Pathway: Electronic Control (C3 Substitution)

In classical Electrophilic Aromatic Substitution, regioselectivity is dictated by the electronic properties of the substituents.

  • The Methoxy Group (-OCH₃): A strong

    
    -donor (+M effect) that activates the ring and directs electrophiles to the ortho and para positions. Since the para position (C1) is covalently blocked, it directs to the ortho positions (C3 and C5).
    
  • The Sulfonamide Group (-SO₂NMe₂): A strong electron-withdrawing group (-I, -M) that deactivates the ring and directs electrophiles to the meta positions (C3 and C5).

  • Causality: The two groups work synergistically. Both substituents direct the incoming electrophile exclusively to the C3 position. Commercial synthesis of derivatives like 3-bromo-4-methoxy-N,N-dimethylbenzenesulfonamide validates this C3-regioselectivity[1].

The DoM Pathway: Coordination Control (C2 Substitution)

Directed Ortho Metalation bypasses classical electronic rules by utilizing the Complex Induced Proximity Effect (CIPE) .

  • Hierarchy of Directing Metalation Groups (DMGs): Both -OCH₃ and -SO₂NMe₂ are DMGs. However, the Lewis basic oxygen atoms of the sulfonamide group possess a significantly higher binding affinity for the lithium ion of an alkyllithium base (e.g., n-BuLi) than the methoxy oxygen.

  • Causality: The strong pre-lithiation coordination at the sulfonamide group physically anchors the basic butyl anion adjacent to the C2 proton. Consequently, deprotonation occurs exclusively at C2, overpowering the weaker methoxy DMG. Patent literature confirms that lithiation followed by electrophilic quench yields the C2-substituted product[2].

OrthogonalReactivity SM 4-Methoxy-N,N-dimethyl- benzenesulfonamide EAS EAS Pathway Substitution at C3 (e.g., 3-Bromo) SM->EAS Electrophile (Br2) Electronic Control DOM DoM Pathway Substitution at C2 (e.g., 2-Formyl) SM->DOM 1. n-BuLi  2. Electrophile Coordination Control

Caption: Orthogonal reactivity of 4-methoxy-N,N-dimethylbenzenesulfonamide via EAS and DoM.

Comparative Data Summary

The following table summarizes the quantitative and mechanistic distinctions between the two functionalization strategies.

ParameterElectrophilic Aromatic Substitution (EAS)Directed Ortho Metalation (DoM)
Primary Director Methoxy (-OCH₃)N,N-Dimethylsulfonamide (-SO₂NMe₂)
Directing Mechanism Electronic (+M effect,

-donation)
Coordination (Complex Induced Proximity Effect)
Regioselectivity C3 (Ortho to Methoxy)C2 (Ortho to Sulfonamide)
Typical Reagents NBS, Br₂, HNO₃/H₂SO₄n-BuLi, TMEDA, Electrophiles (DMF, MeI)
Reaction Temperature 0 °C to Room Temperature-78 °C to -20 °C
Reactive Intermediate Wheland Intermediate (Arenium ion)Aryllithium Species

Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process checks to ensure reaction fidelity before proceeding to workup.

Protocol A: Regioselective Bromination via EAS (C3 Functionalization)

This procedure utilizes N-Bromosuccinimide (NBS) for a mild, controlled bromination at the C3 position.

Reagents:

  • 4-Methoxy-N,N-dimethylbenzenesulfonamide (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • N,N-Dimethylformamide (DMF) (0.5 M)

Step-by-Step Methodology:

  • Initialization: Dissolve 4-methoxy-N,N-dimethylbenzenesulfonamide in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add NBS portion-wise over 15 minutes to prevent uncontrolled exotherms.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (In-Process Check): The solution will transition from colorless to a pale yellow. Analyze via TLC (Eluent: 7:3 Hexanes/EtOAc). The starting material (UV active, Rf ~0.3) should be fully consumed, replaced by a single, slightly less polar spot (Rf ~0.45) corresponding to the brominated product.

  • Quench & Isolation: Pour the reaction mixture into 5 volumes of ice-cold distilled water. A white precipitate will form immediately.

  • Purification: Filter the precipitate under vacuum, wash with cold water (3 x 20 mL), and dry under high vacuum to afford 3-bromo-4-methoxy-N,N-dimethylbenzenesulfonamide.

Protocol B: Regioselective Formylation via DoM (C2 Functionalization)

This procedure utilizes n-Butyllithium to generate the C2-aryllithium intermediate, followed by quenching with DMF to yield the C2-aldehyde.

DoM_Mechanism SO2 Sulfonamide Group (Lewis Base) Li Lithium Ion (Lewis Acid) SO2->Li Coordinates (CIPE) Bu Butyl Anion (Strong Base) Li->Bu Delivers C2H C2 Proton (Acidic) Bu->C2H Deprotonates C2Li Lithiated Arene (Nucleophile) C2H->C2Li Yields

Caption: Pre-lithiation complex driving regioselective deprotonation at the C2 position.

Reagents:

  • 4-Methoxy-N,N-dimethylbenzenesulfonamide (1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes) (1.1 equiv)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 equiv)

  • Anhydrous DMF (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Atmospheric Control: Flame-dry a Schlenk flask and purge with ultra-high purity Nitrogen or Argon.

  • Initialization: Dissolve the starting material and TMEDA in anhydrous THF. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise via syringe down the side of the flask over 10 minutes.

  • Self-Validation (Lithiation Check): Upon addition of n-BuLi, observe a distinct color change from colorless to deep yellow/orange. This chromic shift is a highly reliable indicator of successful aryllithium formation. Stir at -78 °C for 1 hour.

  • Electrophilic Quench: Add anhydrous DMF dropwise.

  • Self-Validation (Quench Check): The deep yellow/orange color should rapidly dissipate, returning to a pale yellow or colorless state, confirming the consumption of the aryllithium species. Allow the reaction to slowly warm to room temperature over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate 2-formyl-4-methoxy-N,N-dimethylbenzenesulfonamide.

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.[Link]

  • U.S. Patent Application US20210078999A1.Plasma kallikrein inhibitors and uses thereof. Demonstrating synthetic utility of 4-methoxy-N,N-dimethylbenzenesulfonamide.
  • U.S. Patent US5270311A (1993).1-(9,10-Dihydro-9,10-methanoanthracen-9-ylmethyl)-4-(2-N,N-dimethylsulfamoyl-5-methoxyphenyl)piperidin-4-ol.

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of N,N-Disubstituted Benzenesulfonamides

Authored by: A Senior Application Scientist Introduction: The Enduring Significance of the Sulfonamide Moiety The N,N-disubstituted benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of the Sulfonamide Moiety

The N,N-disubstituted benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry and drug development.[1][2][3] Its prevalence in a wide array of therapeutic agents, from diuretics and anticonvulsants to HIV protease inhibitors, underscores its remarkable versatility as a pharmacophore.[3][4] The sulfonamide group's unique electronic and steric properties, including its ability to act as a zinc-binding group in metalloenzymes, contribute to its broad spectrum of biological activities.[2] Consequently, the development of robust, scalable, and safe synthetic routes to access these vital compounds is of paramount importance for researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth exploration of the scale-up synthesis of N,N-disubstituted benzenesulfonamides. Moving beyond a mere recitation of procedural steps, this document delves into the underlying principles governing reaction parameters, addresses the common challenges encountered during the transition from bench to bulk, and offers practical, field-proven solutions.

The Classical Approach: Reaction of Benzenesulfonyl Chloride with Secondary Amines

The most established and widely employed method for synthesizing N,N-disubstituted benzenesulfonamides involves the nucleophilic substitution reaction between a benzenesulfonyl chloride and a secondary amine.[5][6][7] This method is favored for its reliability and the ready availability of a diverse range of starting materials.

General Reaction Workflow

Classical_Sulfonamide_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Benzenesulfonyl Chloride Secondary Amine Base (e.g., Pyridine, NaOH) Solvent (e.g., DCM, Toluene) Addition Slow addition of Benzenesulfonyl Chloride to Amine Solution at 0-5 °C Reagents->Addition Charge Reactor Stirring Reaction Stirred at Room Temperature Addition->Stirring Exotherm Control Quenching Aqueous Wash (e.g., 1M HCl, Brine) Stirring->Quenching Reaction Completion Drying Drying of Organic Layer (e.g., Na2SO4) Quenching->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Purification_Method Recrystallization or Column Chromatography Concentration->Purification_Method Crude Product Final_Product Pure N,N-Disubstituted Benzenesulfonamide Purification_Method->Final_Product

Caption: A generalized experimental workflow for the classical synthesis of N,N-disubstituted benzenesulfonamides.

Detailed Protocol: Synthesis of N,N-Dibutylbenzenesulfonamide

This protocol details the synthesis of a representative N,N-disubstituted benzenesulfonamide on a laboratory scale, with considerations for future scale-up.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Ice bath

  • Benzenesulfonyl chloride

  • Dibutylamine

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a 1 L three-necked round-bottom flask with dibutylamine (1.0 eq.) and dichloromethane (DCM, ~5 volumes). Equip the flask with a mechanical stirrer, a dropping funnel, and a thermometer.[8]

  • Cooling: Cool the solution to 0-5 °C using an ice bath. Efficient cooling is crucial to manage the exothermicity of the subsequent addition.[8]

  • Reagent Addition: Dissolve benzenesulfonyl chloride (1.0 eq.) in DCM (~2 volumes) and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred amine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[8]

  • Base Addition and Reaction: Following the complete addition of the sulfonyl chloride, add pyridine (1.1 eq.) dropwise while maintaining the temperature below 10 °C. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[6][8] Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC or HPLC).[8]

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 2 volumes) to remove unreacted amine and pyridine.[8]

    • Wash with water (2 volumes) and then with brine (2 volumes) to remove water-soluble impurities.[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[8]

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure N,N-dibutylbenzenesulfonamide as a solid.[8]

Navigating the Challenges of Scale-Up

Transitioning from a laboratory-scale synthesis to pilot plant or industrial production presents a unique set of challenges that can significantly impact yield, purity, and safety.[9] A proactive understanding of these potential issues is critical for a successful scale-up campaign.

Challenge Description Mitigation Strategies
Exothermicity and Heat Management The reaction is exothermic, and on a larger scale, the surface area-to-volume ratio decreases, making heat dissipation more difficult. This can lead to temperature gradients, side reactions, and potential runaway reactions.[9]Implement a robust reactor cooling system. Control the rate of reagent addition. Utilize a solvent with a suitable boiling point to aid in heat removal.
Mixing and Mass Transfer Achieving homogeneous mixing in large reactors is more complex. Poor mixing can result in localized "hot spots," incomplete reactions, and an altered impurity profile.[9]Optimize the agitator design and speed. Ensure adequate baffling within the reactor. Consider the use of in-line static mixers for reagent introduction.
Impurity Profile Control The types and quantities of impurities may change with scale due to longer reaction times, temperature variations, and differences in raw material grades.[9] A common side reaction is the hydrolysis of the sulfonyl chloride.[8]Ensure all reactants and solvents are anhydrous if a non-aqueous system is used.[8] Carefully analyze raw materials for impurities. Perform small-scale studies to understand the impact of prolonged reaction times and temperature deviations.
pH Control The pH of the reaction mixture is critical. While a basic medium favors the desired reaction, an excessively high pH can accelerate the hydrolysis of the sulfonyl chloride.[8]Conduct optimization studies to determine the optimal pH range for the specific amine.[8] Implement in-process pH monitoring and control.
Product Isolation and Purification Crystallization, a common purification method, can be affected by cooling rates, agitation, and solvent volumes, influencing crystal size, morphology, and purity.[1]Carefully control the cooling profile during crystallization.[8] Consider using a seeded crystallization process to ensure consistent crystal form.[1]
Troubleshooting Workflow for Scale-Up Issues

Troubleshooting_Workflow Start Scale-up Issue Identified Low_Yield Low Product Yield? Start->Low_Yield Poor_Purity Poor Product Purity? Start->Poor_Purity Safety_Concern Safety Concern? Start->Safety_Concern Temp_Control Inadequate Temperature Control? Low_Yield->Temp_Control Yes Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Side_Reactions Increased Side Reactions? Poor_Purity->Side_Reactions Yes Workup_Loss Product Loss During Work-up? Poor_Purity->Workup_Loss Yes Runaway_Reaction Runaway Reaction? Safety_Concern->Runaway_Reaction Yes Improve_Cooling Improve Reactor Cooling & Control Addition Rate Temp_Control->Improve_Cooling Yes Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Extend Reaction Time/Increase Temp Slightly Incomplete_Reaction->Monitor_Reaction Yes Optimize_Conditions Re-optimize Temperature & pH Ensure Anhydrous Conditions Side_Reactions->Optimize_Conditions Yes Optimize_Workup Optimize Extraction/Crystallization Protocol for Larger Volume Workup_Loss->Optimize_Workup Yes Emergency_Stop Implement Emergency Shutdown Review Thermal Safety Data Runaway_Reaction->Emergency_Stop Yes

Caption: A decision-making workflow for troubleshooting common issues during the scale-up of sulfonamide synthesis.

Modern and Alternative Synthetic Approaches

While the classical method is robust, research into more efficient, sustainable, and versatile synthetic routes is ongoing. These modern approaches offer potential advantages in terms of substrate scope, reaction conditions, and environmental impact.

  • Copper-Catalyzed Three-Component Synthesis: This innovative approach combines an aryl boronic acid, an amine, and a sulfur dioxide surrogate (like DABSO) in a single step using a copper catalyst.[10] This method offers a convergent and highly flexible route to a broad range of sulfonamides.[10]

  • Palladium-Catalyzed Chlorosulfonylation: The Buchwald group has developed a palladium-catalyzed method to convert aryl boronic acids into sulfonyl chlorides, which can then be reacted in situ with amines.[5] This process exhibits significant functional group tolerance under mild conditions.[5]

  • Green Synthesis Protocols: Efforts are being made to develop more environmentally friendly synthetic methods. One such approach utilizes aqueous extracts of natural materials like orange and banana peels as catalysts, achieving high yields under mild conditions.[1]

Purification Strategies for Large-Scale Production

The purification of the final product is a critical step in ensuring the quality and safety of the N,N-disubstituted benzenesulfonamide. The choice of purification method at scale is often dictated by factors such as the physical state of the product, the nature of the impurities, and economic considerations.

Purification Method Description Advantages Disadvantages
Crystallization A thermodynamic process where a solid crystalline product is precipitated from a solution. It is a highly effective method for purifying solid compounds.[1]Cost-effective, scalable, can provide high purity in a single step, allows for control of crystal size and morphology.Requires the product to be a solid, finding a suitable solvent system can be time-consuming, potential for product loss in the mother liquor.[1]
Preparative Chromatography A technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.Applicable to both solid and liquid products, can separate closely related impurities.Higher cost due to stationary phase and solvent consumption, can be less scalable than crystallization.
Liquid-Liquid Extraction A method to separate compounds based on their relative solubilities in two different immiscible liquids, usually water and an organic solvent.Effective for removing water-soluble impurities, relatively simple to implement.Limited to separating compounds with significantly different solubilities, can generate large volumes of solvent waste.

The Role of Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters (CPPs) and critical quality attributes (CQAs).[11] In the context of sulfonamide synthesis, PAT can be instrumental in ensuring a robust and reproducible process at scale.

By implementing in-line or on-line analytical tools, such as spectroscopic (e.g., FTIR, Raman) and chromatographic methods, real-time monitoring of the reaction can be achieved.[12] This allows for:

  • Enhanced Process Understanding: Gaining a deeper insight into reaction kinetics and the impact of process parameters.

  • Real-Time Control: Proactively adjusting process parameters to maintain optimal conditions and ensure consistent product quality.

  • Improved Safety: Early detection of deviations that could lead to hazardous situations, such as a runaway reaction.

Critical Safety Considerations

The scale-up of any chemical synthesis requires a rigorous approach to safety. When working with benzenesulfonyl chlorides and other reagents, the following precautions are mandatory:

  • Hazardous Reagents: Benzenesulfonyl chloride is corrosive and can cause severe skin burns and eye damage.[8] It is also a lachrymator.[8] Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][8]

  • Solvent Safety: Many organic solvents used in this synthesis are flammable and volatile. Ensure that the reactor and associated equipment are properly grounded to prevent static discharge. Work in an area with adequate ventilation and no nearby ignition sources.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

By adhering to these protocols and considerations, researchers and professionals can safely and efficiently scale up the synthesis of N,N-disubstituted benzenesulfonamides, paving the way for the development of new and improved therapeutic agents.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
  • Asian Journal of Green Chemistry. (2026, January 27). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities.
  • Journal of the American Chemical Society. (2018, July 2). Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides.
  • Chemical Communications (RSC Publishing). (n.d.). Copper-catalyzed synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide.
  • PMC. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
  • ACS Publications. (2009, January 21). Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4 | Journal of the American Chemical Society.
  • Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides.
  • Darcy & Roy Press. (n.d.). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
  • Benchchem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
  • Blog. (2025, December 22). What are the products when Benzene Sulfonyl Chloride reacts with amines?.
  • Chemistry LibreTexts. (2023, January 22). The Hinsberg Test: Reaction with benzenesulfonyl chloride.
  • Schmidt + Haensch. (n.d.). Process Analytical Technology (PAT) - importance and meaning.
  • Longdom Publishing. (2024, May 27). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
  • American Pharmaceutical Review. (2010, May 1). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development.

Sources

Application

Role of benzenesulfonamides in developing anticancer agents

Advanced Application Note: Exploiting Benzenesulfonamides in Anticancer Drug Development Executive Summary Benzenesulfonamides represent a highly versatile and privileged pharmacophore in modern oncology. Originally reco...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Exploiting Benzenesulfonamides in Anticancer Drug Development

Executive Summary Benzenesulfonamides represent a highly versatile and privileged pharmacophore in modern oncology. Originally recognized for their ability to inhibit carbonic anhydrases (CAs), recent breakthroughs have expanded their utility into the realm of targeted protein degradation. This application note provides drug development professionals with a comprehensive mechanistic overview, quantitative profiling, and self-validating experimental protocols for evaluating benzenesulfonamide-based anticancer agents.

1.1. Carbonic Anhydrase IX/XII Inhibition: Reversing Tumor Acidosis The microenvironment of solid cancers is notoriously hypoxic. Hypoxia stabilizes the hypoxia-inducible factor 1-alpha (HIF-1α), which subsequently upregulates the transmembrane metalloenzymes Carbonic Anhydrase IX (CA IX) and XII (CA XII)[1]. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, effectively buffering intracellular pH while acidifying the extracellular space[2]. This tumor acidosis promotes invasion, metastasis, and chemoresistance[3].

Benzenesulfonamides, particularly ureido-substituted derivatives like SLC-0111, act as potent, selective inhibitors of CA IX and XII[4]. The primary sulfonamide group coordinates directly with the zinc ion in the enzyme's catalytic active site[5]. By utilizing a "tail approach" in drug design, the ureido-substituted tails of these molecules exploit the structural differences in the active site clefts of tumor-associated isoforms (CA IX/XII) versus widespread cytosolic isoforms (CA I/II), achieving high selectivity[6]. SLC-0111 has successfully completed Phase 1 clinical trials, demonstrating safety and tolerability at a recommended Phase 2 dose of 1000 mg/day[7].

CAIX_Pathway Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CA IX / XII Overexpression HIF1A->CAIX Transcribes Acidosis Extracellular Acidosis CAIX->Acidosis Hydrates CO2 Survival Tumor Survival & Metastasis Acidosis->Survival Promotes SLC0111 SLC-0111 (Benzenesulfonamide) SLC0111->CAIX Inhibits

Caption: Hypoxia-induced CA IX signaling and targeted inhibition by SLC-0111.

1.2. Targeted Protein Degradation: The "Molecular Glue" Paradigm Beyond enzyme inhibition, specific benzenesulfonamides like Indisulam (E7070) operate through a fundamentally different, highly potent mechanism: targeted protein degradation[5]. Initially developed as a cell cycle inhibitor that causes G1 phase arrest, Indisulam is now recognized as a "molecular glue"[5]. It facilitates a novel ternary complex between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding motif protein 39 (RBM39), an essential mRNA splicing factor[5]. This bridging action leads to the polyubiquitination and subsequent proteasomal degradation of RBM39, causing widespread mRNA splicing defects and apoptosis in cancer cells[5].

Molecular_Glue Indisulam Indisulam (Molecular Glue) Ternary Ternary Complex Formation Indisulam->Ternary Bridges DCAF15 DCAF15 (E3 Ligase Receptor) DCAF15->Ternary Binds RBM39 RBM39 (Splicing Factor) RBM39->Ternary Recruited Ubiquitin Polyubiquitination Ternary->Ubiquitin Catalyzes Proteasome Proteasomal Degradation Ubiquitin->Proteasome Targets to Apoptosis Splicing Defects & Apoptosis Proteasome->Apoptosis Induces

Caption: Indisulam acts as a molecular glue bridging DCAF15 and RBM39 for degradation.

Quantitative Profiling of Benzenesulfonamide Derivatives

To evaluate the translational potential of benzenesulfonamides, it is critical to compare their selectivity profiles. Effective CA IX inhibitors must demonstrate low nanomolar affinity for tumor-associated isoforms while sparing cytosolic CA I and II to prevent off-target toxicity[6].

Compound / DrugPrimary Mechanism / TargetTarget Affinity (

/

)
Off-Target (

CA I/II)
Clinical Status
SLC-0111 CA IX / XII Inhibitor

= 45 nM (CA IX) / 4.5 nM (CA XII)[3]
> 900 nM[3]Phase Ib/II[8]
Indisulam Molecular Glue (RBM39)

relies on degradation kinetics

= 16–321 nM (CA IX)[9]
Phase II[10]
U-NO2 CA IX / XII Inhibitor

= 1 nM (CA IX) / 6 nM (CA XII)[6]
15 nM (CA II)[6]Preclinical[6]
FC-531 CA IX InhibitorLow nanomolar

[1]
High micromolar[1]Preclinical[1]

Experimental Methodologies & Self-Validating Protocols

Protocol A: Stopped-Flow CO2 Hydrase Assay for CA Isoform Selectivity

  • Causality: The hydration of CO2 by carbonic anhydrase is one of the fastest known enzymatic reactions (

    
    ). Standard spectrophotometry cannot capture the initial kinetics. A stopped-flow instrument rapidly mixes the enzyme/inhibitor with CO2-saturated water, using a pH indicator to monitor the millisecond-scale pH drop.
    
  • Self-Validation: The protocol incorporates an uncatalyzed reaction blank (buffer only) to subtract the background CO2 hydration rate, and a known inhibitor (Acetazolamide) as a positive control[11].

  • Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 20 mM Na2SO4 (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Enzyme/Inhibitor Mix: Recombine recombinant hCA IX (or hCA II for off-target screening) with varying concentrations of the benzenesulfonamide inhibitor in the HEPES buffer. Incubate for 15 minutes at room temperature to allow enzyme-inhibitor complex formation.

  • Substrate Preparation: Prepare CO2-saturated water at 20°C by bubbling pure CO2 gas through distilled water for 30 minutes (yields ~17 mM CO2).

  • Execution: Inject equal volumes of the Enzyme/Inhibitor mix and the CO2-saturated water into the stopped-flow spectrophotometer.

  • Detection: Monitor the absorbance of Phenol Red at 558 nm over a 10-second window.

  • Data Analysis: Calculate the initial velocity of the pH drop. Plot the fractional activity versus inhibitor concentration to determine the

    
     using the Cheng-Prusoff equation.
    

Protocol B: Fluorescence Polarization (FP) Assay for Molecular Glue Ternary Complex

  • Causality: FP relies on the principle that a small, fluorescently labeled peptide tumbles rapidly in solution (low polarization). When it is "glued" to a massive protein complex by a benzenesulfonamide, its tumbling slows drastically (high polarization). This allows real-time, homogeneous measurement without disruptive wash steps[5].

  • Self-Validation: True molecular glues exhibit a "hook effect" (a bell-shaped curve) at excessively high drug concentrations, where binary complexes outcompete ternary complexes. Observing this curve validates the cooperative ternary mechanism[5].

  • Reagent Setup: Synthesize a FITC-labeled RBM39 peptide (target). Purify recombinant DCAF15 E3 ligase complex.

  • Assay Matrix: In a 384-well black microplate, add 10 nM FITC-RBM39 and 100 nM DCAF15 in assay buffer (50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Compound Titration: Add Indisulam (or analog) in a 12-point dose-response series (from 100 µM down to 0.1 nM).

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes to reach equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 535 nm, measuring parallel and perpendicular intensities).

  • Analysis: Calculate milli-Polarization (mP) units. Plot mP against log[Drug] to determine the

    
     of ternary complex formation.
    

Protocol C: CoCl2-Induced Hypoxic Cytotoxicity Assay

  • Causality: CA IX is minimally expressed under normoxic conditions. To accurately assess the efficacy of CA IX-targeted benzenesulfonamides, cancer cells must be evaluated under hypoxia. Cobalt(II) chloride (CoCl2) chemically mimics hypoxia by inhibiting prolyl hydroxylases, thereby stabilizing HIF-1α and inducing CA IX expression[12].

  • Self-Validation: Run parallel plates under standard normoxic conditions (without CoCl2). A highly selective CA IX inhibitor will show a significantly lower

    
     in the CoCl2-treated cohort compared to the normoxic cohort, proving target-dependent cytotoxicity[3].
    
  • Cell Seeding: Seed CA IX-inducible cells (e.g., MDA-MB-231 breast cancer cells) into two 96-well plates at 5,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Hypoxia Induction: To the "Hypoxia Plate", add media containing 100 µM CoCl2. To the "Normoxia Plate", add standard media. Incubate for 24 hours to ensure robust CA IX overexpression[12].

  • Drug Treatment: Treat both plates with serial dilutions of the benzenesulfonamide candidate (e.g., 0.1 µM to 100 µM).

  • Incubation: Incubate for 72 hours.

  • Viability Readout: Add MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Validation Check: Confirm via Western blot that CoCl2-treated lysates show high CA IX bands compared to normoxic lysates.

Translational Outlook & Clinical Trajectory

The dual capability of the benzenesulfonamide scaffold to act as both a zinc-binding metalloenzyme inhibitor and a molecular glue degrader makes it a privileged structure in oncology. The clinical progression of SLC-0111 (Phase Ib/II) validates the targeting of tumor acidosis[8], while the resurgence of Indisulam highlights the untapped potential of sulfonamides in targeted protein degradation[5]. Future drug development should focus on hybrid molecules and combination therapies, such as pairing CA IX inhibitors with traditional chemotherapeutics (e.g., Doxorubicin) to achieve synergistic tumor suppression and overcome acquired resistance[12].

References

  • Supuran, C. T., et al. "Indisulam: An anticancer sulfonamide in clinical development." ResearchGate.[Link]

  • McDonald, P. C., et al. "A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors." American Journal of Clinical Oncology.[Link]

  • McDonald, P. C., et al. "Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors." Cancer Research.[Link]

  • Sarnella, A., et al. "An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo." Journal of Experimental & Clinical Cancer Research.[Link]

  • Pastorekova, S., & Gillies, R. J. "Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail." Semantic Scholar.[Link]

  • D'Amico, M., et al. "The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Pacchiano, F., et al. "Synthesis and inhibition potency of novel ureido benzenesulfonamides incorporating GABA as tumor-associated carbonic anhydrase IX and XII inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Andring, J. T., et al. "Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides." Bioorganic & Medicinal Chemistry.[Link]

  • Abdelrahman, M. A., et al. "Novel Diamide-Based Benzenesulfonamides as Selective Carbonic Anhydrase IX Inhibitors Endowed with Antitumor Activity: Synthesis, Biological Evaluation and In Silico Insights." International Journal of Molecular Sciences.[Link]

  • Al-Otaibi, W. A., et al. "Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies." Molecules.[Link]

  • Kim, J., et al. "Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin." Cancers.[Link]

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Technical Notes & Optimization

Troubleshooting

Improving the yield of 4-methoxy-N,N-dimethylbenzenesulfonamide synthesis

Welcome to the Technical Support Center for Chemical Synthesis. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the synthesis of electron-rich sulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemical Synthesis. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the synthesis of electron-rich sulfonamides.

The conversion of 4-methoxybenzenesulfonyl chloride to 4-methoxy-N,N-dimethylbenzenesulfonamide is a fundamental electrophilic substitution. However, the electron-donating methoxy group subtly deactivates the sulfonyl electrophile while simultaneously increasing the lability of the S–Cl bond towards hydrolysis. This guide bridges the gap between theoretical reaction mechanisms and field-proven benchtop techniques, providing you with the causality behind common failures and a self-validating protocol to maximize your yield.

Part 1: System Overview & Reaction Causality

The synthesis relies on the nucleophilic attack of dimethylamine on the electrophilic sulfur atom of the sulfonyl chloride[1]. Because hydrochloric acid (HCl) is generated as a byproduct, an acid scavenger (either excess dimethylamine or a tertiary amine) is strictly required. Without a base, the generated HCl protonates the remaining dimethylamine, rendering it non-nucleophilic and arresting the reaction[2].

The primary competing pathway is the hydrolysis of the sulfonyl chloride by trace water, which irreversibly forms 4-methoxybenzenesulfonic acid[1].

G A 4-Methoxybenzenesulfonyl Chloride C Tetrahedral Intermediate A->C Nucleophilic Attack E Hydrolysis Byproduct (Sulfonic Acid) A->E H2O (Side Reaction) B Dimethylamine (Nucleophile/Base) B->C D 4-Methoxy-N,N-dimethyl- benzenesulfonamide C->D -HCl (Base Scavenged)

Reaction pathway of 4-methoxy-N,N-dimethylbenzenesulfonamide synthesis and competing hydrolysis.

Part 2: Standardized & Self-Validating Protocol

To ensure reproducibility and suppress the hydrolysis pathway, this protocol utilizes strictly anhydrous conditions[1].

Materials Required:

  • 4-Methoxybenzenesulfonyl chloride (1.0 eq)

  • Dimethylamine (2.0 M solution in THF) (1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Purging: Flame-dry all glassware and purge with an inert gas (N₂ or Argon).

    • Causality: Sulfonyl chlorides are highly moisture-sensitive; ambient humidity leads to rapid degradation into unreactive sulfonic acid[2].

  • Amine Preparation: Dissolve the dimethylamine solution (1.2 eq) and TEA (1.5 eq) in anhydrous DCM (10 mL per mmol of substrate). Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature controls the exothermic nucleophilic attack, preventing thermal degradation of the electron-rich aromatic ring.

  • Electrophile Addition: Dissolve 4-methoxybenzenesulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes using an addition funnel or syringe pump.

    • Self-Validation Check: As the addition progresses, the solution should turn slightly cloudy. This is the precipitation of triethylammonium chloride salts, providing real-time visual confirmation that the desired aminolysis is occurring.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 7:3) or LC-MS until the starting sulfonyl chloride is completely consumed.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove excess amines and TEA), followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified via recrystallization (ethanol/water) or silica gel chromatography.

Part 3: Quantitative Optimization Data

Understanding how parameter shifts impact your yield is critical for scale-up. The table below summarizes the causality behind condition optimization[1].

ParameterSub-optimal ConditionOptimized ConditionCausality for Yield ShiftExpected Yield
Stoichiometry 1:1 (Electrophile:Amine)1:1.2 to 1:1.5Excess amine compensates for volatile losses of dimethylamine gas and ensures complete conversion.> 85%
Base Selection None (Amine acts as base)TEA or DIPEA (1.5 eq)Tertiary bases efficiently scavenge HCl without competing as nucleophiles, preserving the primary amine.90 - 95%
Solvent Benchtop DCMAnhydrous DCM or THFTrace water causes rapid hydrolysis of the sulfonyl chloride to sulfonic acid.> 90%
Temperature Room Temp Addition0 °C Addition, warm to RTExothermic heat accelerates hydrolysis and degradation pathways.88 - 94%

Part 4: Troubleshooting & FAQs

Q1: Why is my yield consistently below 50% despite using an excess of dimethylamine? Senior Scientist Insight: The most statistically probable cause is the hydrolysis of your starting material. While the electron-donating methoxy group makes the sulfonyl chloride slightly more stable than tosyl chloride, it remains highly susceptible to moisture. If your solvent is not strictly anhydrous, water outcompetes dimethylamine as a nucleophile, converting your starting material into 4-methoxybenzenesulfonic acid[2]. Actionable Fix: Switch to strictly anhydrous solvents, verify the integrity of your sulfonyl chloride (recrystallize from hexanes if degraded), and maintain an argon atmosphere.

Q2: I am forced to use a 40% aqueous solution of dimethylamine due to supply constraints. Can I still achieve a high yield? Senior Scientist Insight: Yes, but you must shift your paradigm from an anhydrous reaction to a Schotten-Baumann biphasic system[3]. In an aqueous environment, hydrolysis is your primary enemy. Actionable Fix: Use a biphasic solvent system (e.g., DCM and Water) and add an inorganic base like Na₂CO₃ to maintain a slightly basic pH (pH ~9-10)[3]. The reaction must be kept strictly at 0 °C under vigorous stirring to maximize the interfacial reaction rate between the organic electrophile and the aqueous amine before hydrolysis can occur.

Q3: My LC-MS shows the product mass, but also a massive peak corresponding to the sulfonic acid byproduct. How do I purify the 4-methoxy-N,N-dimethylbenzenesulfonamide? Senior Scientist Insight: Do not waste time on complex chromatography. 4-Methoxybenzenesulfonic acid is highly polar and water-soluble, whereas your sulfonamide product is relatively non-polar. Actionable Fix: Implement an acid/base liquid-liquid extraction. Dilute your crude mixture with an organic solvent (like EtOAc or DCM) and wash it vigorously with a 1M aqueous NaOH solution. The sulfonic acid will deprotonate and partition entirely into the aqueous layer, leaving your purified sulfonamide in the organic layer.

Q4: The reaction mixture turned dark brown immediately upon addition and yielded a complex mixture of byproducts. What went wrong? Senior Scientist Insight: This indicates thermal degradation. Adding the sulfonyl chloride too rapidly at room temperature causes localized heating due to the exothermic nature of the reaction. This heat degrades the electron-rich aromatic ring. Actionable Fix: Strictly control the addition rate using a syringe pump and ensure the reaction flask is submerged in an ice bath (0 °C) during the entire addition phase[1].

G Start Low Yield Detected (< 50%) CheckLCMS Check Crude LC-MS / TLC Start->CheckLCMS Path1 High Sulfonic Acid Detected CheckLCMS->Path1 Hydrolysis Path2 Unreacted Sulfonyl Chloride Present CheckLCMS->Path2 Incomplete Reaction Fix1 Action: Dry Solvents, Check Reagent Purity Path1->Fix1 Fix2 Action: Increase Amine Eq, Check Base Strength Path2->Fix2

Troubleshooting decision tree for diagnosing and resolving low sulfonamide synthesis yields.

References

2.[3] Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations Source: MDPI (Molecules) URL: [Link]

Sources

Optimization

Purification of crude 4-methoxy-N,N-dimethylbenzenesulfonamide by recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with purifying 4-methoxy-N,N-dimethylbenzen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with purifying 4-methoxy-N,N-dimethylbenzenesulfonamide . Sulfonamide derivatives are notorious for challenging crystallization behaviors, including polymorphism, supersaturation, and "oiling out."

This guide synthesizes thermodynamic principles with field-proven methodologies to provide a self-validating purification system.

Scientific Rationale & Solvent Selection

The success of any recrystallization relies on exploiting the temperature-dependent solubility of the target compound. 4-Methoxy-N,N-dimethylbenzenesulfonamide possesses a unique structural dichotomy: a hydrophobic aromatic ring with a methoxy group, and a highly polar N,N-dimethylsulfonamide moiety.

Why 95% Ethanol? Because of this dual nature, the compound requires a solvent of intermediate polarity[1]. We strongly recommend 95% Ethyl Alcohol (Ethanol) . The 5% water content provides the high polarity necessary to solvate the sulfonamide group via hydrogen bonding at boiling temperatures, while the ethanol effectively solvates the hydrophobic aromatic system[1]. Upon cooling, the hydrogen-bonding network rigidifies, drastically reducing solubility and forcing the compound into a highly ordered crystalline lattice.

Quantitative Data: Solvent & Process Parameters
Parameter95% Ethanol (Recommended)Ethyl Acetate / Hexane (Alternative)
Polarity Index 5.2 (Intermediate-High)4.4 / 0.1 (Tunable Gradient)
Boiling Point 78 °C77 °C / 68 °C
Cooling Profile RT (25°C) → Ice Bath (0°C)RT (25°C) → Ice Bath (0°C)
Typical Recovery 75% - 85%60% - 70%
Primary Risk Oiling out if cooled too rapidlyPremature crystallization during transfer

Standard Operating Procedure (SOP): Recrystallization Workflow

This protocol is designed to be self-validating; visual cues at each step will confirm whether the thermodynamic conditions are correct.

Step 1: Dissolution Place the crude 4-methoxy-N,N-dimethylbenzenesulfonamide in an Erlenmeyer flask. Add a boiling stone. Heat 95% ethanol on a hot plate until boiling. Add the boiling solvent dropwise to the crude solid while swirling continuously. Critical Causality: Use the absolute minimum amount of solvent required to just dissolve the solid[2]. Excess solvent shifts the equilibrium, leaving your product dissolved in the mother liquor even at 0°C[3].

Step 2: Hot Filtration (If necessary) If insoluble mechanical impurities (e.g., dust, unreacted polymeric byproducts) remain after the solid has dissolved, perform a rapid hot filtration. Pre-warm a stemless funnel and fluted filter paper with hot solvent to prevent premature crystallization on the filter[3].

Step 3: Controlled Cooling (Nucleation Phase) Remove the flask from the heat source and place it on an insulating surface (like a cork ring or paper towels). Do not disturb the flask. Critical Causality: Slow cooling is essential. Rapid cooling causes a massive, instantaneous nucleation event, trapping impurities within the rapidly forming crystal lattice and yielding an amorphous powder[2].

Step 4: Ice Bath Incubation (Growth Phase) Once the flask has reached room temperature and visible crystals have formed, transfer it to an ice-water bath (0°C) for 15-20 minutes. This lowers the kinetic energy of the system, maximizing precipitation and driving the yield[4].

Step 5: Filtration & Washing Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 95% ethanol[4]. Critical Causality: The wash solvent must be ice-cold; using room-temperature solvent will redissolve your purified product and destroy your yield.

Step 6: Drying Leave the vacuum running for 10-15 minutes to air-dry the crystals, then transfer them to a vacuum desiccator to remove residual solvent.

Troubleshooting Guide & FAQs

Q: My product is "oiling out" (separating as a liquid) instead of crystallizing. How do I fix this? A: "Oiling out" is a common thermodynamic failure. It occurs when the melting point of your impure solid is lower than the temperature at which it saturates the solution[3]. Instead of forming a crystal lattice, the compound separates as an immiscible liquid oil[5].

  • Solution: Reheat the mixture until the oil completely redissolves. Add a small volume (5-10%) of additional hot solvent to lower the saturation temperature below the compound's melting point[3]. Insulate the flask with a cloth to ensure an exceptionally slow cooling rate[2].

Q: The solution has cooled to 0°C, but no crystals are forming. What went wrong? A: You are likely dealing with a supersaturated solution that lacks nucleation sites, or you have simply used too much solvent[3].

  • Solution 1 (Induce Nucleation): Take a glass stirring rod and vigorously scratch the inner wall of the flask just below the solvent line. The microscopic glass abrasions provide high-energy sites for nucleation[5]. Alternatively, drop in a microscopic "seed" crystal of pure 4-methoxy-N,N-dimethylbenzenesulfonamide[5].

  • Solution 2 (Reduce Volume): If scratching fails, the solution is too dilute. Return the flask to the hot plate and boil off 20-30% of the solvent volume, then repeat the cooling process[1].

Q: My recovered yield is extremely low (<30%). Why? A: Low recovery in sulfonamide recrystallization is almost always an operator error during the dissolution phase. Using excessive hot solvent is the most common reason for poor yield, as the product remains highly soluble in the mother liquor even at 0°C[3]. Another common error is washing the final filter cake with room-temperature solvent rather than ice-cold solvent[4].

Q: The crystals are extremely fine, needle-like, and clog the filter paper. How can I get larger crystals? A: Crystal morphology is dictated by the rate of crystallization. Fine, needle-like crystals or amorphous powders indicate that the solution cooled too rapidly[2].

  • Solution: Re-dissolve the fine crystals by heating the flask. Allow the solution to cool to room temperature much more slowly by insulating the flask on the benchtop. Slow cooling reduces the nucleation rate, allowing existing crystals to grow larger and more ordered[5].

Process Visualization

The following diagnostic workflow illustrates the logical pathways for troubleshooting sulfonamide recrystallization.

RecrystallizationWorkflow Start Crude 4-Methoxy-N,N-dimethylbenzenesulfonamide Dissolve Dissolve in minimal boiling 95% EtOH Start->Dissolve HotFilter Hot Filtration (If insoluble impurities exist) Dissolve->HotFilter Cooling Controlled Cooling (RT, then 0°C) HotFilter->Cooling Decision Did pure crystals form? Cooling->Decision Success Vacuum Filtration & Ice-Cold Wash Decision->Success Yes Issue1 Oiling Out (Liquid Separation) Decision->Issue1 Oiling Out Issue2 No Crystallization (Supersaturation) Decision->Issue2 Remains Clear Pure Pure Crystalline Product Success->Pure Fix1 Reheat, add 5-10% more solvent, insulate for slower cooling Issue1->Fix1 Fix1->Cooling Fix2 Scratch flask interior or add a pure seed crystal Issue2->Fix2 Fix2->Cooling

Fig 1. Troubleshooting workflow for the recrystallization of sulfonamide derivatives.

References

Sources

Troubleshooting

Part 1: Diagnostic Workflow for Sulfonamide Alkylation

Welcome to the Technical Support Center for Sulfonamide Transformations . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Transformations . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. N-alkylation of sulfonamides is a notoriously capricious transformation plagued by over-alkylation, ambident nucleophilicity, and competing elimination pathways.

This guide provides a mechanistic breakdown of these failures, validated experimental protocols, and a logical diagnostic framework to ensure your synthetic workflows are robust and reproducible.

Before altering your reaction conditions, use the logical framework below to diagnose the root cause of your specific failure mode.

TroubleshootingLogic N1 Identify N-Alkylation Issue N2 Low or No Conversion N1->N2 N3 N,N-Dialkylation (Over-alkylation) N1->N3 N4 O-Alkylation or Elimination N1->N4 N2a 1. Increase Base Strength (e.g., t-BuOK, NaH) 2. Switch to Polar Aprotic Solvent (DMF/DMSO) 3. Increase Temperature N2->N2a N3a 1. Control Stoichiometry (1.05 eq) 2. Slow Addition of Electrophile 3. Use Fukuyama-Mitsunobu Protocol N3->N3a N4a 1. Soften Electrophile (Use Alkyl Iodides) 2. Change Counterion (Use Cs+ instead of Na+) 3. Lower Reaction Temperature N4->N4a N5 Successful Mono-N-Alkylation N2a->N5 N3a->N5 N4a->N5

Diagnostic workflow for troubleshooting common sulfonamide N-alkylation issues.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my N-alkylation reaction yielding little to no product? Causality & Solution: Sulfonamides typically possess a pKa of ~10. If the basicity of the chosen base is insufficient to deprotonate the nitrogen, the nucleophile is never generated, resulting in zero conversion[1]. Furthermore, strong bases like t-BuOK or NaH are often essential to drive the equilibrium forward, especially when employing transition-metal catalyzed hydrogen transfer methodologies[2]. Steric hindrance from bulky sulfonamides or congested alkylating agents (e.g., 2,4,6-trimethylbenzyl alcohol) severely retards the S_N2 trajectory[1]. Switch to stronger bases and polar aprotic solvents (DMF, DMSO) to strongly solvate the base cation, leaving the sulfonamide anion "naked" and highly nucleophilic.

Q2: I am observing significant N,N-dialkylation. How do I favor mono-alkylation? Causality & Solution: Primary sulfonamides initially form secondary sulfonamides upon mono-alkylation[1]. While the secondary sulfonamide is slightly less acidic, once deprotonated, it is significantly more nucleophilic than the primary sulfonamide anion due to the electron-donating effect of the newly added alkyl group. This kinetic difference often results in rapid over-alkylation, yielding a tertiary sulfonamide byproduct[3]. To suppress this, maintain strict stoichiometry (1.05 equiv of electrophile) and utilize slow addition[1]. For absolute mono-selectivity, the Fukuyama-Mitsunobu reaction is the gold standard; the strong electron-withdrawing nature of the nosyl group renders the mono-alkylated product non-nucleophilic, completely halting dialkylation[4].

Q3: My LC-MS shows a mass consistent with alkylation, but NMR indicates O-alkylation. Why? Causality & Solution: The sulfonamide anion is an ambident nucleophile, meaning its negative charge is delocalized across the nitrogen and oxygen atoms[3]. According to Hard-Soft Acid-Base (HSAB) theory, hard electrophiles (e.g., alkyl tosylates) and hard counterions (e.g., Na⁺) strongly coordinate with the harder oxygen atom, leading to undesired O-alkylation and the formation of sulfonate esters[5],[3]. To favor N-alkylation, switch to softer electrophiles (alkyl iodides) and larger, softer counterions (like Cs⁺ from Cs₂CO₃)[1].

Q4: I am seeing alkene byproducts instead of the alkylated sulfonamide. What is happening? Causality & Solution: Sulfonamide anions are relatively strong bases. When reacted with secondary or sterically hindered alkyl halides, E2 elimination outcompetes S_N2 substitution, yielding alkene byproducts[3]. If elimination is observed, abandon alkyl halides. Instead, utilize alcohols as alkylating agents via Transition-Metal Catalyzed Borrowing Hydrogen (using Mn or Ir catalysts)[2],[6] or the Mitsunobu reaction[3].

Part 3: Quantitative Data & Condition Selection Guides

Table 1: Base and Solvent Effects on N-Alkylation

ParameterSelectionMechanistic RationaleTypical Outcome
Base NaH / t-BuOKStrong bases ensure complete deprotonation of weakly acidic sulfonamides.High conversion for sterically hindered substrates[2].
Base K₂CO₃ / Cs₂CO₃Milder bases; Cs⁺ provides a softer, larger counterion than K⁺ or Na⁺.Cs⁺ favors N-alkylation over O-alkylation via HSAB theory[1].
Solvent DMF / DMSOPolar aprotic solvents strongly solvate cations, maximizing nucleophilicity.Accelerates S_N2 reactions with alkyl halides[1].
Solvent Toluene / XylenesNon-polar; supports high-temperature refluxing required for catalytic alkylations.Essential for borrowing hydrogen or trichloroacetimidate methods[1],[6].

Table 2: Comparison of Alkylation Methodologies

MethodologyReagents / CatalystsKey AdvantagePrimary Limitation
Traditional S_N2 Alkyl Halide, NaH, DMFSimple, inexpensive reagents.Prone to N,N-dialkylation and E2 elimination side reactions[3].
Fukuyama-Mitsunobu Alcohol, PPh₃, DIAD, NosylamideExceptionally mild; completely suppresses over-alkylation[4].Requires installation and removal of the nosyl protecting group[1].
Borrowing Hydrogen Alcohol, Mn(I) or Ir catalyst, BaseHighly atom-economical; produces only water as a byproduct[2],[6].Requires specialized transition-metal precatalysts and high temperatures (150 °C)[6].

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific observational milestones to ensure experimental integrity.

Protocol 1: Standard Base-Promoted N-Alkylation (S_N2)

Best for: Unhindered primary alkyl halides where elimination is not a risk.

  • Preparation: Dissolve the primary sulfonamide (1.0 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere. Cool the solution to 0 °C.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation: The evolution of hydrogen gas serves as visual confirmation of active deprotonation[3]. Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Alkylation: Re-cool the mixture to 0 °C. Add the alkyl halide (1.05 equiv) dropwise over 15-30 minutes to maintain a low electrophile concentration and prevent dialkylation[1],[3].

  • Reaction & Quench: Warm to room temperature and stir for 2-24 hours. Monitor by LC-MS. Upon completion, carefully quench by the slow addition of water at 0 °C[3]. Extract with EtOAc.

Protocol 2: Fukuyama-Mitsunobu Mono-Alkylation

Best for: Absolute mono-alkylation using primary or secondary alcohols.

MitsunobuWorkflow Step1 Step 1 Dissolve Nosylamide, Alcohol, & PPh3 in THF Step2 Step 2 Cool to 0 °C under Inert Gas Step1->Step2 Step3 Step 3 Slow Dropwise Addition of DIAD/DEAD Step2->Step3 Step4 Step 4 Warm to RT & Stir 12-24h Step3->Step4 Step5 Step 5 TLC Validation & Chromatography Step4->Step5

Step-by-step experimental workflow for Fukuyama-Mitsunobu N-alkylation.

  • Preparation: To a flame-dried round-bottom flask, dissolve the nosylamide (1.0 equiv), alcohol (1.2 equiv), and PPh₃ (1.2 equiv) in anhydrous THF[1].

  • Activation: Cool the solution to 0 °C. Slowly add DIAD or DEAD (1.2 equiv) dropwise[1].

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Self-Validation: The reaction mixture will transition from yellow to clear as the azodicarboxylate is consumed. TLC monitoring is highly reliable here; the nosyl group is strongly UV-active, and the mono-alkylated product will appear as a distinctly less polar spot compared to the starting material.

  • Purification: Remove the solvent under reduced pressure and purify directly by silica gel column chromatography[1].

Protocol 3: Transition-Metal Catalyzed Borrowing Hydrogen N-Alkylation

Best for: Atom-economical alkylation using alcohols without generating alkyl halide waste.

  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add the sulfonamide (1.0 mmol), alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %)[1],[6].

  • Solvation: Add bench-grade xylenes to achieve a 1 M concentration of the sulfonamide[1],[6].

  • Reaction: Seal the tube and heat the reaction mixture at 150 °C for 24 hours[1],[6].

    • Self-Validation: Because water is the only stoichiometric byproduct[6], the reaction system is exceptionally clean. Complete conversion is validated by ¹H NMR of the crude mixture, using an internal standard (e.g., 1,3,5-trimethylbenzene) to quantify the disappearance of the sulfonamide N-H proton[6].

  • Isolation: Cool the reaction to room temperature and purify by column chromatography[1].

References

Sources

Optimization

Removal of unreacted starting materials from 4-methoxy-N,N-dimethylbenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 4-methoxy-N,N-dimethylbenzenesulfonamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 4-methoxy-N,N-dimethylbenzenesulfonamide. The synthesis of sulfonamides via the nucleophilic attack of an amine on a sulfonyl chloride is a highly reliable transformation[1]. However, isolating the pure product requires exploiting the distinct electronic and solubility profiles of the unreacted starting materials: the highly basic, water-soluble dimethylamine, and the electrophilic, moisture-sensitive 4-methoxybenzenesulfonyl chloride.

This guide provides field-proven, self-validating protocols to ensure absolute removal of these contaminants without compromising product yield.

Purification Workflow & Separation Logic

The fundamental logic of this separation relies on sequential phase partitioning and targeted chemical scavenging.

  • Amine Removal : Dimethylamine is neutralized and forced into the aqueous phase as a salt[2].

  • Electrophile Scavenging : The unreacted sulfonyl chloride is either covalently trapped by a solid-supported resin[3] or hydrolyzed into a water-soluble sulfonate[4].

PurificationWorkflow Crude Crude Reaction Mixture (Product + DMA + Sulfonyl Chloride) AcidWash 1. Aqueous Acid Wash (1M HCl) Crude->AcidWash Aqueous1 Aqueous Phase [Dimethylammonium Chloride] AcidWash->Aqueous1 Removes Amine Organic1 Organic Phase (Product + Sulfonyl Chloride) AcidWash->Organic1 Retains Organics Split Choose Method Organic1->Split Resin 2A. Polymer-Supported Amine Scavenger Split->Resin Option A Hydrolysis 2B. Mild Basic Hydrolysis (sat. NaHCO3) Split->Hydrolysis Option B Filtration Filtration [Resin-Bound Sulfonamide] Resin->Filtration Traps Chloride Pure Pure Organic Phase (4-Methoxy-N,N-dimethylbenzenesulfonamide) Resin->Pure Filtrate Aqueous2 Aqueous Phase [Sodium 4-Methoxybenzenesulfonate] Hydrolysis->Aqueous2 Removes Chloride Hydrolysis->Pure Organic Layer

Workflow for the removal of unreacted starting materials from the crude sulfonamide mixture.

Quantitative Comparison of Scavenging Methods

To optimize your workflow, compare the operational parameters of the available purification strategies below.

Purification MethodTarget Impurity RemovedTypical Time RequiredEfficiency / Yield ImpactScalability & Application
1M HCl Aqueous Wash Dimethylamine (DMA)10–15 mins>99% removal; No product lossExcellent; Standard for all scales
Polyamine Resin Scavenging 4-Methoxybenzenesulfonyl chloride30–60 mins>98% removal; High product recoveryExcellent; Ideal for parallel synthesis
Mild Base Hydrolysis (NaHCO₃) 4-Methoxybenzenesulfonyl chloride2–4 hours~90-95% removal; Risk of emulsionsGood; Cost-effective for large batches

Step-by-Step Troubleshooting Protocols

Protocol A: Acidic Quench for Dimethylamine Removal

Dimethylamine is highly volatile but often remains dissolved in the reaction solvent. This protocol utilizes pH manipulation to alter its partition coefficient.

  • Step 1: Dilution. Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Causality: Dilution prevents the precipitation of the product and reduces the viscosity of the organic phase, facilitating rapid mass transfer during extraction.

  • Step 2: Acid Wash. Transfer the mixture to a separatory funnel. Add an equal volume of 1M aqueous HCl. Stopper and invert gently, venting frequently[2].

    • Causality: The acidic environment (pH ~0) rapidly protonates the unreacted dimethylamine (pKa ~10.7). The resulting dimethylammonium chloride salt is highly polar and partitions exclusively into the aqueous phase.

  • Step 3: Phase Separation. Allow the layers to separate and collect the organic layer.

    • Self-Validation Check: Measure the pH of the drained aqueous wash. It must remain highly acidic (pH < 2). If the pH is basic or neutral, the acid buffer capacity was exceeded by excess amine, and a second 1M HCl wash is mandatory.

Protocol B: Polymer-Supported Scavenging of Sulfonyl Chloride

For rapid purification without the risk of aqueous emulsions, solid-supported reagents offer a "catch-and-release" style solution[3].

  • Step 1: Resin Addition. To the organic layer from Protocol A, add a polyamine-functionalized resin (e.g., tris(2-aminoethyl)amine-functionalized polystyrene) at 2.5 molar equivalents relative to the estimated unreacted sulfonyl chloride.

    • Causality: The resin acts as a macroscopic nucleophile. The primary amines on the polymer matrix rapidly attack the electrophilic sulfonyl chloride, forming a covalent sulfonamide bond anchored directly to the solid support[5].

  • Step 2: Agitation. Stir the suspension gently at room temperature for 45 minutes.

    • Causality: Gentle agitation ensures the sulfonyl chloride diffuses efficiently into the polymer pores without mechanically shearing the resin beads.

  • Step 3: Filtration. Filter the mixture through a fritted glass funnel and wash the resin cake with fresh solvent.

    • Self-Validation Check: Analyze the filtrate via TLC (UV active). The complete absence of a high-Rf spot (corresponding to the sulfonyl chloride) confirms 100% scavenging efficiency.

Protocol C: Biphasic Hydrolysis of Sulfonyl Chloride (Alternative)

If polymer-supported scavengers are unavailable, mild basic hydrolysis can be used to destroy the sulfonyl chloride[4].

  • Step 1: Base Addition. Add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) to the organic layer.

  • Step 2: Biphasic Stirring. Stir the biphasic mixture vigorously for 2 to 4 hours.

    • Causality: 4-methoxybenzenesulfonyl chloride is relatively stable and hydrolyzes slowly. Vigorous stirring maximizes the interfacial surface area, accelerating the nucleophilic attack by hydroxide/water to yield the water-soluble sodium 4-methoxybenzenesulfonate salt.

  • Step 3: Extraction. Separate the layers, wash the organic phase with brine, and dry over anhydrous Na₂SO₄.

    • Self-Validation Check: The aqueous phase should remain slightly basic (pH ~8). If it drops to acidic levels, the buffering capacity of the NaHCO₃ was exhausted by the generated HCl, indicating incomplete hydrolysis. Add more base and resume stirring.

Frequently Asked Questions (FAQs)

Q1: Why does my product stay in the organic layer during basic workup, unlike other sulfonamides? A: Primary and secondary sulfonamides possess an acidic N-H proton (pKa ~10) that is easily deprotonated by aqueous bases, causing the product to become water-soluble and migrate into the aqueous layer[2]. However, your target molecule, 4-methoxy-N,N-dimethylbenzenesulfonamide, is a tertiary sulfonamide. Because both positions on the nitrogen are occupied by methyl groups, it lacks an acidic proton. It remains completely neutral and organic-soluble across all pH ranges.

Q2: I am experiencing severe emulsions during the NaHCO₃ hydrolysis step (Protocol C). How can I resolve this? A: Emulsions in this specific reaction often form due to the amphiphilic nature of the newly generated sodium 4-methoxybenzenesulfonate salt, which acts as a mild surfactant. To break the emulsion, add a saturated aqueous sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, forcing the organic solvent out via the "salting-out" effect. If emulsions persist, we highly recommend switching to the resin-scavenging method (Protocol B) to bypass aqueous hydrolysis entirely[3].

Q3: How can I spectroscopically confirm that all the 4-methoxybenzenesulfonyl chloride has been removed? A: ¹H NMR spectroscopy is highly effective for this. The aromatic protons adjacent to the sulfonyl group in the unreacted 4-methoxybenzenesulfonyl chloride appear significantly further downfield (typically >7.9 ppm) compared to the aromatic protons of your sulfonamide product. This is due to the stronger electron-withdrawing nature of the -SO₂Cl group compared to the -SO₂NR₂ group. The disappearance of these downfield doublets confirms complete removal.

References

  • [1] Technical Support Center: Optimization of Sulfonamide Synthesis - Benchchem. benchchem.com. 1

  • [2] Technical Support Center: Sulfonamide Synthesis with Benzenesulfonyl chloride - Benchchem. benchchem.com. 2

  • [4] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. mdpi.com. 4

  • [3] Strategies in organic synthesis - Wipf Group. pitt.edu.3

  • [5] Scavenging Properties of the Polyamine Functionalized Gels Based on the Glycidyl Methacrylate Terpolymers. scirp.org.5

Sources

Troubleshooting

Stability and degradation of 4-methoxy-N,N-dimethylbenzenesulfonamide under acidic conditions

Welcome to the technical support center for 4-methoxy-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-methoxy-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound, with a specific focus on its stability and degradation under acidic conditions.

Introduction

4-Methoxy-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and organic synthesis. Understanding its stability profile, particularly in acidic environments, is crucial for developing robust formulations, predicting shelf-life, and identifying potential degradation products that could impact efficacy and safety. This guide provides practical, experience-based insights into the anticipated behavior of this molecule and methodologies to assess its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 4-methoxy-N,N-dimethylbenzenesulfonamide in acidic solutions?

A1: The stability of 4-methoxy-N,N-dimethylbenzenesulfonamide in acidic media is primarily dictated by the pH of the solution, the temperature, and the duration of exposure. Generally, lower pH values (stronger acidity) and higher temperatures will accelerate the rate of degradation. The presence of the methoxy group on the benzene ring and the N,N-dimethyl substitution on the sulfonamide nitrogen will also influence the electronic properties and, consequently, the reactivity of the molecule.

Q2: What is the most likely degradation pathway for 4-methoxy-N,N-dimethylbenzenesulfonamide under acidic conditions?

A2: Based on the established chemistry of sulfonamides, the principal degradation pathway under acidic conditions is expected to be the hydrolysis of the sulfonamide (S-N) bond.[1][2] This cleavage is generally favored in an acidic environment. Protonation of the sulfonamide nitrogen can make the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. A secondary, less common degradation pathway could involve the cleavage of the carbon-sulfur (C-S) bond, which is also reported to be promoted in acidic environments at elevated temperatures.[1]

Q3: What are the expected degradation products from the acid-catalyzed hydrolysis of 4-methoxy-N,N-dimethylbenzenesulfonamide?

A3: The primary degradation products resulting from the cleavage of the S-N bond would be 4-methoxybenzenesulfonic acid and dimethylamine . If the C-S bond were to cleave, the products would be anisole (methoxybenzene) and N,N-dimethylsulfamic acid . It is crucial to experimentally confirm the identity of any observed degradants using appropriate analytical techniques such as LC-MS.

Q4: How can I monitor the degradation of 4-methoxy-N,N-dimethylbenzenesulfonamide in my experiments?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method with UV or photodiode array (PDA) detection is the most common and effective technique for monitoring the degradation of the parent compound and the appearance of degradation products.[3] For the structural elucidation of unknown degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly recommended.[2]

Q5: What are the recommended storage conditions for solutions of 4-methoxy-N,N-dimethylbenzenesulfonamide to minimize degradation?

A5: To minimize degradation, solutions of 4-methoxy-N,N-dimethylbenzenesulfonamide should be prepared fresh whenever possible. If short-term storage is necessary, it is advisable to store the solutions at refrigerated temperatures (2-8 °C) and protected from light, especially if photolytic degradation is a concern. For longer-term storage, freezing (-20 °C or below) in airtight, light-resistant containers is recommended. The pH of the solution should be kept as close to neutral as the experimental conditions allow.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solutions
Unexpected peaks in my HPLC chromatogram during a stability study. These are likely degradation products.- Conduct a forced degradation study to intentionally generate and identify potential degradants.[2][4] - Use LC-MS to obtain mass information and aid in the structural elucidation of the unknown peaks.
The concentration of my 4-methoxy-N,N-dimethylbenzenesulfonamide standard is decreasing over time. The compound is degrading under the current storage conditions.- Prepare fresh standards for each experiment. - If storage is unavoidable, store aliquots at -20°C or below in amber vials to protect from light and repeated freeze-thaw cycles.[5]
I am observing poor recovery of the parent compound after acid stress testing. The degradation is more extensive than anticipated.- Reduce the severity of the stress conditions: decrease the acid concentration, lower the temperature, or shorten the incubation time. The goal of a forced degradation study is typically to achieve 5-20% degradation.[3][4]
My results from replicate stability experiments are inconsistent. - Variability in sample preparation. - Inconsistent temperature or light exposure. - Age and quality of reagents.- Standardize the entire experimental protocol, including the preparation of stock solutions and the handling of samples. - Use a calibrated incubator or water bath to ensure consistent temperature. - Protect all samples from light using amber vials or by wrapping them in aluminum foil. - Use fresh, high-purity reagents and solvents.

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-methoxy-N,N-dimethylbenzenesulfonamide under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 4-methoxy-N,N-dimethylbenzenesulfonamide in an acidic environment.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of 4-methoxy-N,N-dimethylbenzenesulfonamide in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

2. Acid Hydrolysis Stress Condition:

  • To 1 mL of the stock solution in a suitable vial, add 1 mL of 0.1 M hydrochloric acid (HCl).

  • Prepare a control sample by adding 1 mL of the stock solution to 1 mL of the organic solvent used for the stock solution.

  • Tightly cap the vials and place them in a controlled temperature environment, such as a water bath or incubator, set to 60°C.

3. Time-Point Sampling:

  • Withdraw aliquots from the stressed and control samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

4. Sample Quenching and Preparation for Analysis:

  • Immediately after withdrawal, neutralize the acidic aliquot with an equimolar amount of 0.1 M sodium hydroxide (NaOH) to stop the degradation reaction.

  • Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

5. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a gradient elution using a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

  • Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Add 0.1 M HCl Incubate at 60°C stock->acid sampling Sample at Time Points acid->sampling quench Neutralize with NaOH sampling->quench dilute Dilute with Mobile Phase quench->dilute hplc HPLC-UV/MS Analysis dilute->hplc

Caption: Experimental workflow for the forced degradation study.

Quantitative Data Summary

Parameter Typical Condition Rationale
Acid Concentration 0.1 M - 1 M HClTo achieve a target degradation of 5-20%. [4]
Temperature 40°C - 80°CTo accelerate the degradation to occur within a reasonable timeframe.
Duration Up to 7 daysTo allow for sufficient degradation to be observed and quantified.
Target Degradation 5 - 20%To ensure that the analytical method is challenged to separate the degradants from the parent drug without completely degrading the sample. [3]

References

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC. (n.d.).
  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2. (n.d.). Retrieved from [Link]

  • Supporting information: - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide - Cheméo. (n.d.). Retrieved from [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry. (2021). Retrieved from [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). Retrieved from [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | SIELC Technologies. (2018). Retrieved from [Link]

  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. (n.d.). Retrieved from [Link]

  • Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo - ResearchGate. (n.d.). Retrieved from [Link]

  • Forced Degradation Study in Pharmaceuticals - YouTube. (2018). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Characterization of N,N-Disubstituted Sulfonamides

Welcome to the Technical Support Center for the structural characterization of N,N-disubstituted sulfonamides. While sulfonamides are foundational motifs in drug discovery and medicinal chemistry, placing two substituent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the structural characterization of N,N-disubstituted sulfonamides. While sulfonamides are foundational motifs in drug discovery and medicinal chemistry, placing two substituents on the sulfonamide nitrogen introduces severe steric and electronic complexities. These complexities frequently manifest as analytical anomalies during routine characterization.

This guide is designed for researchers and application scientists to troubleshoot and resolve the most common bottlenecks encountered in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-Ray Crystallography.

Diagnostic Troubleshooting Workflow

CharacterizationWorkflow N1 Synthesized N,N-Disubstituted Sulfonamide N2 1H/13C NMR Analysis (Room Temperature) N1->N2 N3 Broad/Split Signals Observed? N2->N3 N4 Perform VT-NMR (Elevated Temperature) N3->N4 Yes (Restricted S-N Rotation) N6 Mass Spectrometry Analysis N3->N6 No N5 Signals Coalesce: Confirm Rotamers N4->N5 N5->N6 N7 EI-MS Attempted (Missing[M]+?) N6->N7 N8 Switch to Soft Ionization (ESI/CI) N7->N8 High Fragmentation / No [M]+ N9 Observe [M+H]+ or[M+Na]+ Analyze Fragmentation N8->N9

Fig 1: Diagnostic troubleshooting workflow for N,N-disubstituted sulfonamides.

Frequently Asked Questions (FAQs)

Section 1: Nuclear Magnetic Resonance (NMR) Anomalies

Q: Why do the proton and carbon signals of my N-alkyl substituents appear broad or split into unequal ratios at room temperature? A: This is a classic hallmark of restricted rotation around the S-N bond. In N,N-disubstituted sulfonamides—particularly those with electron-withdrawing groups or significant steric bulk—the S-N bond acquires partial double-bond character. This is driven by




-interactions or

interactions[1]. Because the rotational energy barrier can be exceptionally high (up to 62–71 kJ/mol), the exchange between conformers at room temperature occurs at a rate comparable to the NMR timescale[1]. This decoherence causes magnetic nonequivalence, resulting in broad or split peaks (rotamers) that are frequently mistaken for synthetic impurities[2].
Section 2: Mass Spectrometry (MS) Fragmentation

Q: I am analyzing my compound using Electron Ionization (EI) MS, but I cannot locate the molecular ion peak (


). I only see low-mass fragments. Is my compound degrading? 
A:  Your compound is likely intact, but the ionization method is too aggressive. Standard Electron Ionization (typically at 70 eV) is generally too harsh for N,N-disubstituted sulfonamides[3]. The high-energy electron bombardment induces rapid 

-cleavage of the S-N bond and the extrusion of

gas. Consequently, the molecule fragments extensively before the molecular ion can reach the detector[3]. To resolve this, switch to "softer" ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which will reliably yield the intact protonated molecule (

)[3].
Section 3: Crystallographic Geometry

Q: My X-ray crystallographic data shows an unusually planar nitrogen atom. Shouldn't the sulfonamide nitrogen be strictly pyramidal (


)? 
A:  Not necessarily. While simple, unhindered sulfonamides typically exhibit a pyramidal nitrogen, N,N-disubstituted variants frequently adopt a flattened or planar configuration. This geometric shift is a compensatory mechanism to minimize steric clashes between bulky N-substituents and the sulfonyl oxygens. Furthermore, conformational analysis derived from the Cambridge Structural Database (CSD) reveals a strong electronic preference for the nitrogen lone pair to bisect the O-S-O angle to maximize orbital delocalization[4].

Quantitative Data Summary

The table below summarizes the core quantitative metrics and diagnostic parameters associated with characterizing these molecules.

Analytical ChallengeDiagnostic ObservationQuantitative MetricUnderlying MechanismRecommended Action
NMR Decoherence Broad/split N-alkyl signalsRotational Barrier: 62–71 kJ/molRestricted S-N bond rotationPerform VT-NMR > 330 K
MS Fragmentation Missing

peak
Ionization Energy: ~70 eVHigh-energy S-N cleavage /

loss
Switch to Soft Ionization (ESI/CI)
Crystallography Flattened nitrogen geometryN-plane distance approaching 0 ÅSteric relief & lone pair delocalizationVerify C-S-N-C torsion angles

Experimental Protocols: Self-Validating Systems

As an application scientist, you must ensure that your analytical methods prove the structural integrity of your molecule rather than simply generating data. The following protocols are designed with built-in causality and self-validation steps.

Protocol 1: Variable Temperature (VT) NMR for Rotamer Resolution

Objective: To prove that split/broad NMR signals are due to conformational exchange (rotamers) rather than chemical impurities.

  • Solvent Selection : Dissolve 15-20 mg of the sample in a high-boiling deuterated solvent (e.g., DMSO-

    
     or Toluene-
    
    
    
    ).
    • Causality: Standard CDCl

      
       boils at 61 °C, which is kinetically insufficient to overcome the high rotational energy barriers (up to 71 kJ/mol) of sterically hindered sulfonamides.
      
  • Incremental Heating : Increase the probe temperature in 10 °C increments (starting from 298 K up to 373 K). Allow exactly 10 minutes of equilibration time per step before acquiring the spectrum.

    • Causality: Thermal gradients cause convection currents within the NMR tube. These currents distort the magnetic field homogeneity, artificially broadening the peaks and invalidating the measurement of the coalescence temperature.

  • Validation Check (Critical) : After acquiring the high-temperature spectrum where signals have coalesced into sharp peaks, cool the sample back to 298 K and re-acquire the spectrum.

    • Self-Validation: If the original broad/split signals return exactly as before, the phenomenon is definitively confirmed as reversible conformational exchange. If the spectrum remains sharp but structurally altered, thermal degradation has occurred.

Protocol 2: ESI-MS Optimization for Labile Sulfonamides

Objective: To obtain a robust molecular ion peak without inducing in-source fragmentation.

  • Sample Preparation : Dissolve the sample in LC-MS grade Methanol/Water (1:1) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: Formic acid provides the necessary protons to efficiently ionize the basic nitrogen or oxygen atoms, facilitating the formation of the

      
       adduct in positive ion mode.
      
  • Fragmentor Voltage Tuning : Start with an exceptionally low fragmentor/cone voltage (e.g., 70 V) and slowly titrate upwards.

    • Causality: N,N-disubstituted sulfonamides are notoriously prone to in-source fragmentation (extrusion of

      
      ). High voltages impart excessive kinetic energy to the ions as they enter the mass analyzer, shattering the molecule before detection.
      
  • Validation Check (Critical) : If the

    
     peak remains ambiguous or weak, spike the sample vial with a trace amount of Sodium Acetate (0.1 mM) and re-run the analysis.
    
    • Self-Validation: The appearance of a robust

      
       adduct (a mass shift of exactly +22 Da) unequivocally confirms the intact molecular weight, proving that the initial weak peak was indeed the protonated molecule and not a fragment artifact.
      

References

  • Benchchem, N-methyl-N-(oxolan-3-yl)sulfamoyl chloride,
  • ACS Publications, Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis,
  • ResearchGate, Study of Unusually High Rotational Barriers about S–N Bonds in Nonafluorobutane-1-sulfonamides: The Electronic N
  • Benchchem, Technical Support Center: N-(4-ethoxyphenyl)

Sources

Troubleshooting

Section 1: Managing Exothermic Runaways in Batch Synthesis

Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and overcome...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and overcome thermal stability bottlenecks during sulfonamide production.

The formation of a sulfonamide from an amine and a sulfonyl chloride is a cornerstone reaction in medicinal chemistry, proceeding via a nucleophilic substitution at a highly electrophilic sulfur center[1]. While straightforward on a small scale, managing the thermodynamics of this reaction during scale-up or when handling highly reactive intermediates requires precise engineering and mechanistic control.

Below is our comprehensive Q&A guide, complete with validated protocols, comparative data, and mechanistic workflows.

Q1: Why does my sulfonamide synthesis scale-up result in localized hot spots, thermal runaway, and significant yield drops?

A1: The nucleophilic attack of an amine on a sulfonyl chloride is a highly exothermic process[2]. In a small laboratory flask, heat dissipates rapidly. However, as you scale up, the reactor's surface-area-to-volume ratio decreases drastically. This physical limitation prevents efficient heat transfer, leading to localized "hot spots" within the reaction mixture.

Elevated temperatures at these hot spots provide the activation energy for deleterious side reactions. Specifically, it drives di-sulfonylation (where the newly formed sulfonamide acts as a nucleophile to attack a second sulfonyl chloride molecule) and accelerates the hydrolysis of the moisture-sensitive sulfonyl chloride into an unreactive sulfonic acid byproduct[2].

Protocol 1: Controlled Batch Synthesis of Sulfonamides

To engineer a self-validating and thermally stable batch process, follow this methodology:

  • Anhydrous Preparation: Dissolve the primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert argon atmosphere.

    • Causality: Water acts as a competing nucleophile. Anhydrous conditions prevent the thermally accelerated hydrolysis of the sulfonyl chloride[2].

  • Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.1–1.5 eq).

    • Causality: The base neutralizes the HCl byproduct generated during the substitution, preventing the protonation (and subsequent deactivation) of the nucleophilic amine[1].

  • Thermal Dampening: Submerge the reaction vessel in an ice bath to bring the internal temperature strictly to 0 °C.

    • Causality: Lowering the kinetic energy of the system dampens the highly exothermic nucleophilic attack, preventing localized hot spots and suppressing the activation energy required for di-sulfonylation[2].

  • Controlled Electrophile Addition: Dissolve the sulfonyl chloride (1.05 eq) in anhydrous DCM and add it dropwise via an addition funnel over 30–60 minutes.

    • Causality: Slow addition ensures the exotherm is managed progressively. It maintains a low steady-state concentration of the electrophile, further disfavoring di-sulfonylation[1].

  • Propagation & Workup: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor via TLC or HPLC. Once the amine is consumed, quench with water, separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO3, and brine[1].

BatchTroubleshooting Start Scale-up Sulfonylation Exotherm Exothermic Runaway or Hot Spots? Start->Exotherm Cooling Enhance Cooling (Ice Bath < 0°C) Exotherm->Cooling Yes Addition Slow Dropwise Addition of SO2Cl2 Exotherm->Addition Yes SideReact Di-sulfonylation or Hydrolysis? Exotherm->SideReact No Cooling->SideReact Addition->SideReact Anhydrous Ensure Anhydrous Solvent (DCM/THF) SideReact->Anhydrous Hydrolysis Stoichiometry Control Stoichiometry (1.0 eq Amine) SideReact->Stoichiometry Di-sulfonylation Success Stable Sulfonamide Formation SideReact->Success None Anhydrous->Success Stoichiometry->Success

Workflow for troubleshooting exothermic runaways in batch sulfonamide synthesis.

Section 2: Handling Thermally Labile Intermediates

Q2: My heteroaryl sulfonyl chloride degrades before reacting with the amine. How can I improve its thermal stability?

A2: Heteroaryl sulfonyl chlorides are notoriously reactive and highly susceptible to thermal decomposition (often via the loss of SO2) or rapid hydrolysis[3]. If strict temperature control (Protocol 1) fails to prevent degradation, the structural integrity of the electrophile itself must be upgraded.

The modern solution is to transition from sulfonyl chlorides to sulfonyl fluorides using Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Because of the high reduction potential and exceptional bond strength of the S(VI)–F bond, sulfonyl fluorides are virtually inert to thermal degradation and moisture[3]. They can be stored safely at room temperature and selectively activated for sulfonamide synthesis using specific catalysts (e.g., calcium triflimide or organosuperbases), ensuring your labile heteroaryl core remains intact until the precise moment of coupling.

Section 3: Advanced Thermal Management via Continuous Flow & Electrochemistry

Q3: How can I completely eliminate heat transfer bottlenecks for highly exothermic sulfonamide couplings on a large scale?

A3: To bypass the thermodynamic limitations of batch reactors entirely, the synthesis must be transitioned to continuous flow microreactors .

Microreactors feature microscopic internal channels that provide a massive surface-area-to-volume ratio, facilitating near-instantaneous heat exchange and preventing the accumulation of Joule heating or reaction exotherms[4]. Furthermore, advanced electrochemical flow protocols developed by the Noël Research Group allow for the direct oxidative coupling of commodity thiols and amines to form sulfonamides[4]. This completely eliminates the need to synthesize, isolate, or handle thermally unstable sulfonyl chloride intermediates.

Quantitative Data: Batch vs. Electrochemical Flow Synthesis

The transition to a microreactor environment yields dramatic improvements in reaction kinetics and thermal stability, as summarized below:

ParameterTraditional Batch SynthesisElectrochemical Flow Synthesis
Reaction Time 24 hours5 minutes
Supporting Electrolyte 100 mol %10 mol %
Interelectrode Gap ~1 cm250 μm
Heat Transfer Efficiency Low (Prone to thermal runaway)High (Near-instantaneous dissipation)
Intermediate Stability Low (Relies on labile SO2Cl)High (Direct thiol-amine coupling)

Data synthesized from comparative studies on electrochemical flow reactors[4],[5].

Protocol 2: Electrochemical Flow Synthesis of Sulfonamides
  • Reagent Preparation: Prepare a biphasic or homogenous solution containing the commodity thiol (R-SH) and the amine (R'-NH2). Add only 10 mol % of a supporting electrolyte.

    • Causality: The microreactor's extremely narrow interelectrode gap (250 μm) drastically reduces ohmic drop, allowing the electrolyte concentration to be reduced by 90% compared to batch[4].

  • Reactor Setup: Plumb the reagent stream into an undivided electrochemical microreactor.

    • Causality: The high surface-area-to-volume ratio ensures rapid dissipation of Joule heating and maximizes mass transfer from the bulk solution to the electrode surface[5].

  • Continuous Flow Electrolysis: Pump the stream through the microreactor at a controlled flow rate (e.g., targeting a 5-minute residence time) while applying a constant anodic current.

    • Causality: Electrons act as traceless redox reagents. The anodic oxidation generates reactive radical intermediates that couple the thiol and amine directly into a sulfonamide, bypassing the thermal instability of sulfonyl chlorides[5].

  • Collection: Collect the continuous stream of the stable sulfonamide product at the reactor outlet.

FlowPathway Thiol Commodity Thiol (R-SH) Microreactor Electrochemical Microreactor (250 μm gap) Thiol->Microreactor Amine Amine (R'-NH2) Amine->Microreactor AnodicOx Anodic Oxidation (Radical Generation) Microreactor->AnodicOx Coupling Oxidative Coupling (Fast Heat Transfer) AnodicOx->Coupling Sulfonamide Sulfonamide Product (High Yield, 5 min) Coupling->Sulfonamide

Electrochemical flow synthesis pathway for sulfonamides bypassing unstable intermediates.

References

1.[4] "The Fundamentals Behind the Use of Flow Reactors in Electrochemistry - PMC", nih.gov. URL: 2.[5] "Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals", noelresearchgroup.com. URL: 3.[3] "Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC", nih.gov. URL: 4.[1] "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride", benchchem.com. URL: 5.[2] "Technical Support Center: Sulfonamide Synthesis with Primary Amines", benchchem.com. URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of N-(4-methoxyphenyl)benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals The N-(4-methoxyphenyl)benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its de...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The N-(4-methoxyphenyl)benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] This guide provides a comprehensive comparison of the characterization data for various N-(4-methoxyphenyl)benzenesulfonamide derivatives, offering insights into their synthesis, and spectroscopic and structural analysis.

The Importance of Structural Characterization

Precise characterization of these derivatives is paramount for understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards for drug development. Key characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.

Synthesis of N-(4-methoxyphenyl)benzenesulfonamide Derivatives

The synthesis of N-(4-methoxyphenyl)benzenesulfonamide derivatives is typically achieved through the reaction of a substituted benzenesulfonyl chloride with p-anisidine (4-methoxyaniline).[1][4][5] The reaction conditions can be modified to optimize the yield and purity of the final product.

General Synthetic Protocol:

A representative synthetic procedure involves dissolving the substituted benzenesulfonyl chloride and p-anisidine in a suitable solvent, such as a mixture of deionized water and an organic solvent.[1][4] The pH of the reaction is typically maintained around 8 using a base like sodium carbonate.[4][5] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated, purified by recrystallization, and subjected to characterization.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product Benzenesulfonyl_Chloride Substituted Benzenesulfonyl Chloride Solvent Solvent (e.g., Water/Organic Mix) Benzenesulfonyl_Chloride->Solvent p_Anisidine p-Anisidine p_Anisidine->Solvent Base Base (e.g., Na2CO3, pH 8) Solvent->Base Monitoring TLC Monitoring Base->Monitoring Isolation Isolation (e.g., Filtration) Monitoring->Isolation Purification Recrystallization Isolation->Purification Product N-(4-methoxyphenyl)benzenesulfonamide Derivative Purification->Product

Caption: General workflow for the synthesis of N-(4-methoxyphenyl)benzenesulfonamide derivatives.

Comparative Spectroscopic Data

Spectroscopic techniques are essential for elucidating the molecular structure of the synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectra of N-(4-methoxyphenyl)benzenesulfonamide derivatives typically show characteristic signals for the aromatic protons, the methoxy group protons, and the N-H proton of the sulfonamide group. For instance, in 4-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide, the methoxy protons appear as a singlet around 3.82 ppm.[6] The aromatic protons appear as a series of multiplets in the range of 6.75-7.65 ppm.[6]

¹³C NMR: The carbon NMR spectra provide information on the carbon framework. In N-(4-methoxyphenyl)methanesulfonamide, the carbon of the methoxy group resonates at 55.5 ppm, while the aromatic carbons appear in the range of 114.8-158.0 ppm.[6]

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Select Derivatives

DerivativeAromatic ProtonsMethoxy Protons (-OCH₃)N-H ProtonReference
4-Methyl-N-phenylbenzenesulfonamide7.06-7.69 (m)-Not specified[6]
N-(4-Methoxyphenyl)methanesulfonamide6.88-7.22 (m)3.80 (s)6.93 (br)[6]
4-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide6.75-7.65 (m)3.82 (s)6.84 (br)[6]
4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide6.77-7.64 (m)3.76 (s)6.93 (s)[6]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for N-(4-methoxyphenyl)benzenesulfonamide derivatives include:

  • N-H stretch: A characteristic band is observed around 3257 cm⁻¹.[7]

  • S=O stretch: Two distinct bands for the asymmetric and symmetric stretching of the sulfonyl group appear around 1338 cm⁻¹ and 1160 cm⁻¹, respectively.[7]

  • C-O stretch: Bands corresponding to the ether linkage are observed around 1267 cm⁻¹ and 1017 cm⁻¹.[7]

  • C-N stretch: A band around 1092 cm⁻¹ is attributed to the C-N bond.[7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the synthesized molecules.[8][9] A common fragmentation pathway observed for N-phenyl benzenesulfonamides involves the loss of sulfur dioxide (SO₂).[10]

Physicochemical and Crystallographic Data

Melting Point

The melting point is a crucial physical property that indicates the purity of a compound. The melting points of N-(4-methoxyphenyl)benzenesulfonamide derivatives vary depending on the substituents on the benzenesulfonyl ring. For example, the melting points of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, and N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide are 182–183 °C, 133–134 °C, and 85–86 °C, respectively.[1]

Table 2: Comparison of Physicochemical Data for Select Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
N-(4-Methoxyphenyl)benzenesulfonamideC₁₃H₁₃NO₃S263.30Not specified[5]
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamideC₁₄H₁₅NO₃S277.34Not specified[4]
4-Amino-N-(4-methoxyphenyl)benzenesulfonamideC₁₃H₁₄N₂O₃S278.33194.25 ± 0.20[11]
N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamideNot specifiedNot specified182-183[1]
N-(4-Methoxyphenyl)-3-nitrobenzenesulfonamideNot specifiedNot specified133-134[1]
N-(4-Methoxyphenyl)-2-nitrobenzenesulfonamideNot specifiedNot specified85-86[1]
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and torsion angles. These studies reveal the three-dimensional arrangement of atoms in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.

For instance, the crystal structures of three N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers show similar bond lengths and angles, but significantly different C-S-N-C torsion angles, which affects the orientation of the phenyl rings.[1] These structural differences can influence the packing of the molecules in the crystal and their overall intermolecular interactions.[1]

The dihedral angle between the two aromatic rings is a key structural parameter. In a series of N-(aryl)-4-methoxybenzenesulfonamides, this angle was found to be 55.14(1)° for the N-phenyl derivative, 56.34(1)° for the N-(4-methoxyphenyl) derivative, and 42.58(1)° for the N-(4-chlorophenyl) derivative.[7]

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physicochemical Physicochemical & Structural Analysis Synthesized_Compound Synthesized Derivative NMR NMR (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS Melting_Point Melting Point Synthesized_Compound->Melting_Point XRay X-ray Crystallography Synthesized_Compound->XRay Structure_Elucidation Molecular Structure NMR->Structure_Elucidation Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Purity_Assessment Purity Melting_Point->Purity_Assessment 3D_Structure 3D Structure & Intermolecular Interactions XRay->3D_Structure

Caption: A comprehensive workflow for the characterization of N-(4-methoxyphenyl)benzenesulfonamide derivatives.

Conclusion

The comprehensive characterization of N-(4-methoxyphenyl)benzenesulfonamide derivatives through a combination of spectroscopic and crystallographic techniques is crucial for advancing their development as potential therapeutic agents. This guide provides a comparative overview of the key characterization data and methodologies, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The detailed analysis of their structural features and physicochemical properties will undoubtedly facilitate the design and synthesis of new analogues with improved biological activity.

References

  • Goettler, P. E., & Hamaker, C. G. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2022(3), M1430. [Link]

  • Naveen, S., et al. (2018). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. IUCrData, 3(1), x172023. [Link]

  • Khan, I. U., et al. (2011). N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o186. [Link]

  • El-Sayed, M. A. A., et al. (2023). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2217. [Link]

  • Naveen, S., et al. (2018). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]

  • Amad, M., & Turecek, F. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry, 24(9), 1435-1446. [Link]

  • Evident Chemical. (n.d.). 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Evident Chemical. [Link]

  • Ibrahim, S., et al. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(2), o298. [Link]

  • Supporting information: - The Royal Society of Chemistry. (n.d.). [Link]

  • Cheméo. (n.d.). 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. Cheméo. [Link]

  • Vinola, K. J., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. ResearchGate. [Link]

  • Al-Osta, M. A., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(11), 3373. [Link]

  • SpectraBase. (n.d.). N-(4-Methoxyphenyl)-benzenesulfonamide. SpectraBase. [Link]

  • Angeli, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1735-1751. [Link]

  • Rutkauskas, K., et al. (2022). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. Molecules, 27(22), 7904. [Link]

  • SpectraBase. (n.d.). N-benzhydryl-4-methoxybenzenesulfonamide. SpectraBase. [Link]

  • Ibrahim, S., et al. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. ResearchGate. [Link]

Sources

Comparative

Purity Assessment of 4-Methoxy-N,N-dimethylbenzenesulfonamide: A Comparative Guide on HPLC vs. GC-MS

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, self-validating analytical methods for functionalized aromatic compounds. 4-Methoxy-N,N-dimethylbenzenesulfonamide (Chemical F...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, self-validating analytical methods for functionalized aromatic compounds. 4-Methoxy-N,N-dimethylbenzenesulfonamide (Chemical Formula: C9H13NO3S, MW: ~215.27 g/mol ) presents a unique analytical profile. Unlike primary sulfonamides (which possess an acidic N-H proton), this compound is a tertiary sulfonamide. The N,N-dimethylation eliminates hydrogen-bond donating capacity, significantly altering its volatility and chromatographic retention behavior.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, detailing the mechanistic causality behind each experimental choice.

Analytical Strategy & Workflow

To achieve comprehensive purity profiling, we employ a dual-technique approach. HPLC serves as the primary quantitative engine due to its non-destructive nature and high precision, while GC-MS acts as an orthogonal qualitative tool to identify volatile impurities and confirm structural integrity.

Workflow cluster_HPLC HPLC-UV Pipeline (Quantification) cluster_GCMS GC-MS Pipeline (Identification) Start 4-Methoxy-N,N-dimethylbenzenesulfonamide H_Prep Sample Prep: Dilute in Mobile Phase Start->H_Prep G_Prep Sample Prep: Dissolve in Ethyl Acetate Start->G_Prep H_Sep Separation: End-Capped C18, pH 2.5 H_Prep->H_Sep H_Det Detection: UV/PDA at 254 nm H_Sep->H_Det Output Comprehensive Purity & Impurity Profile H_Det->Output G_Sep Separation: HP-5MS, Temp Gradient G_Prep->G_Sep G_Det Detection: EI Ionization (70 eV) G_Sep->G_Det G_Det->Output

Parallel analytical workflows for HPLC and GC-MS purity assessment.

HPLC-UV Analysis: The Gold Standard for Quantification

HPLC is widely regarded as the most reliable and accurate method for determining the chemical purity and partition properties of sulfonamides[1]. The benzenesulfonamide core possesses a strong UV chromophore, making it highly amenable to Photodiode Array (PDA) or UV detection, which is routinely used to monitor synthesis reactions and calculate yields with high accuracy[2].

Mechanistic Rationale for Method Design

The primary chromatographic challenge with sulfonamides is peak tailing. Even though 4-methoxy-N,N-dimethylbenzenesulfonamide lacks an N-H proton, its highly electronegative sulfonyl oxygens can undergo secondary dipole interactions with unreacted silanol groups on silica-based stationary phases.

To counteract this, the method relies on two causal choices:

  • End-Capped Columns: Utilizing a modern, high-purity end-capped C18 column physically masks residual silanols, preventing analyte binding[3].

  • Acidic Mobile Phase: Lowering the mobile phase pH to 2.5–3.0 using acetic or formic acid ensures that any exposed silanol groups remain fully protonated (neutralized), effectively shutting down secondary ion-exchange interactions[3]. Gradient elution with water and acetonitrile is a proven approach for resolving these compounds[4].

Self-Validating HPLC Protocol

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (pH ~2.7).

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Causality: High-purity solvents prevent baseline noise, while thorough degassing prevents micro-bubble formation in the pump head[3].

Step 2: Sample Preparation

  • Accurately weigh 10 mg of the sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and B. Dilute to a working concentration of 100 µg/mL.

  • Causality: Dissolving the sample in the mobile phase prevents solvent-mismatch shock at the column head, which can cause peak splitting.

Step 3: System Suitability Testing (SST) - The Validation Gate

  • Inject the 100 µg/mL standard solution 5 consecutive times.

  • Validation Criteria: The system is only cleared for sample analysis if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.

Step 4: Chromatographic Execution

  • Column: C18, 250 x 4.6 mm, 5 µm (End-capped).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: PDA scanning from 210 nm to 400 nm (extracting at 254 nm).

Troubleshooting SST System Suitability Test (Inject Standard x5) Check Tailing Factor > 1.5? SST->Check Fix1 Protonate Silanols: Lower pH to 2.5-3.0 Check->Fix1 Yes Pass Method Validated (RSD < 2.0%) Check->Pass No Fix2 Mask Silanols: Use End-Capped Column Fix1->Fix2 If persists Fix2->Pass Resolved

Self-validating system suitability and peak tailing resolution workflow.

GC-MS Analysis: Orthogonal Impurity Profiling

While HPLC is the standard for bulk purity, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for identifying unknown volatile impurities and residual solvents. Because 4-methoxy-N,N-dimethylbenzenesulfonamide is a tertiary sulfonamide, it possesses sufficient thermal stability and volatility to be analyzed via GC without the derivatization steps (e.g., silylation) typically required for primary sulfa drugs.

Mechanistic Rationale for Method Design

The core of this method is Electron Impact (EI) ionization. EI at 70 electron volts (eV) is a hard ionization technique that standardizes fragmentation. For benzenesulfonamides, EI reliably produces a distinct molecular ion peak alongside predictable fragmentation patterns[5]. For 4-methoxy-N,N-dimethylbenzenesulfonamide, we specifically monitor for the molecular ion [M]+ at m/z 215.

Self-Validating GC-MS Protocol

Step 1: Instrument Tuning & Blank Verification

  • Perform an autotune using Perfluorotributylamine (PFTBA) to calibrate mass axis accuracy and ensure proper isotopic abundance ratios.

  • Inject a pure solvent blank (Ethyl Acetate) to confirm the absence of column carryover or inlet contamination.

Step 2: Sample Preparation

  • Dissolve 1 mg of the compound in 1 mL of MS-grade Ethyl Acetate.

  • Causality: Ethyl acetate is highly volatile and expands predictably in the GC inlet, ensuring quantitative transfer to the column without thermal degradation.

Step 3: Chromatographic Execution

  • Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm x 0.25 µm.

  • Inlet: 250°C, Split ratio 10:1, 1 µL injection volume.

  • Oven Program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 280°C, final hold for 5 mins.

  • Causality: The rapid ramp minimizes the residence time of the sulfonamide in the column, reducing the risk of thermal breakdown.

Step 4: Mass Spectrometry Detection

  • Ionization: EI at 70 eV[5].

  • Source Temperature: 230°C.

  • Scan Range: m/z 50–400.

Comparative Performance Data

To objectively compare the utility of both methods for 4-methoxy-N,N-dimethylbenzenesulfonamide, the following table synthesizes their operational metrics.

Analytical ParameterHPLC-UV/PDA (Primary Method)GC-MS (Orthogonal Method)
Primary Objective Accurate quantification and overall purity %Impurity identification and structural confirmation
Sensitivity (LOD) ~0.01 - 0.05 µg/mL~0.1 - 0.5 µg/mL
Run Time 15 - 25 minutes20 - 30 minutes
Sample State Liquid (dissolved in mobile phase)Volatile gas phase (dissolved in organic solvent)
Key Challenge Peak tailing from residual silanolsPotential thermal degradation at high inlet temperatures
Resolution Strategy Acidic mobile phase (pH 2.5), end-capped columnOptimized temperature ramp, inert deactivated inlet liner
Data Output Retention time, UV spectra, Peak Area %Retention time, EI Mass Spectra (m/z 215 [M]+)

References

  • Analysis of Sulfonamides - NursingAnswers.net -[Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly - Letters in Applied NanoBioScience -[Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - MDPI -[Link]

  • GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. - ResearchGate - [Link]

Sources

Validation

Biological Activity Comparison of Substituted Benzenesulfonamides: A Comprehensive Guide to Structure-Activity Relationships and Experimental Validation

Benzenesulfonamides represent a highly privileged class of pharmacophores in medicinal chemistry. While historically recognized for their antimicrobial properties, their most prominent and therapeutically relevant biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Benzenesulfonamides represent a highly privileged class of pharmacophores in medicinal chemistry. While historically recognized for their antimicrobial properties, their most prominent and therapeutically relevant biological activity is the potent inhibition of Carbonic Anhydrases (CAs) —a ubiquitous family of metalloenzymes responsible for the reversible hydration of carbon dioxide.

This guide provides an objective, data-driven comparison of how different substitutions on the benzenesulfonamide scaffold alter biological activity, target selectivity, and therapeutic potential. Designed for drug development professionals, this document synthesizes structure-activity relationships (SAR) and provides field-proven, self-validating experimental protocols for evaluating these compounds.

Mechanistic Grounding: The "Tail Approach" and Zinc Binding

To understand the biological efficacy of substituted benzenesulfonamides, one must first understand their mechanism of action at the molecular level. The primary sulfonamide group (


) acts as a Zinc-Binding Group (ZBG) . At physiological pH, the sulfonamide deprotonates to form an anion, which coordinates directly with the catalytic 

ion located in the deep active site cleft of the CA enzyme[1].

However, the ZBG alone does not confer selectivity among the 15 human CA isoforms. To achieve isoform selectivity—such as targeting the tumor-associated hCA IX over the ubiquitous off-target cytosolic hCA I and II—medicinal chemists employ the "Tail Approach" [2]. By attaching bulky, structurally diverse tails (e.g., halogens, heterocycles, or ureido groups) to the benzenesulfonamide ring, the compound can interact with the variable hydrophobic and hydrophilic regions of the enzyme's active site[3].

G ZBG Zinc-Binding Group (Primary Sulfonamide) Zn Catalytic Zn2+ (CA Active Site) ZBG->Zn Coordinates Linker Linker Region (Modulates Flexibility) ZBG->Linker Tail Substituted Tail (Alkyl, Aryl, Heterocycle) Linker->Tail Pocket Isoform-Specific Hydrophobic/Hydrophilic Pockets Tail->Pocket Determines Selectivity

Logical architecture of the "Tail Approach" in designing isoform-selective benzenesulfonamide inhibitors.

Comparative Biological Activity: SAR Analysis

The strategic placement and chemical nature of substituents on the benzenesulfonamide ring significantly dictate the compound's inhibitory profile.

Halogenation Effects: Acidity and Steric Hindrance

Substituting the benzene ring with electron-withdrawing halogens profoundly impacts activity. For instance, tetrafluoro-substituted benzenesulfonamides exhibit superior efficacy compared to their unsubstituted counterparts. The strong electron-withdrawing nature of the four fluorine atoms increases the acidity of the sulfonamide proton, facilitating its deprotonation. This results in a higher concentration of the active sulfonamide anion, leading to stronger zinc coordination and low nanomolar inhibition (5.3 - 11.2 nM) of tumor-associated hCA IX and XII[1].

Positional isomerism also plays a critical role. When comparing 2-bromo vs. 4-bromo substitutions, the 4-bromo derivatives generally demonstrate more potent and selective inhibitory activity against cancer-associated hCA isoforms, as the para-position projects the bulky bromine atom optimally into the hydrophobic pocket without causing steric clashes near the zinc-binding site[4].

Bulky Tail Substitutions: Driving Isoform Selectivity

To target specific pathologies, complex heterocyclic tails are conjugated to the benzenesulfonamide core:

  • Thiazol-4-one Conjugates: These derivatives show remarkable selectivity for hCA IX (anticancer target) over hCA II, with ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     values in the low nanomolar range (10.93–25.06 nM).
    
  • Thiazolidine-2,4-dione Hybrids: Designed to target epilepsy-associated isoforms (hCA II and VII). The addition of a nitro group at the meta-position (meta-

    
    ) yields extraordinary potency, achieving 
    
    
    
    values of 4.1 nM for hCA II and 9.4 nM for hCA VII[5].
  • Bis-ureido Moieties: The incorporation of urea linkers provides optimal flexibility, allowing the tail to adapt to the active site, resulting in potent inhibition of membrane-bound hCA IX and XII while sparing cytosolic hCA I[3].

Quantitative Performance Comparison

The following table synthesizes the experimental inhibitory data across different substituted benzenesulfonamide classes:

Compound Scaffold / SubstitutionTarget IsoformInhibitory Activity (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

or

)
Selectivity Profile & Application
Unsubstituted Benzenesulfonamide hCA II~ Micromolar rangeBaseline reference; poor selectivity.
Tetrafluoro-substituted hCA IX / XII5.3 - 11.2 nMHigh selectivity for hypoxic tumor survival targets[1].
Thiazol-4-one Conjugates hCA IX10.93 - 25.06 nMHighly selective over hCA II (1.55 - 3.92 µM); Anticancer.
Thiazolidine-2,4-dione (meta-

)
hCA II / VII4.1 nM / 9.4 nMPotent inhibition of epilepsy-associated isoforms[5].
Heterocyclic (Compound 27) hCA IX0.48 nM>

fold selectivity over hCA I/II; Subnanomolar potency[6].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of benzenesulfonamides requires rigorous, self-validating assay systems. Below are the standard protocols used to generate the comparative data discussed above.

Protocol A: Stopped-Flow Hydrase Kinetic Assay

Causality of Experimental Design: The physiological hydration of


 by Carbonic Anhydrase is one of the fastest known enzymatic reactions (

). Standard spectrophotometry cannot capture this kinetic window due to mixing dead-time. Stopped-flow instrumentation solves this by achieving millisecond mixing times, allowing the accurate calculation of initial velocities before equilibrium is reached[3].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a solution of the specific hCA isoform (e.g., 10 nM) in a buffer containing Phenol Red (0.2 mM) as a pH indicator. Prepare the substrate by saturating pure water with

    
     gas at 20°C to achieve a known concentration (~15 mM).
    
  • Inhibitor Incubation: Pre-incubate the enzyme solution with varying concentrations of the substituted benzenesulfonamide (0.1 nM to 10 µM) for 15 minutes at room temperature to allow the ZBG to coordinate with the zinc ion. Self-Validation Step: Always include Acetazolamide (AAZ) as a positive control to validate assay sensitivity and enzyme viability.

  • Rapid Mixing: Load the enzyme-inhibitor mixture and the

    
    -saturated water into the two separate drive syringes of the stopped-flow spectrophotometer. Trigger the pneumatic drive to rapidly mix the solutions (1:1 ratio) in the observation cell.
    
  • Data Acquisition: Monitor the decrease in absorbance at 400 nm (the maximum absorbance of the basic form of Phenol Red) over a 10-second window. The color change correlates directly with the generation of

    
     ions during 
    
    
    
    hydration.
  • Kinetic Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance-time curve. Determine the

    
     or 
    
    
    
    using non-linear least-squares regression via the Cheng-Prusoff equation.

G Prep Step 1: Reagent Preparation Enzyme + Inhibitor CO2 Saturated Buffer Mix Step 2: Rapid Mixing Stopped-Flow Syringe Drive Prep->Mix Read Step 3: Spectrophotometry Absorbance at 400 nm (pH Indicator) Mix->Read Analyze Step 4: Kinetic Analysis Calculate Initial Velocity & IC50 Read->Analyze

Step-by-step experimental workflow for the stopped-flow CO2 hydrase kinetic assay.

Protocol B: In Vitro Anticancer Activity Assay (Hypoxic MTT Assay)

Causality of Experimental Design: Enzymatic inhibition in a cell-free assay does not guarantee cellular penetration or efficacy. The MTT assay validates the compound's ability to cross the lipid bilayer and exert a phenotypic effect (e.g., apoptosis). Crucially, when testing CA IX inhibitors, cells must be cultured under hypoxic conditions (e.g., 1%


) because CA IX expression is regulated by Hypoxia-Inducible Factor 1-alpha (HIF-1

) and is negligible in normoxic environments[4].

Step-by-Step Workflow:

  • Cell Seeding: Seed MDA-MB-231 (triple-negative breast cancer) cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS.
    
  • Hypoxic Incubation: Transfer the plates to a hypoxia incubator chamber (1%

    
    , 5% 
    
    
    
    , 94%
    
    
    ) for 24 hours to induce robust CA IX expression.
  • Compound Treatment: Treat the cells with serial dilutions of the benzenesulfonamide derivatives (e.g., 4-bromo variants or thiazol-4-one conjugates)[2][4]. Include a vehicle control (0.1% DMSO). Incubate for an additional 48 hours under hypoxic conditions.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization and Measurement: Remove the media and dissolve the formazan crystals in 150 µL of DMSO. Read the absorbance using a microplate reader at 570 nm[4]. Calculate cell viability relative to the vehicle control.

Conclusion

The biological activity of benzenesulfonamides is highly tunable. While the primary sulfonamide group is essential for anchoring the molecule to the metalloenzyme active site, it is the strategic substitution—whether through electron-withdrawing halogens to modulate acidity or complex heterocyclic tails to exploit hydrophobic pockets—that transforms a generic inhibitor into a highly selective therapeutic agent. By utilizing rigorous kinetic and cell-based assays, researchers can continue to optimize this privileged scaffold for targeted anticancer and antiepileptic therapies.

References

  • Benchchem. A Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides.4

  • RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.2

  • ACS Publications. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.1

  • PubMed. Optimization of Heterocyclic Substituted Benzenesulfonamides as Novel Carbonic Anhydrase IX Inhibitors and Their Structure Activity Relationship.6

  • PMC. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties.3

  • ACS Publications. Identification of Benzenesulfonamide-Containing Thiazolidine-2,4-Dione Derivatives as Novel Carbonic Anhydrase II and VII Inhibitors with Anti-Epileptic Activity.5

Sources

Comparative

A Senior Application Scientist's Guide to Reactivity Parameter Analysis of Substituted Benzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the reactivity parameters of substituted benzenesulfonamides, a class of compounds pivotal to medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity parameters of substituted benzenesulfonamides, a class of compounds pivotal to medicinal chemistry. By moving beyond a simple recitation of facts, we will explore the causal relationships between molecular structure and chemical reactivity, offering both the "how" and the "why" behind the experimental data. This document is designed to empower researchers to make informed decisions in the design and development of next-generation benzenesulfonamide-based therapeutics.

The Enduring Legacy and Physicochemical Nuances of Benzenesulfonamides

Benzenesulfonamides are a cornerstone of modern medicine, with applications ranging from antibacterial agents to anticancer and antiviral therapies[1]. Their biological activity is intimately linked to the physicochemical properties of the sulfonamide functional group (-SO₂NH₂) and the substituents on the benzene ring. Understanding and quantifying the electronic effects of these substituents is paramount for predicting a molecule's behavior in a biological system, including its binding affinity to target enzymes and its overall pharmacokinetic profile.

This guide will focus on three key reactivity parameters:

  • Hammett Substituent Constants (σ): A quantitative measure of the electron-donating or electron-withdrawing nature of a substituent.

  • Acid Dissociation Constant (pKa): The pH at which the sulfonamide group is 50% ionized, a critical factor in enzyme-inhibitor interactions.

  • Reaction Rate Constants (k): A measure of the speed of a chemical reaction, which provides insight into the reactivity of the molecule.

By analyzing these parameters in concert, we can build a comprehensive picture of how structural modifications influence the reactivity and, by extension, the therapeutic potential of substituted benzenesulfonamides.

Quantifying Electronic Effects: The Hammett Equation and Substituent Constants

The Hammett equation is a powerful tool in physical organic chemistry that provides a quantitative framework for understanding the influence of substituents on the reactivity of aromatic compounds[2]. It establishes a linear free-energy relationship, expressed as:

log(k/k₀) = ρσ

or

log(K/K₀) = ρσ

where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant (hydrogen).

  • σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent.

  • ρ (rho) is the reaction constant , which is characteristic of the reaction itself and its sensitivity to electronic effects.

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction[3].

The substituent constant, σ, is the cornerstone of this analysis. It is determined by measuring the ionization of substituted benzoic acids in water at 25°C, for which the reaction constant ρ is defined as 1[2].

  • σ > 0: The substituent is electron-withdrawing (e.g., -NO₂, -CN, -Cl).

  • σ < 0: The substituent is electron-donating (e.g., -NH₂, -OH, -CH₃).

The position of the substituent also matters:

  • σₚ (para): Reflects a combination of inductive and resonance effects.

  • σₘ (meta): Primarily reflects the inductive effect.

Below is a comparative table of Hammett substituent constants for a range of common substituents.

Table 1: Hammett Substituent Constants (σ) for Common Substituents

SubstituentσₘσₚElectronic Effect
-NH₂-0.16-0.66Strong Electron-Donating
-OH+0.12-0.37Electron-Donating
-OCH₃+0.12-0.27Electron-Donating
-CH₃-0.07-0.17Weak Electron-Donating
-H0.000.00Reference
-F+0.34+0.06Weak Electron-Withdrawing
-Cl+0.37+0.23Electron-Withdrawing
-Br+0.39+0.23Electron-Withdrawing
-I+0.35+0.18Electron-Withdrawing
-CN+0.56+0.66Strong Electron-Withdrawing
-NO₂+0.71+0.78Strong Electron-Withdrawing

Data compiled from various sources.

The Critical Role of Ionization: pKa Values of Substituted Benzenesulfonamides

The pKa of the sulfonamide proton is a critical determinant of biological activity, particularly for enzyme inhibitors like carbonic anhydrase inhibitors. The deprotonated (anionic) form of the sulfonamide is often the species that binds to the zinc ion in the enzyme's active site. Therefore, the pKa value dictates the proportion of the active species at physiological pH (around 7.4).

The acidity of the sulfonamide proton is directly influenced by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups stabilize the resulting anion through induction and/or resonance, leading to a lower pKa (stronger acid). Conversely, electron-donating groups destabilize the anion, resulting in a higher pKa (weaker acid).

Table 2: Comparative pKa Values of Substituted Benzenesulfonamides

Substituent (at para position)pKa
-NH₂10.46
-OH9.72
-OCH₃9.95
-CH₃10.09
-H9.87
-F9.15
-Cl9.25
-Br9.20
-I9.28
-CN8.35
-NO₂7.85

Note: pKa values can vary depending on experimental conditions. The values presented here are representative and intended for comparative purposes.

Experimental Protocols for pKa Determination

The determination of pKa is a fundamental experimental procedure. Below are two common, self-validating methods.

Potentiometric Titration

This classic method involves the gradual titration of the sulfonamide solution with a standardized base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

Experimental Workflow: Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare a ~1 mM solution of the sulfonamide in water or a suitable co-solvent. D Place a known volume of the sulfonamide solution in a beaker with a magnetic stir bar. A->D B Calibrate the pH meter using standard buffers (e.g., pH 4, 7, 10). E Immerse the calibrated pH electrode and begin stirring. B->E C Prepare a standardized ~0.1 M NaOH solution. F Add small, precise increments of the NaOH titrant. C->F D->E E->F G Record the pH and the volume of titrant added after each increment. F->G H Plot pH (y-axis) vs. volume of NaOH added (x-axis). G->H I Determine the equivalence point (the point of steepest slope). H->I K Alternatively, plot the first derivative (ΔpH/ΔV) vs. volume. The peak of this curve is the equivalence point. H->K J The pH at the half-equivalence point is equal to the pKa. I->J K->I

Caption: Workflow for pKa determination by potentiometric titration.

Causality Behind the Choices:

  • ~1 mM Solution: This concentration is a good compromise, ensuring a detectable pH change without requiring large amounts of the compound.

  • Standardized NaOH: The accuracy of the pKa value is directly dependent on the accuracy of the titrant concentration.

  • Small Increments: Adding the titrant in small volumes, especially near the equivalence point, is crucial for accurately defining the shape of the titration curve.

  • Half-Equivalence Point: At this point, the concentrations of the protonated sulfonamide (HA) and its conjugate base (A⁻) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus pH = pKa.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that have a chromophore whose absorbance spectrum changes with ionization state. It requires smaller amounts of the compound compared to potentiometric titration.

Experimental Protocol: Spectrophotometric pKa Determination

  • Prepare a Stock Solution: Prepare a concentrated stock solution of the sulfonamide in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare a Series of Buffers: Prepare a series of buffers with known pH values spanning a range of at least 2 pH units above and below the expected pKa.

  • Sample Preparation: For each buffer, add a small, constant amount of the stock solution to a cuvette containing the buffer to achieve a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectral Acquisition: Record the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for the sulfonamide in each buffer.

  • Data Analysis:

    • Identify the wavelength (λ) where the difference in absorbance between the fully protonated and deprotonated species is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffers.

    • The resulting sigmoidal curve can be fitted to the following equation: A = (A_HA + A_A⁻ * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the observed absorbance, A_HA is the absorbance of the fully protonated species, and A_A⁻ is the absorbance of the fully deprotonated species.

    • The pKa is the pH at the inflection point of the curve.

Kinetics and the Linear Free-Energy Relationship

The Hammett equation can also be applied to reaction rates, providing a powerful tool for elucidating reaction mechanisms. By studying the effect of substituents on the rate of a reaction, we can infer the nature of the transition state.

A study on the chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides provides an excellent example of a linear free-energy relationship in action[4][5]. The reaction was found to follow the Hammett equation with a ρ-value of +2.02, indicating that the reaction is highly sensitive to the electronic effects of the substituents and is accelerated by electron-withdrawing groups. This positive ρ value is consistent with a transition state where a negative charge is developing on the sulfonyl group.

Table 3: Kinetic Data for the Chloride-Chloride Exchange Reaction in Substituted Arenesulfonyl Chlorides at 25°C

Substituent (X in X-C₆H₄SO₂Cl)Hammett Constant (σ)Second-Order Rate Constant (k₂₅ x 10²) [M⁻¹s⁻¹]
4-OCH₃-0.2721.6
4-CH₃-0.1767.0
3-CH₃-0.07102.0
H0.00117.3
4-Cl+0.23430.0
3-Cl+0.371050.0
3-NO₂+0.7111800.0

Data adapted from a study on the chloride-chloride exchange reaction in arenesulfonyl chlorides.[4][5]

Workflow for Kinetic Analysis

G cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A Prepare solutions of the substituted benzenesulfonamide and the other reactant(s) at known concentrations. B Use a temperature-controlled reaction vessel or a stopped-flow instrument for rapid reactions. A->B C Initiate the reaction by mixing the reactant solutions. B->C D Monitor the change in a physical property over time (e.g., absorbance, conductivity, or concentration of a product/reactant via chromatography). C->D E Plot the measured property vs. time. D->E F Determine the initial reaction rate from the slope of the curve. E->F G Calculate the rate constant (k) using the appropriate rate law. F->G H Repeat for a series of substituted benzenesulfonamides. G->H I Plot log(k/k₀) vs. σ to generate a Hammett plot and determine the reaction constant (ρ). H->I

Caption: General workflow for kinetic analysis of substituted benzenesulfonamides.

Synthesis and Conclusion

The reactivity of substituted benzenesulfonamides is a complex interplay of inductive and resonance effects that can be quantified through the determination of Hammett constants, pKa values, and reaction rate constants. This guide has provided a framework for understanding these parameters, complete with comparative data and detailed experimental protocols.

By systematically analyzing the reactivity of a series of substituted benzenesulfonamides, researchers can:

  • Elucidate Reaction Mechanisms: The sign and magnitude of the Hammett reaction constant (ρ) provide valuable insights into the nature of the transition state.

  • Optimize Biological Activity: By understanding the relationship between pKa and enzyme inhibition, for example, substituents can be chosen to maximize the concentration of the active species at physiological pH.

  • Develop Quantitative Structure-Activity Relationships (QSAR): The parameters discussed in this guide can be used as descriptors in QSAR models to predict the biological activity of novel compounds, thereby accelerating the drug discovery process.

The principles and methodologies outlined herein are intended to serve as a robust foundation for the rational design and development of new and improved benzenesulfonamide-based therapeutics.

References

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020). MDPI. [Link]

  • Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl. Canadian Journal of Chemistry. [Link]

  • Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic. [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020). MDPI. [Link]

  • Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl Chloride Solvolyses. Canadian Science Publishing. [Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022). PMC. [Link]

  • Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. ResearchGate. [Link]

  • Hammett Equation and Substituent Effects. Scribd. [Link]

  • Applications of Hammett Equation: Substituent and Reaction Constants. Unknown Source. [Link]

  • Free energy relationships and their linearity: a test example. Henry Rzepa's Blog. [Link]

  • Hammett equation. Wikipedia. [Link]

  • Measurement of a linear free energy relationship one molecule at a time. (2018). PMC. [Link]

  • Retention Mechanism Based on Linear Solvation Energy Relationships to RP-HPLC. REVIEW. [Link]

  • Empirical Parameters of Solvent Polarity as Linear Free-Energy Relationships. Angewandte Chemie International Edition in English. [Link]

  • Linear Free Energy Relationships for Enzymatic Reactions: Fresh Insight from a Venerable Probe. (2015). PMC. [Link]

  • Table of Recommended Rate Constants for Chemical Reactions Occurring in Combustion. NIST. [Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA. [Link]

  • Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. (1992). PubMed. [Link]

    • Consider the following substituent constants (o values) and answer each of the following in terms of the. Unknown Source. [Link]

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Validation

A Comparative Guide to Carbonic Anhydrase Inhibition: Benchmarking Acetazolamide, Dorzolamide, and SLC-0111

This guide provides a comprehensive comparison of the efficacy and mechanisms of prominent carbonic anhydrase (CA) inhibitors. While the initial query focused on 4-methoxy-N,N-dimethylbenzenesulfonamide, a thorough revie...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the efficacy and mechanisms of prominent carbonic anhydrase (CA) inhibitors. While the initial query focused on 4-methoxy-N,N-dimethylbenzenesulfonamide, a thorough review of the scientific literature and chemical databases reveals no evidence of its activity as a carbonic anhydrase inhibitor. Therefore, this guide will focus on a comparative analysis of three well-characterized and clinically relevant benzenesulfonamide-based CA inhibitors: the systemic inhibitor Acetazolamide , the topical inhibitor Dorzolamide , and the clinical-stage, isoform-selective inhibitor SLC-0111 . This comparison will provide researchers, scientists, and drug development professionals with a detailed understanding of their respective efficacies, mechanisms of action, and experimental evaluation, grounded in published data.

The benzenesulfonamide scaffold is a cornerstone in the design of carbonic anhydrase inhibitors due to the sulfonamide group's ability to act as a potent zinc-binding moiety, targeting the zinc ion at the active site of these metalloenzymes.[1] Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, altitude sickness, and cancer.[2][4][5]

Comparative Efficacy and Isoform Selectivity

The inhibitory potency of these compounds varies across different carbonic anhydrase isoforms. This selectivity is crucial for therapeutic efficacy and minimizing off-target effects. The inhibitory activity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

CompoundTarget Isoform(s)Inhibition Constant (Ki)Key Therapeutic Areas
Acetazolamide Broad-spectrum (hCA I, II, IX, XII)hCA I: 250 nM, hCA II: 12 nM, hCA IX: 25 nM, hCA XII: 5.7 nM[6]Glaucoma, Epilepsy, Altitude Sickness[4][5]
Dorzolamide Primarily hCA II-Glaucoma (topical)[7][8]
SLC-0111 hCA IX and hCA XII selectivehCA IX: 45.1 nM, hCA XII: 4.5 nM[9]Oncology (Hypoxic Tumors)[9][10]

Mechanism of Action: A Tale of Three Inhibitors

While all three compounds target carbonic anhydrase, their distinct properties lead to different therapeutic applications.

Acetazolamide , as a systemic inhibitor, is used to treat conditions requiring a broad reduction in carbonic anhydrase activity.[2][4] In glaucoma, it reduces aqueous humor production, thereby lowering intraocular pressure (IOP).[4] However, its systemic administration can lead to side effects.[8]

Dorzolamide is a topically administered CA inhibitor designed for the treatment of glaucoma.[7] Its localized delivery minimizes systemic side effects, although ocular side effects like burning or stinging can occur.[8] Studies have shown that while systemically administered acetazolamide may lead to a slightly greater reduction in IOP, dorzolamide is much better tolerated.[8][11]

SLC-0111 is a novel, potent, and selective inhibitor of the transmembrane isoforms CAIX and CAXII.[9] These isoforms are overexpressed in many hypoxic solid tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[9][10] By inhibiting CAIX and CAXII, SLC-0111 disrupts pH regulation in tumors, offering a targeted anticancer strategy.[9][12] Preclinical studies have shown that SLC-0111 can enhance the efficacy of conventional chemotherapies.[13]

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol outlines a common method to determine the inhibitory potency of compounds against carbonic anhydrase.[14][15]

Principle: The assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide, which leads to a change in pH monitored by a colorimetric indicator.

Materials:

  • Purified human carbonic anhydrase (e.g., hCA II or hCA IX)

  • Assay Buffer (e.g., 10 mM HEPES or TRIS, pH 7.5)[1]

  • CO₂-saturated water (Substrate)

  • Test compounds and reference inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of the CA enzyme in the assay buffer.

  • Dissolve test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.

  • To the wells of a 96-well plate, add the assay buffer, the enzyme working solution, and the test compound dilutions. Include controls with no inhibitor (enzyme control) and no enzyme (background control).

  • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.[14]

  • Initiate the reaction by adding CO₂-saturated water to all wells.

  • Immediately measure the change in absorbance over time at a specific wavelength (e.g., 405 nm) in kinetic mode.[14]

  • Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the rate of the inhibitor-treated wells to the enzyme control. IC50 values are then calculated from a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_reagents Add Buffer, Enzyme, & Inhibitor to Plate prep_enzyme->add_reagents prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_reagents incubate Incubate at Room Temperature add_reagents->incubate add_substrate Add CO2-Saturated Water incubate->add_substrate measure Measure Absorbance (Kinetic) add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for an in vitro carbonic anhydrase inhibitor assay.

Signaling Pathway: Role of CAIX in Tumor Hypoxia

The following diagram illustrates the role of CAIX in the tumor microenvironment and the mechanism of action of SLC-0111.

G cluster_cell Hypoxic Tumor Cell cluster_tme Tumor Microenvironment (TME) hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a Induces ca9_expression CAIX Gene Expression hif1a->ca9_expression Activates ca9_protein CAIX Protein (on cell surface) ca9_expression->ca9_protein Leads to co2_h2o CO₂ + H₂O h_hco3 H⁺ + HCO₃⁻ co2_h2o->h_hco3 Catalyzed by CAIX ph_in Intracellular pH (pHi) Maintained h_hco3->ph_in Buffers cytoplasm h_out Extracellular H⁺ h_hco3->h_out H⁺ exported ph_out Extracellular Acidification (pHe ↓) h_out->ph_out Causes invasion Tumor Invasion & Metastasis ph_out->invasion Promotes slc0111 SLC-0111 slc0111->ca9_protein Inhibits

Caption: Mechanism of CAIX in promoting tumor survival and invasion.

Conclusion

The benzenesulfonamide scaffold remains a highly privileged structure in the development of carbonic anhydrase inhibitors. While acetazolamide and dorzolamide are established drugs for glaucoma and other conditions, their broad-spectrum activity or mode of administration can be limiting. The development of isoform-selective inhibitors like SLC-0111 represents a significant advancement, particularly in oncology, by offering a targeted approach to disrupt the tumor microenvironment. Future research will likely focus on developing inhibitors with even greater isoform selectivity to maximize therapeutic efficacy and minimize side effects.

References

  • A comparison of the efficacy and tolerability of dorzolamide and acetazolamide as adjunctive therapy to timolol. Oral to Topical CAI Study Group. PubMed. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Taylor & Francis. Available from: [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Available from: [Link]

  • List of Carbonic anhydrase inhibitors. Drugs.com. Available from: [Link]

  • (PDF) Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. ResearchGate. Available from: [Link]

  • Comparison of dorzolamide and acetazolamide as suppressors of aqueous humor flow in humans. PubMed. Available from: [Link]

  • Carbonic anhydrase inhibitors: Uses, common brands, and safety info. SingleCare. Available from: [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Available from: [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available from: [Link]

  • A comparison of the effectiveness of dorzolamide and acetazolamide in preventing post-operative intraocular pressure rise following phacoemulsification surgery. PubMed. Available from: [Link]

  • SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. PMC. Available from: [Link]

  • Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers. Available from: [Link]

  • Oral versus topical carbonic anhydrase inhibitors in ocular hypertension after scleral tunnel cataract surgery. PMC. Available from: [Link]

  • Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. PMC. Available from: [Link]

  • What are examples of carbonic anhydrase inhibitors (CAIs) and their clinical uses?. From the Guidelines. Available from: [Link]

  • SLC-0111. Signalchem LifeScience. Available from: [Link]

  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. PMC. Available from: [Link]

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystall. FLORE. Available from: [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Available from: [Link]

  • A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. PMC. Available from: [Link]

  • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. PMC. Available from: [Link]

  • Comparison of Efficacy and Safety of Topical Dorzolamide-Timolol Maleate Combination with Oral Acetazolamide for Prevention of Intraocular Pressure Rise Following Phacoemulsification Surgery. ResearchGate. Available from: [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. Available from: [Link]

  • Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2. Available from: [Link]

  • A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. PubMed. Available from: [Link]

  • Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. PMC. Available from: [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure. Available from: [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available from: [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. Available from: [Link]

  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. Available from: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry. Available from: [Link]

  • Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY. Available from: [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available from: [Link]

  • N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. Available from: [Link]

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Safety & Regulatory Compliance

Safety

4-methoxy-N,N-dimethylbenzenesulfonamide proper disposal procedures

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory personnel with a rigorous, self-validating protocol for the disposal of 4-methoxy-N,N-dim...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory personnel with a rigorous, self-validating protocol for the disposal of 4-methoxy-N,N-dimethylbenzenesulfonamide (and its derivatives, such as 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide, CAS 7400-96-6).

Proper chemical hygiene extends beyond the bench; it requires a mechanistic understanding of why we manage waste in specific ways. This guide synthesizes regulatory compliance with chemical causality to ensure your laboratory operates safely, legally, and sustainably.

Hazard Characterization & Causality

Before executing a disposal plan, we must understand the chemical nature of the waste. 4-methoxy-N,N-dimethylbenzenesulfonamide is an organic compound featuring a sulfonamide functional group, frequently utilized as a building block in the synthesis of antimicrobial agents and plasma kallikrein inhibitors[1][2].

Why is strict disposal required?

  • Biological Disruption: The sulfonamide moiety is biologically active and possesses inherent antibacterial properties[1]. If introduced into municipal wastewater, it can disrupt the biological processes (bacteria) relied upon by wastewater treatment plants[3].

  • Environmental Toxicity: Discharging active pharmaceutical intermediates down the drain contributes to aquatic toxicity and the global crisis of Antimicrobial Resistance (AMR).

  • Regulatory Classification: While not explicitly "P-listed" by the EPA, its biological activity means it fails the fundamental criteria for safe sink or trash disposal, mandating its strict management as hazardous chemical waste[3][4].

Quantitative Assessment: Drain Disposal Viability

To illustrate why drain disposal is strictly prohibited for this compound, compare its properties against standard environmental criteria:

Disposal CriterionRegulatory Requirement4-methoxy-N,N-dimethylbenzenesulfonamide ProfileStatus
Toxicity Profile Must exhibit low toxicity to human and environmental health[3][4].Contains a biologically active sulfonamide moiety[1].FAILS
Wastewater Compatibility Must be easily degradable by biological wastewater treatment[3].Antibacterial properties actively inhibit biological degradation[1].FAILS
Physical State Only small quantities of aqueous solutions are permitted[3].Typically generated as a solid powder or dissolved in organic solvents (e.g., DMSO, Methanol).FAILS

Operational Limits for Waste Accumulation

Laboratories must manage this waste within designated Satellite Accumulation Areas (SAAs). Adhering to quantitative limits prevents catastrophic spills and ensures compliance with the Resource Conservation and Recovery Act (RCRA)[5].

ParameterRegulatory LimitCausality / Operational Rationale
SAA Volume Limit 55 gallonsRestricts the total fuel/hazard load in active research zones.
Container Fill Capacity Maximum 90%Leaves headspace for vapor expansion, preventing pressure buildup and overflow[5].
Full Container Dwell Time 3 DaysOnce 90% full, the container must be transferred to a Central Accumulation Area (CAA) to mitigate active lab risks[3].
Partial Container Dwell Time Up to 1 YearMinimizes the risk of long-term chemical degradation of the storage container[3].

Step-by-Step Disposal Protocol (Self-Validating System)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the Validation Check is successfully confirmed.

Step 1: Segregation & Container Selection
  • Action: Segregate the waste based on its physical state. Place solid 4-methoxy-N,N-dimethylbenzenesulfonamide into a high-density polyethylene (HDPE) or glass solid-waste container. If the compound is in solution, direct it to the appropriate liquid waste jug (segregating halogenated from non-halogenated solvents).

  • Causality: Mixing incompatible chemicals can cause violent exothermic reactions. HDPE and glass are chemically inert to organic sulfonamides and standard laboratory solvents[5].

  • Validation Check: Are you certain no strong oxidizing agents or strong acids are present in the chosen waste container? (Visual and log verification required).

Step 2: Immediate Labeling
  • Action: Affix a standardized Hazardous Waste label to the container before the first addition of waste. Write out the full chemical name ("4-methoxy-N,N-dimethylbenzenesulfonamide"); do not use abbreviations or chemical formulas.

  • Causality: Environmental Health & Safety (EH&S) personnel rely on accurate labels to profile the waste for safe downstream transport and incineration. Unknown constituents exponentially increase disposal costs and safety hazards[3].

  • Validation Check: Does the chemical name on the label exactly match the nomenclature logged in your laboratory's Inventory Management Software (LIMS)?[6]

Step 3: Satellite Accumulation Area (SAA) Management
  • Action: Store the container in a designated SAA at or near the point of generation. The container must remain securely capped at all times, except during the exact moment waste is being actively added or removed[3].

  • Causality: Open containers emit harmful volatile organic compound (VOC) fumes and present an immediate spill hazard if knocked over. Venting is legally prohibited unless the container is actively connected to in-line equipment (e.g., HPLC effluent)[7].

  • Validation Check: If you gently push the container, is the cap tight enough that no liquid or vapor escapes? Is the container sitting inside a secondary containment tray?[5]

Step 4: Decontamination of Empty Source Containers
  • Action: Never intentionally dilute leftover residues with water to pour them down the drain[6]. Instead, triple-rinse the "empty" original chemical bottle with a compatible solvent (e.g., methanol). Collect all rinsate into your liquid hazardous waste container.

  • Causality: Residues of highly active compounds remain on the glass. Triple-rinsing systematically dilutes and extracts the residue into a controlled waste stream.

  • Validation Check: Has the container been air-dried in a fume hood, and has the original manufacturer label been completely defaced before placing the glass in the solid waste/broken glass bin?

Step 5: Final Disposition and Transfer
  • Action: Once the SAA container reaches 90% capacity, date the label and submit a pickup request to your institution's EH&S department or designated waste broker[6].

  • Causality: EH&S will transfer the waste to a permitted treatment, storage, or disposal facility (TSDF) where it will undergo high-temperature incineration, thermally destroying the sulfonamide bonds and eliminating environmental risk[5][7].

  • Validation Check: Has the full container been physically removed from the laboratory SAA within the strict 3-day regulatory window?[3]

Disposal Workflow Visualization

The following decision matrix illustrates the logical pathways for segregating and disposing of 4-methoxy-N,N-dimethylbenzenesulfonamide waste streams.

G Start Waste Generated: 4-methoxy-N,N-dimethyl- benzenesulfonamide State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (In Solution) State->Liquid Liquid Container Place in HDPE/Glass Secondary Containment Solid->Container Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated Waste Stream Solvent->Halogenated e.g., DCM NonHalogenated Non-Halogenated Waste Stream Solvent->NonHalogenated e.g., DMSO/MeOH Halogenated->Container NonHalogenated->Container Label Affix Hazardous Waste Label Container->Label SAA Store in SAA (Keep Capped) Label->SAA FullCheck Container 90% Full? SAA->FullCheck Wait Remain in SAA (Max 1 Year) FullCheck->Wait No Transfer Transfer to CAA Within 3 Days FullCheck->Transfer Yes Wait->SAA Incineration Off-site High-Temp Incineration Transfer->Incineration

Decision matrix for the segregation and disposal of sulfonamide chemical waste.

References

  • 4 Simple Tips for Disposing of Hazardous Lab Chemicals | mbpinc.net | 6[6]

  • CAS 7400-96-6: 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide | cymitquimica.com | 1[1]

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University (cwu.edu) |3[3]

  • Hazardous Waste and Disposal | American Chemical Society (acs.org) | 4[4]

  • How to Dispose of Chemical Waste in a Lab Correctly | gaiaca.com | 5[5]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA (epa.gov) | 7[7]

  • US20210078999A1 - Plasma kallikrein inhibitors and uses thereof | Google Patents | 2[2]

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